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  • Product: 4-(2-Methoxyphenyl)oxazole
  • CAS: 1126636-29-0

Core Science & Biosynthesis

Foundational

Synthesis of 4-(2-Methoxyphenyl)oxazole from 2-methoxybenzaldehyde

An In-Depth Technical Guide to the Synthesis of Substituted (2-Methoxyphenyl)oxazoles from 2-Methoxybenzaldehyde Abstract The oxazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted (2-Methoxyphenyl)oxazoles from 2-Methoxybenzaldehyde

Abstract

The oxazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its metabolic stability and capacity for diverse molecular interactions make it a privileged structure in drug discovery.[4] This guide provides a comprehensive technical overview of the synthesis of (2-Methoxyphenyl)oxazoles, utilizing 2-methoxybenzaldehyde as a readily available starting material. We will first detail the highly efficient Van Leusen oxazole synthesis, a powerful method that directly converts aldehydes into 5-substituted oxazoles, yielding 5-(2-Methoxyphenyl)oxazole. Recognizing the distinct biological profiles often associated with different substitution patterns, we will then delineate a strategic approach for the synthesis of the regioisomeric 4-(2-Methoxyphenyl)oxazole via the Robinson-Gabriel synthesis. This dual-pathway analysis offers researchers a robust playbook for accessing specific, high-value oxazole building blocks for downstream applications in drug development.

Part 1: Synthesis of 5-(2-Methoxyphenyl)oxazole via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a premier, one-pot methodology for the formation of 5-substituted oxazoles directly from aldehydes.[1][5][6] Its elegance and efficiency stem from the unique trifunctional reactivity of its key reagent, p-toluenesulfonylmethyl isocyanide (TosMIC).

Principle and Mechanism

The reaction is driven by the distinct chemical properties of TosMIC, which serves as a C2-N1 synthon.[1] The molecule's reactivity is governed by three key features:

  • Acidic Methylene Protons: The protons on the carbon adjacent to the sulfonyl and isocyanide groups are readily abstracted by a base.[7]

  • Nucleophilic/Electrophilic Isocyanide Carbon: The isocyanide group is crucial for the cyclization step.

  • Sulfinyl Group as an Excellent Leaving Group: The tosyl group facilitates the final aromatization step.[5][7]

The reaction proceeds through a well-established mechanism involving a base-mediated [3+2] cycloaddition:

  • Deprotonation: A base, such as potassium carbonate or potassium tert-butoxide, deprotonates the active methylene group of TosMIC to form a nucleophilic anion.[6][8]

  • Nucleophilic Addition: The TosMIC anion performs a nucleophilic attack on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde, forming an alkoxide intermediate.

  • Intramolecular Cyclization: The intermediate undergoes a 5-endo-dig cyclization, where the alkoxide oxygen attacks the isocyanide carbon to form a 5-membered dihydrooxazole (oxazoline) ring.[1][6]

  • Aromatization: Under basic conditions, the proton at the C4 position is abstracted, leading to the elimination of the stable p-toluenesulfinic acid (TosH). This elimination drives the reaction forward and results in the formation of the aromatic 5-(2-Methoxyphenyl)oxazole product.[5][6]

van_leusen_mechanism Van Leusen Reaction Mechanism cluster_reagents cluster_intermediates TosMIC TosMIC step1 1. Deprotonation Aldehyde 2-Methoxy- benzaldehyde step2 2. Nucleophilic Attack Base Base (K₂CO₃) Product 5-(2-Methoxyphenyl) oxazole Anion TosMIC Anion Adduct Alkoxide Adduct step3 3. Cyclization (5-endo-dig) Oxazoline Oxazoline Intermediate step4 4. Elimination of TosH step1->Anion step2->Adduct step3->Oxazoline step4->Product

Caption: Reaction mechanism for the Van Leusen synthesis.

Experimental Protocol: Van Leusen Synthesis

This protocol is a representative procedure adapted from established methodologies for the Van Leusen oxazole synthesis.[8]

Workflow Diagram

van_leusen_workflow Experimental Workflow: Van Leusen Synthesis start Start: Reagent Setup reagents Combine Aldehyde, TosMIC, K₂CO₃ in Methanol start->reagents reflux Reflux Reaction Mixture (e.g., 65°C, 2-4h) reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Quench with Water & Extract with Ethyl Acetate monitor->workup Reaction Complete wash Wash Organic Layer (Water, Brine) workup->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Product: 5-(2-Methoxyphenyl)oxazole purify->end

Caption: Step-by-step workflow for the Van Leusen synthesis.

Reagents and Equipment

Reagent/Material Molecular Formula M.W. ( g/mol ) Amount (mmol) Mass/Volume
2-Methoxybenzaldehyde C₈H₈O₂ 136.15 10.0 1.36 g
TosMIC C₉H₉NO₂S 195.24 10.0 1.95 g
Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 20.0 2.76 g
Methanol (Anhydrous) CH₃OH 32.04 - 50 mL
Ethyl Acetate C₄H₈O₂ 88.11 - As needed
Saturated Brine NaCl(aq) - - As needed
Anhydrous Sodium Sulfate Na₂SO₄ 142.04 - As needed

| Silica Gel (for chromatography) | SiO₂ | - | - | As needed |

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, chromatography column.

Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxybenzaldehyde (10.0 mmol, 1.36 g), TosMIC (10.0 mmol, 1.95 g), and anhydrous potassium carbonate (20.0 mmol, 2.76 g).

  • Reaction: Add 50 mL of anhydrous methanol to the flask. Heat the resulting suspension to reflux (approximately 65°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 2-4 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 5-(2-Methoxyphenyl)oxazole.

Part 2: Synthesis of 4-(2-Methoxyphenyl)oxazole via Robinson-Gabriel Synthesis

The direct synthesis of a 4-aryl oxazole from an aryl aldehyde is not achieved via the Van Leusen reaction. To obtain the 4-(2-Methoxyphenyl)oxazole regioisomer, a different synthetic strategy is required. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone intermediate, is a classic and effective approach.[9][10][11]

Retrosynthetic Analysis and Strategy

The core of this strategy is the formation of the oxazole ring from a pre-functionalized linear precursor. The key disconnection is the C-O and C-N bonds within the oxazole, leading back to a 2-acylamino-ketone.

Proposed Synthetic Pathway

robinson_gabriel_pathway Synthetic Pathway to 4-(2-Methoxyphenyl)oxazole start_ketone 2'-Methoxy- acetophenone step1 Step A: α-Bromination bromo_ketone α-Bromo-ketone Intermediate step2 Step B: Nucleophilic Substitution (with Formamide) amino_ketone 2-Formamido-1- (2-methoxyphenyl)ethanone step3 Step C: Cyclodehydration (H₂SO₄ or POCl₃) product 4-(2-Methoxyphenyl) oxazole step1->bromo_ketone step2->amino_ketone step3->product

Caption: Multi-step pathway for Robinson-Gabriel synthesis.

Experimental Protocol: Robinson-Gabriel Synthesis (Proposed)

This protocol is a conceptual, multi-step procedure based on the principles of the Robinson-Gabriel synthesis and related transformations.

Step A: Synthesis of 2-Bromo-1-(2-methoxyphenyl)ethanone

  • Dissolve 2'-methoxyacetophenone (1 equiv.) in a suitable solvent such as diethyl ether or chloroform.

  • Cool the solution in an ice bath. Add bromine (1 equiv.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until TLC indicates full consumption of the starting material.

  • Work up by washing with aqueous sodium bisulfite solution, followed by brine. Dry the organic layer and concentrate to obtain the crude α-bromo-ketone, which is often used in the next step without further purification.

Step B: Synthesis of 2-Formamido-1-(2-methoxyphenyl)ethanone

  • Dissolve the crude 2-bromo-1-(2-methoxyphenyl)ethanone (1 equiv.) in an appropriate solvent.

  • Add formamide (excess, e.g., 3-5 equiv.).

  • Heat the mixture (e.g., 80-100°C) for several hours until the reaction is complete.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product via recrystallization or column chromatography to obtain the key 2-acylamino-ketone precursor.

Step C: Cyclodehydration to form 4-(2-Methoxyphenyl)oxazole

  • To the purified 2-formamido-1-(2-methoxyphenyl)ethanone (1 equiv.), add a cyclodehydrating agent.[9]

  • Classical Method: Carefully add concentrated sulfuric acid or phosphorus oxychloride at low temperature, followed by gentle heating.[10]

  • Modern Method: Milder reagents such as trifluoroacetic anhydride or triphenylphosphine/iodine can also be employed for this transformation.[9]

  • After completion, the reaction is carefully quenched by pouring it onto ice.

  • The mixture is neutralized with a base (e.g., NaOH or NaHCO₃ solution) and the product is extracted with an organic solvent.

  • The final product is purified by column chromatography to yield 4-(2-Methoxyphenyl)oxazole.

Conclusion

The synthesis of substituted (2-Methoxyphenyl)oxazoles from 2-methoxybenzaldehyde is a tale of two distinct, regioselective strategies. For researchers targeting the 5-(2-Methoxyphenyl)oxazole isomer, the Van Leusen oxazole synthesis offers a highly efficient and direct one-pot conversion. Its predictable mechanism and operational simplicity make it a preferred method for rapidly accessing 5-substituted oxazoles.

Conversely, the synthesis of 4-(2-Methoxyphenyl)oxazole requires a more deliberate, multi-step approach, for which the Robinson-Gabriel synthesis provides a reliable pathway. This route necessitates the initial preparation of a 2-acylamino-ketone precursor, followed by a robust cyclodehydration step. The choice between these methodologies is therefore dictated entirely by the desired final regioisomer. A thorough understanding of both pathways empowers medicinal chemists to rationally design and execute the synthesis of specific oxazole-based molecules, facilitating the exploration of structure-activity relationships in drug discovery programs.

References

  • Sha, F., Chen, J., & Yang, G. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link][1][3]

  • NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (2023). Van Leusen reaction. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. Retrieved from [Link]

  • ideXlab. (n.d.). Robinson-Gabriel Synthesis. ideXlab. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molecules, 25(24), 5923. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 10(4), 5897-5906. [Link]

  • ResearchGate. (2016). Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]

  • National Center for Biotechnology Information. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(4), 845. [Link]

  • ResearchGate. (2021). 1,3,4-Oxazoles in drug discovery and medicinal chemistry. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information for Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • ACS Publications. (2021). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 86(17), 11849–11858. [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-tosyloxazole derivatives from tosylmethyl isocyanide. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents. Molecules, 29(18), 4287. [Link]

  • ResearchGate. (2002). Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Spectroscopic characterization of 4-(2-Methoxyphenyl)oxazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Methoxyphenyl)oxazole Introduction The oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Methoxyphenyl)oxazole

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound 4-(2-Methoxyphenyl)oxazole represents a specific embodiment of this privileged heterocycle, featuring a synthetically versatile oxazole ring substituted with a methoxy-bearing phenyl group. Accurate and comprehensive characterization of such molecules is paramount for ensuring structural integrity, purity, and for establishing a baseline for further drug development and quality control.

This technical guide provides a holistic overview of the spectroscopic techniques essential for the unambiguous structural elucidation of 4-(2-Methoxyphenyl)oxazole. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, mirroring the process a researcher would undertake. We will delve into the causality behind spectroscopic phenomena and present field-proven protocols, ensuring that each step is a self-validating component of the overall characterization process.

Molecular Structure and Spectroscopic Implications

The first step in any characterization is to understand the molecule's architecture. The key to interpreting its spectra lies in recognizing its distinct chemical environments.

Caption: Numbering scheme for 4-(2-Methoxyphenyl)oxazole used for NMR assignments.

The structure reveals several key regions:

  • The Oxazole Ring: A five-membered aromatic heterocycle containing two distinct C-H protons (at C2 and C5) and two quaternary carbons (C4). The electronegative oxygen and nitrogen atoms significantly influence the electronic environment of the ring protons and carbons.

  • The Phenyl Ring: A substituted benzene ring with four aromatic protons. The electronic effects of the oxazole and the ortho-methoxy substituents dictate their chemical shifts.

  • The Methoxy Group: A methyl group attached to an oxygen, which will appear as a sharp singlet in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Causality: The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups or atoms (like O and N in the oxazole ring) pull electron density away from adjacent protons, "deshielding" them from the external magnetic field and causing them to resonate at a higher chemical shift (further downfield).[3] Conversely, electron-donating groups push electron density towards protons, "shielding" them and causing an upfield shift. Spin-spin coupling, observed as signal splitting, reveals the number of neighboring, non-equivalent protons according to the n+1 rule.[3]

Experimental Protocol: A Self-Validating System

  • Sample Preparation: Accurately weigh ~5-10 mg of 4-(2-Methoxyphenyl)oxazole and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules.[4] If solubility is an issue, DMSO-d₆ is a more polar alternative.[5]

  • Internal Standard: The solvent signal (e.g., residual CHCl₃ at δ 7.26 ppm) typically serves as the primary internal reference. For high accuracy, tetramethylsilane (TMS) can be added (δ 0.00 ppm).[3]

  • Instrumentation & Acquisition:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.[6]

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift axis to the reference signal. Integrate the signals to determine the relative number of protons for each peak.

Data Interpretation: Expected ¹H NMR Spectrum

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale
H2 (Oxazole)8.0 - 8.2Singlet (s)1HLocated between two electronegative heteroatoms (O and N), resulting in significant deshielding.
H5 (Oxazole)7.5 - 7.7Singlet (s)1HLess deshielded than H2 but still in an electron-poor aromatic ring.
Phenyl Protons6.9 - 7.8Multiplets (m)4HComplex splitting patterns due to ortho, meta, and para couplings. Protons ortho to the methoxy group will be shifted upfield.
Methoxy Protons (-OCH₃)3.9 - 4.1Singlet (s)3HProtons on a carbon attached to an electronegative oxygen, appearing as a characteristic sharp singlet.[7]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Causality: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. Carbons attached to electronegative atoms (O, N) are deshielded and appear downfield. Aromatic carbons typically resonate in the δ 110-160 ppm range, while sp³ hybridized carbons like the methoxy group appear far upfield.

Experimental Protocol

  • Sample & Instrumentation: The same sample prepared for ¹H NMR can be used.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H splitting, resulting in a spectrum where each unique carbon atom appears as a single line. A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H spectrum.

Data Interpretation: Expected ¹³C NMR Spectrum

Carbon Assignment Expected δ (ppm) Rationale
C2 (Oxazole)150 - 155Highly deshielded, being adjacent to both O and N.
C4 (Oxazole)138 - 142Quaternary carbon attached to the phenyl ring and N.
C5 (Oxazole)125 - 130Aromatic CH carbon within the heterocyclic ring.
C1' (Phenyl, ipso)120 - 125Quaternary carbon attached to the oxazole ring.
C2' (Phenyl, C-O)155 - 160Aromatic carbon attached to the electron-donating methoxy group, shifted downfield.
Phenyl Carbons (CH)110 - 132Typical range for aromatic CH carbons. Specific shifts depend on substitution.[8]
Methoxy Carbon (-OC H₃)55 - 60Aliphatic carbon attached to an oxygen atom.[7]

Note on 2D NMR: For unambiguous assignment, especially of the phenyl protons and carbons, 2D NMR experiments like COSY (¹H-¹H correlation) and HMBC/HSQC (¹H-¹³C correlation) are invaluable.[9][10]

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies. This technique is excellent for identifying the types of bonds and functional groups present.[11]

Experimental Protocol

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), cast a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

  • Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over the 4000-400 cm⁻¹ range. A background spectrum of air (or the pure KBr pellet) should be taken first and automatically subtracted.

Data Interpretation: Expected IR Spectrum

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H StretchAromatic (Phenyl & Oxazole)
2950 - 2850C-H StretchAliphatic (-OCH₃)
~1620C=N StretchOxazole Ring
1600, 1500, 1450C=C StretchAromatic Rings
1250 - 1200C-O-C StretchAryl Ether
1100 - 1000C-O StretchOxazole Ring

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule.[12] Conjugated systems, such as the interconnected phenyl and oxazole rings in our target molecule, have delocalized π-electrons that can be excited by UV radiation, leading to characteristic π → π* transitions. The wavelength of maximum absorbance (λ_max) provides insight into the extent of conjugation.[11]

Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ to 10⁻⁶ M.

  • Acquisition: Record the spectrum over a range of ~200-400 nm using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing only the solvent as a reference.

Data Interpretation: Expected UV-Vis Spectrum

  • Expected λ_max: A strong absorption band is expected in the range of 240-280 nm . This corresponds to the π → π* transitions within the conjugated aromatic system. The exact position can be influenced by the solvent polarity.[13][14]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺˙) which can then break apart into smaller, stable fragment ions. The fragmentation pathways are often predictable based on the molecule's structure.[15]

Experimental Protocol

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation: Expected Mass Spectrum

  • Molecular Formula: C₁₀H₉NO₂

  • Exact Mass: 175.06 g/mol [16]

  • Molecular Ion Peak (M⁺˙): A strong peak at m/z = 175 .

  • Key Fragmentation Patterns: The fragmentation of oxazoles can be complex, but common pathways include:

    • Loss of CO (m/z = 147)

    • Cleavage of the methoxy group (loss of ·CH₃ to give m/z = 160, or loss of ·OCH₃ to give m/z = 144)

    • Formation of benzonitrile-type ions.[15]

Workflow and Data Consolidation

The overall characterization process follows a logical sequence to build a complete structural picture.

Caption: A streamlined workflow for the spectroscopic characterization of a novel compound.

Summary of Spectroscopic Data for 4-(2-Methoxyphenyl)oxazole

Technique Parameter Expected Value
¹H NMR Chemical Shifts (δ)8.0-8.2 (s, 1H), 7.5-7.7 (s, 1H), 6.9-7.8 (m, 4H), 3.9-4.1 (s, 3H)
¹³C NMR Chemical Shifts (δ)155-160, 150-155, 138-142, 110-132, 55-60
IR Key Peaks (cm⁻¹)~3100, ~1620 (C=N), ~1600 (C=C), ~1250 (C-O-C)
UV-Vis λ_max240 - 280 nm
Mass Spec Molecular Ion (m/z)175 (M⁺˙)

Conclusion

The structural elucidation of 4-(2-Methoxyphenyl)oxazole is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. NMR spectroscopy defines the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy sheds light on the conjugated electronic system, and mass spectrometry verifies the molecular weight and provides fragmentation clues. By systematically applying these techniques and understanding the causal relationships between molecular structure and spectral output, researchers can confidently and accurately characterize this, and other, novel chemical entities, paving the way for their application in drug discovery and materials science.

References

  • Benchchem.
  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)
  • Kateb, B. A., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • Srivastava, R. M., et al. 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Deriv
  • Sahu, N. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF.
  • Benchchem.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • PubChem. 2-(4-Methoxyphenyl)oxazole.
  • β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis. New Journal of Chemistry (RSC Publishing).
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
  • JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.
  • The Royal Society of Chemistry. 1H NMR spectra.
  • Edon, V. J. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(2-Methoxyphenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Date: January 20, 2026 Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical techn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Date: January 20, 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(2-Methoxyphenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. The following sections will delve into the theoretical underpinnings of NMR, a detailed experimental protocol for acquiring high-resolution spectra, and an in-depth interpretation of the spectral data. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel oxazole-based compounds.

Introduction: The Significance of Oxazoles and NMR in Drug Discovery

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. NMR spectroscopy stands as the most powerful tool for this purpose, enabling the unambiguous determination of molecular connectivity and stereochemistry.

This guide focuses on 4-(2-Methoxyphenyl)oxazole, a molecule that combines the oxazole core with a substituted aromatic ring. The interpretation of its NMR spectra requires a nuanced understanding of the electronic effects exerted by the methoxy group and the heterocyclic system.

Experimental Protocols

Synthesis of 4-(2-Methoxyphenyl)oxazole

While various synthetic routes to substituted oxazoles exist, a common and effective method is the van Leusen oxazole synthesis.[3][4] This reaction involves the condensation of an aldehyde with tosyl)methyl isocyanide (TosMIC).

Proposed Synthetic Pathway:

synthesis cluster_reactants Reactants cluster_products Product 2_methoxybenzaldehyde 2-Methoxybenzaldehyde product 4-(2-Methoxyphenyl)oxazole 2_methoxybenzaldehyde->product K₂CO₃, MeOH, reflux TosMIC TosMIC TosMIC->product

Figure 1: Proposed synthesis of 4-(2-Methoxyphenyl)oxazole.

Step-by-Step Protocol:

  • To a solution of 2-methoxybenzaldehyde (1.0 eq) in methanol, add tosyl)methyl isocyanide (TosMIC) (1.1 eq).

  • Add potassium carbonate (K₂CO₃) (1.5 eq) to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 4-(2-Methoxyphenyl)oxazole.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified 4-(2-Methoxyphenyl)oxazole in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-2048.

    • Relaxation Delay: 2-5 seconds.

Predicted NMR Data and Spectral Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-(2-Methoxyphenyl)oxazole. These predictions are based on established chemical shift ranges for substituted oxazoles and methoxyphenyl derivatives.[5][6][7]

Molecular Structure and Atom Numbering

Figure 2: Structure and numbering of 4-(2-Methoxyphenyl)oxazole.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-27.9 - 8.1s-1H
H-57.1 - 7.3s-1H
H-3'7.3 - 7.5dd~8.0, 1.51H
H-4'7.2 - 7.4td~8.0, 1.51H
H-5'6.9 - 7.1td~8.0, 1.01H
H-6'6.8 - 7.0d~8.01H
OCH₃3.8 - 4.0s-3H
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-4135 - 140
C-5120 - 125
C-1'120 - 125
C-2'155 - 160
C-3'110 - 115
C-4'128 - 132
C-5'120 - 125
C-6'125 - 130
OCH₃55 - 60
Detailed Spectral Interpretation

¹H NMR Spectrum:

  • Oxazole Protons (H-2 and H-5): The protons on the oxazole ring are expected to appear as singlets in the aromatic region. H-2, being adjacent to the nitrogen and oxygen atoms, will be the most downfield proton of the heterocyclic ring, predicted to be in the range of 7.9-8.1 ppm. H-5 will be more shielded and is expected around 7.1-7.3 ppm.

  • Methoxyphenyl Protons (H-3' to H-6'): The protons of the 2-methoxyphenyl group will exhibit characteristic splitting patterns.

    • H-6': This proton is ortho to the oxazole substituent and will appear as a doublet.

    • H-3': This proton is ortho to the methoxy group and will appear as a doublet of doublets due to coupling with H-4' and H-5'.

    • H-4' and H-5': These protons will likely appear as overlapping multiplets (triplet of doublets) in the aromatic region.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm.

¹³C NMR Spectrum:

  • Oxazole Carbons (C-2, C-4, C-5): The carbons of the oxazole ring are expected in the downfield region. C-2, being flanked by two heteroatoms, will be the most deshielded. C-4, attached to the phenyl ring, will also be significantly downfield. C-5 will be the most upfield of the oxazole carbons.

  • Methoxyphenyl Carbons (C-1' to C-6'):

    • C-2': The carbon bearing the methoxy group will be the most downfield aromatic carbon due to the strong deshielding effect of the oxygen atom.

    • C-1': The ipso-carbon attached to the oxazole ring will be shielded relative to other quaternary carbons.

    • The remaining aromatic carbons will appear in the typical range of 110-135 ppm.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear as a distinct signal in the upfield region, around 55-60 ppm.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of 4-(2-Methoxyphenyl)oxazole. By combining established NMR principles with data from analogous structures, we have presented a detailed prediction and interpretation of the spectral data. This information is crucial for the unambiguous structural verification of this compound and serves as a valuable reference for chemists working with substituted oxazoles. The provided experimental protocols offer a robust framework for obtaining high-quality NMR data, which is fundamental for advancing research in medicinal chemistry and drug development.

References

  • H. O. Kalinowski, S. Berger, and S. Braun, Carbon-13 NMR Spectroscopy. John Wiley & Sons, 1988.
  • M. Hesse, H. Meier, and B. Zeeh, Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag, 2008.
  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
  • E. Pretsch, P. Bühlmann, and C. Affolter, Structure Determination of Organic Compounds. Springer, 2009.
  • MDPI, "Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide." [Online]. Available: [Link]. [Accessed: Jan. 20, 2026].

  • Journal of Pharmaceutical Chemistry, "Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate." [Online]. Available: [Link]. [Accessed: Jan. 20, 2026].

  • PubMed Central, "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." [Online]. Available: [Link]. [Accessed: Jan. 20, 2026].

  • MDPI, "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." [Online]. Available: [Link]. [Accessed: Jan. 20, 2026].

  • SAGE Journals, "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." [Online]. Available: [Link]. [Accessed: Jan. 20, 2026].

  • MDPI, "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." [Online]. Available: [Link]. [Accessed: Jan. 20, 2026].

  • Oriental Journal of Chemistry, "Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole." [Online]. Available: [Link]. [Accessed: Jan. 20, 2026].

  • ResearchGate, "¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a." [Online]. Available: [Link]. [Accessed: Jan. 20, 2026].

Sources

Exploratory

Introduction: Contextualizing 4-(2-Methoxyphenyl)oxazole

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(2-Methoxyphenyl)oxazole In the landscape of modern drug discovery and development, oxazole derivatives represent a cornerstone of heterocyclic chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(2-Methoxyphenyl)oxazole

In the landscape of modern drug discovery and development, oxazole derivatives represent a cornerstone of heterocyclic chemistry, prized for their diverse pharmacological activities.[1] The compound 4-(2-Methoxyphenyl)oxazole, a member of this vital class, presents a unique analytical challenge due to its specific isomeric structure. Its characterization is paramount, from ensuring purity in synthesis batches to identifying metabolites in pharmacokinetic studies.[2][3] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive technology for this purpose, offering unparalleled sensitivity and specificity.[4][5]

This guide provides a comprehensive framework for the mass spectrometric analysis of 4-(2-Methoxyphenyl)oxazole. Moving beyond rote protocols, we will explore the causal reasoning behind methodological choices, from ionization strategies to fragmentation pathways, empowering researchers to develop robust and reliable analytical systems.

Chapter 1: Foundational Physicochemical Properties

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties. 4-(2-Methoxyphenyl)oxazole is a small organic molecule whose structure dictates its behavior in the mass spectrometer.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂Calculated
Average Mass 175.18 g/mol PubChem[6]
Monoisotopic Mass 175.06333 DaPubChem[6]
Exact Mass of [M+H]⁺ 176.07115 DaCalculated
Key Structural Features Oxazole Ring, Phenyl Ring, Methoxy Group-

Note: Data is for the isomeric 2-(4-Methoxyphenyl)oxazole from PubChem but the formula and masses are identical for 4-(2-Methoxyphenyl)oxazole.

Chapter 2: The Strategic Choice of Ionization

The transition of an analyte from the liquid or solid phase to a gaseous ion is the critical first step in MS analysis. The choice of ionization technique is governed by the analyte's polarity, thermal stability, and molecular weight. For a moderately polar, non-volatile small molecule like 4-(2-Methoxyphenyl)oxazole, Electrospray Ionization (ESI) is the superior method for LC-MS applications.[7][8]

Why Electrospray Ionization (ESI)?

ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte, thereby preserving the intact molecule.[7] This is crucial as it predominantly generates the protonated molecular ion, [M+H]⁺, which serves as the precursor for subsequent structural analysis via tandem mass spectrometry (MS/MS). The process involves creating a fine spray of charged droplets from the liquid sample. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[7][9]

In contrast, a "hard" technique like Electron Ionization (EI), commonly used in GC-MS, bombards the molecule with high-energy electrons.[10][11] This causes extensive and often uncontrollable fragmentation, which can lead to a weak or absent molecular ion peak, complicating the identification of an unknown compound.[12] While useful for creating fingerprint-like spectra for library matching of volatile compounds, it is less suitable for the nuanced structural elucidation required in drug development.[13]

Chapter 3: Elucidating Structure Through Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is an indispensable tool for confirming molecular structure by analyzing the fragmentation patterns of a selected precursor ion.[14][15] In an MS/MS experiment, the [M+H]⁺ ion of 4-(2-Methoxyphenyl)oxazole (m/z 176.07) is isolated in the first mass analyzer (MS1), subjected to fragmentation in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (MS2).[15]

Proposed Fragmentation Pathway

The fragmentation of 4-(2-Methoxyphenyl)oxazole is directed by its key functional groups: the oxazole ring, the ether linkage, and the aromatic system. The most common fragmentation patterns for phenyl-substituted oxazoles involve ring cleavage and rearrangements.[16][17] The methoxy group provides an additional, predictable fragmentation site.

Based on established chemical principles, the following primary fragmentation pathways are proposed:

  • Loss of a Methyl Radical (•CH₃): A characteristic fragmentation of the methoxy group, leading to a stable cation.

  • Loss of Carbon Monoxide (CO): A common cleavage pathway for the oxazole ring.[17]

  • Cleavage of the Phenyl-Oxazole Bond: Resulting in the formation of the methoxyphenyl cation.

  • Combined Losses: Sequential fragmentation events, such as the loss of CO followed by HCN, can provide further structural confirmation.

G parent [M+H]⁺ m/z 176.07 frag1 Fragment A [M+H - •CH₃]⁺ m/z 161.05 parent->frag1 -•CH₃ frag2 Fragment B [M+H - CO]⁺ m/z 148.08 parent->frag2 -CO frag3 Fragment C [C₇H₇O]⁺ m/z 107.05 parent->frag3 Phenyl-Oxazole Cleavage frag4 Fragment D [M+H - CO - HCN]⁺ m/z 121.07 frag2->frag4 -HCN

Caption: Proposed MS/MS fragmentation pathway for protonated 4-(2-Methoxyphenyl)oxazole.

Chapter 4: A Validated Workflow for Analysis

A robust analytical method requires a systematic workflow, from sample preparation to data acquisition. The following protocol outlines a self-validating approach for the analysis of 4-(2-Methoxyphenyl)oxazole using a standard LC-MS/MS system, such as a triple quadrupole instrument.[4]

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep1 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep2 2. Create Calibration Standards (Serial dilution in matrix) prep1->prep2 prep3 3. Spike with Internal Standard (e.g., deuterated analogue) prep2->prep3 prep4 4. Protein Precipitation/Filtration (If biological matrix) prep3->prep4 lc 5. Inject onto C18 Column (Gradient Elution) prep4->lc ms1 6. Ionization (Positive ESI Mode) lc->ms1 ms2 7. MS1 Scan (Confirm Precursor Ion m/z 176.07) ms1->ms2 ms3 8. MS/MS Scan (Product Ion Scan for fragments) ms2->ms3 ms4 9. MRM Method (Quantitative Analysis) ms3->ms4 data 10. Quantify against Calibration Curve ms4->data

Caption: Standard LC-MS/MS workflow for the analysis of 4-(2-Methoxyphenyl)oxazole.

Detailed Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-(2-Methoxyphenyl)oxazole in methanol.

    • Perform serial dilutions in the relevant matrix (e.g., plasma, buffer) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Spike all samples, standards, and quality controls with a stable isotope-labeled internal standard (e.g., d4-4-(2-Methoxyphenyl)oxazole) at a constant concentration. The use of an internal standard is critical for correcting variations in instrument response and sample preparation.[18]

    • For biological samples, perform protein precipitation with acetonitrile, centrifuge, and filter the supernatant.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Rationale: Reverse-phase chromatography effectively separates the moderately nonpolar analyte from polar matrix components. The acidic mobile phase promotes protonation, enhancing ionization efficiency in positive ESI mode.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Initial Scans: Perform a full scan (MS1) to confirm the presence of the precursor ion at m/z 176.07. Then, perform a product ion scan (MS/MS) on m/z 176.07 to identify the most abundant and stable fragment ions.

Chapter 5: Quantitative Analysis via Multiple Reaction Monitoring (MRM)

For accurate quantification in complex matrices, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard.[2][4] This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[5]

Setting up the MRM Method

Based on the fragmentation data obtained in Chapter 3, at least two specific transitions should be selected for the analyte, plus one for the internal standard.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zRole
4-(2-Methoxyphenyl)oxazole176.07161.05Quantifier
4-(2-Methoxyphenyl)oxazole176.07148.08Qualifier
Internal Standard (e.g., d4)180.09165.07Reference
  • Quantifier Ion: The most intense and stable fragment ion used for calculating the concentration.

  • Qualifier Ion: A second fragment ion monitored to confirm the identity of the analyte. The ratio of the quantifier to the qualifier should be consistent across all samples and standards.

  • Method Validation: A quantitative assay must be validated to demonstrate its accuracy, precision, linearity, and sensitivity, adhering to established guidelines.[5]

Conclusion

The mass spectrometric analysis of 4-(2-Methoxyphenyl)oxazole is a multi-faceted process that relies on a sound understanding of the analyte's chemistry and the principles of mass spectrometry. By employing a soft ionization technique like ESI, elucidating the molecule's unique fragmentation signature through MS/MS, and developing a specific MRM method within a validated LC-MS/MS workflow, researchers can achieve highly reliable and accurate characterization and quantification. This guide provides the strategic framework and technical details necessary to empower scientists in drug development and related fields to confidently analyze this important class of molecules.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). NIH National Library of Medicine. Retrieved January 20, 2026, from [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2007). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Retrieved January 20, 2026, from [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). TOFWERK. Retrieved January 20, 2026, from [Link]

  • Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (2019). Oxford Academic. Retrieved January 20, 2026, from [Link]

  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. (2023). PubMed. Retrieved January 20, 2026, from [Link]

  • Small and Large Molecule LC-MS. (n.d.). IQVIA. Retrieved January 20, 2026, from [Link]

  • Modeling the relative response factor of small molecules in positive electrospray ionization. (2022). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Quantifying Small Molecules by Mass Spectrometry. (2014). LCGC International. Retrieved January 20, 2026, from [Link]

  • MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Electron ionization. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]

  • 2-(4-Methoxyphenyl)oxazole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). NIH National Library of Medicine. Retrieved January 20, 2026, from [Link]

  • Tandem Mass Spectroscopy in Diagnosis and Clinical Research. (2015). NIH National Library of Medicine. Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Retrieved January 20, 2026, from [Link]

  • Tandem mass spectrometry (MS/MS): a promising new analytical technique for specific component determination in complex mixtures. (1983). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Identification of small molecules using accurate mass MS/MS search. (2017). NIH National Library of Medicine. Retrieved January 20, 2026, from [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). TOFWERK. Retrieved January 20, 2026, from [Link]

  • Tandem mass spectrometry. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Retrieved January 20, 2026, from [Link]

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (2004). SciELO. Retrieved January 20, 2026, from [Link]

  • Electron Ionization for GC–MS. (2014). LCGC International. Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry: Aromatic Compound Fragmentation. (n.d.). JoVE. Retrieved January 20, 2026, from [Link]

  • Ionization Methods in Organic Mass Spectrometry. (n.d.). University of California, Riverside. Retrieved January 20, 2026, from [Link]

  • Oxazole, 4,5-dihydro-4,4-dimethyl-2-((4-methoxyphenyl)methyl)-. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (2004). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. (2004). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. Retrieved January 20, 2026, from [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Oxazole. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Oxazole, 4,5-dihydro-2-methyl-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

  • Oxazole, 4,5-dihydro-4-(methoxymethyl)-2-methyl-5-phenyl-, (4s,5s)-. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

Sources

Foundational

Physical and chemical properties of 4-(2-Methoxyphenyl)oxazole

An In-depth Technical Guide to 4-(2-Methoxyphenyl)oxazole Abstract This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-(2-Methoxyphenyl)oxazole. Designed fo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-Methoxyphenyl)oxazole

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-(2-Methoxyphenyl)oxazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and analytical characterization of this heterocyclic compound. The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3][4] This guide synthesizes theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols and safety guidelines to support laboratory applications and further research into this promising molecular structure.

Core Physicochemical Properties

4-(2-Methoxyphenyl)oxazole is a substituted aromatic heterocycle. Its core properties are summarized below, providing essential data for experimental design, purification, and analytical characterization.

PropertyValueSource
IUPAC Name 4-(2-methoxyphenyl)-1,3-oxazole
CAS Number 1126636-29-0[5]
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol [5][6]
Physical Form Liquid
Boiling Point 262.4 ± 15.0 °C at 760 mmHg
Purity (Typical) >95%[5]
InChI Key ATWPVFSNULMMQD-UHFFFAOYSA-N
Storage Conditions Store at room temperature

Molecular Structure and Reactivity Insights

The unique arrangement of atoms in the oxazole ring imparts specific chemical characteristics that are fundamental to its application in synthesis and drug design.

Structural Overview

The structure of 4-(2-Methoxyphenyl)oxazole features a planar, five-membered oxazole ring linked at the 4-position to a 2-methoxyphenyl group. The oxazole ring is aromatic, with six delocalized π-electrons.[3]

Caption: Chemical structure of 4-(2-Methoxyphenyl)oxazole.

Chemical Reactivity

The reactivity of the oxazole ring is governed by the electronegativity of its heteroatoms.

  • Basicity: The nitrogen atom at position 3 is of the pyridine type, rendering the molecule weakly basic and capable of forming salts with strong acids.[7]

  • Electrophilic Substitution: The oxazole ring is generally resistant to electrophilic attack unless activated by electron-donating substituents. When substitution does occur, the C4 position is the most reactive, followed by C5 and C2.[7]

  • Nucleophilic Substitution: Direct nucleophilic substitution on the oxazole ring is uncommon and often leads to ring cleavage.[7] However, the C2 position is the most acidic and can be deprotonated by strong bases, facilitating metallation.[7]

  • Cycloaddition Reactions: The furan-like oxygen atom at position 1 allows the oxazole ring to function as a diene in Diels-Alder reactions, a property that is highly valuable for constructing more complex molecular architectures.[7]

Synthesis of 4-(2-Methoxyphenyl)oxazole

The synthesis of substituted oxazoles is a well-established field, with several reliable methods available to chemists. Two of the most prominent methods are the Van Leusen and Robinson-Gabriel syntheses.

Van Leusen Oxazole Synthesis

This is one of the most efficient and widely used methods for preparing 4- or 5-substituted oxazoles.[1][2] The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[8][9] For the synthesis of 4-(2-Methoxyphenyl)oxazole, the logical precursors would be 2-methoxybenzaldehyde and a suitable isocyanide reagent, although the classic Van Leusen reaction typically yields 5-substituted oxazoles. Modifications exist to produce other substitution patterns.[1]

The general mechanism proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates the tosyl group to yield the aromatic oxazole ring.[2][8]

VanLeusen_Workflow cluster_reactants Starting Materials Aldehyde 2-Methoxybenzaldehyde Reagents Base (e.g., K2CO3) Methanol Aldehyde->Reagents Reaction TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Reagents Reaction Product 4-(2-Methoxyphenyl)oxazole Reagents->Product Cyclization & Elimination

Caption: Van Leusen synthesis workflow for oxazoles.

Robinson-Gabriel Synthesis

An alternative and classic route is the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone using a dehydrating agent like sulfuric acid or phosphorus oxychloride.[7][10][11][12] This method is versatile for producing a variety of substituted oxazoles.

Experimental Protocol: Van Leusen-type Synthesis

This protocol provides a representative, step-by-step methodology for the synthesis of an aryl-substituted oxazole, adapted from general Van Leusen reaction procedures.[9] This serves as a practical guide for researchers aiming to synthesize 4-(2-Methoxyphenyl)oxazole or its analogs.

Objective: To synthesize an aryl-substituted oxazole from an aromatic aldehyde and TosMIC.

Materials:

  • 2-Methoxybenzaldehyde (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxybenzaldehyde (1.0 equiv), TosMIC (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous methanol to the flask to create a suspension (approximately 0.2 M concentration with respect to the aldehyde).

  • Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully add water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). This step removes any unreacted acidic species and residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-(2-Methoxyphenyl)oxazole.

Self-Validation: The identity and purity of the final product must be confirmed through rigorous spectroscopic analysis as described in the following section.

Spectroscopic Analysis and Characterization

Confirming the structure of the synthesized 4-(2-Methoxyphenyl)oxazole is critical. The following spectroscopic methods provide a detailed fingerprint of the molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to each unique proton. Expected signals include: a singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm, a complex multiplet pattern for the four aromatic protons on the methoxyphenyl ring between 6.9-7.8 ppm, and two singlets or doublets for the protons at the C2 and C5 positions of the oxazole ring, typically in the 7.5-8.5 ppm region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for all 10 carbon atoms. Key signals include the methoxy carbon (~56 ppm), the aromatic carbons (110-160 ppm), and the three carbons of the oxazole ring, which are typically found in the 120-160 ppm range.[13][14]

  • IR (Infrared) Spectroscopy: The IR spectrum provides information on functional groups. Key absorption bands would include C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching from the aromatic and oxazole rings (~1500-1650 cm⁻¹), and strong C-O stretching from the ether linkage and the oxazole ring (~1050-1250 cm⁻¹).[14][15]

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The electron impact (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 175.18 g/mol .[6]

Safety, Handling, and Disposal

Proper laboratory practice is paramount when handling any chemical. Based on data for structurally similar compounds, 4-(2-Methoxyphenyl)oxazole should be handled with care.

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[16]

  • H315: Causes skin irritation.[16][17]

  • H319: Causes serious eye irritation.[16][17]

  • H335: May cause respiratory irritation.[17]

Precautionary Measures:

  • P261: Avoid breathing vapor, mist, or gas.[17]

  • P280: Wear protective gloves, eye protection, and face protection.[16][17]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[17]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[18]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]

Applications in Research and Drug Discovery

The oxazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets.[1][2] Oxazole-containing compounds have demonstrated a vast range of therapeutic activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1] The inclusion of a methoxyphenyl group, a common feature in many bioactive compounds, further enhances the potential for this molecule to serve as a building block for novel therapeutic agents.[19][20] Researchers can use 4-(2-Methoxyphenyl)oxazole as a starting point or fragment for developing new inhibitors of enzymes or receptor modulators.

References

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC). [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Mechanism of van Leusen oxazole synthesis. ResearchGate. [Link]

  • Van Leusen Reaction. NROChemistry. [Link]

  • Robinson-Gabriel Synthesis. SynArchive. [Link]

  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ACS Publications. [Link]

  • Robinson-Gabriel Synthesis - Explore the Science & Experts. ideXlab. [Link]

  • 2-(4-Methoxyphenyl)oxazole | C10H9NO2 | CID 14931773. PubChem. [Link]

  • 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. NIH. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. [Link]

  • Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. [Link]

  • 4,5-diphenyl-2-(2-methoxyphenyl)oxazole. PubChemLite. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. MDPI. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. ResearchGate. [Link]

  • Ene reactions of pre-aromatic heterocycles. ScienceDirect. [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-(2-Methoxyphenyl)oxazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Oxazole Scaffold The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities. Oxazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. The unique electronic and structural features of the oxazole ring allow it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets such as enzymes and receptors. The substituent at the 4-position of the oxazole ring, in this case, the 2-methoxyphenyl group, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological profile. This guide provides a comprehensive technical overview of 4-(2-Methoxyphenyl)oxazole, a specific derivative with potential applications in drug discovery and chemical biology.

Chemical Identity and Physicochemical Properties

A clear definition of the subject compound is crucial for any technical analysis. 4-(2-Methoxyphenyl)oxazole is a distinct chemical entity with the following identifiers and properties:

PropertyValueReference
CAS Number 1126636-29-0[1][2]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
SMILES Notation COC1=CC=CC=C1C2=COC=N2[1]
Purity (Typical) ≥95%[2]
Storage Conditions Sealed in a dry environment at 2-8°C[1]

Synthesis of 4-(2-Methoxyphenyl)oxazole

The synthesis of 4-aryloxazoles is a well-established area of heterocyclic chemistry. One of the most direct and classical methods is the Bredereck synthesis , which involves the reaction of an α-haloketone with an amide. For the specific synthesis of 4-(2-Methoxyphenyl)oxazole, the logical precursors are 2-bromo-1-(2-methoxyphenyl)ethan-1-one (also known as 2'-methoxy-α-bromoacetophenone) and formamide.

The causality behind this choice of reagents lies in their inherent reactivity. The α-bromoacetophenone derivative serves as a bifunctional electrophile. The carbon bearing the bromine is highly susceptible to nucleophilic attack, while the carbonyl carbon is also electrophilic. Formamide acts as the nucleophile and the source of the remaining atoms (N and C-H) needed to form the oxazole ring.

Diagram of the Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Products 2_methoxyacetophenone 2'-Methoxyacetophenone Bromination Step 1: α-Bromination 2_methoxyacetophenone->Bromination Bromine Bromine (Br₂) Bromine->Bromination Formamide Formamide Cyclocondensation Step 2: Cyclocondensation Formamide->Cyclocondensation alpha_bromo 2'-Methoxy-α-bromoacetophenone (Intermediate) Bromination->alpha_bromo Yields Final_Product 4-(2-Methoxyphenyl)oxazole Cyclocondensation->Final_Product Forms alpha_bromo->Cyclocondensation

Caption: Proposed two-step synthesis of 4-(2-Methoxyphenyl)oxazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of similar 4-aryloxazoles. Researchers should optimize conditions as necessary.

Step 1: Synthesis of 2-bromo-1-(2-methoxyphenyl)ethan-1-one (Intermediate)

  • Reaction Setup: To a solution of 2'-methoxyacetophenone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add elemental bromine (1 equivalent) dropwise at 0°C with stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the red color of the bromine disappears, indicating its consumption. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HBr, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2'-methoxy-α-bromoacetophenone can be purified by recrystallization or column chromatography.

Trustworthiness of the Protocol: This α-bromination of a ketone is a standard and reliable transformation in organic synthesis. The work-up procedure is designed to effectively remove byproducts and unreacted starting materials.

Step 2: Synthesis of 4-(2-Methoxyphenyl)oxazole (Final Product)

  • Reaction Setup: Heat a mixture of 2-bromo-1-(2-methoxyphenyl)ethan-1-one (1 equivalent) and formamide (a large excess, often used as the solvent) at a temperature of 120-150°C.

  • Reaction Progression: The reaction is typically heated for several hours. Progress can be monitored by TLC until the starting α-bromoketone is consumed.

  • Work-up: Cool the reaction mixture and pour it into ice water. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, the crude 4-(2-Methoxyphenyl)oxazole can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Causality in Experimental Choices: Using formamide in large excess ensures it acts as both a reagent and a solvent, driving the reaction to completion. The high temperature is necessary to overcome the activation energy for the cyclization and dehydration steps. The aqueous work-up is critical for removing the highly polar formamide and any inorganic salts formed.

Analytical Characterization

  • ¹H NMR: Signals corresponding to the methoxy group (a singlet around 3.8-4.0 ppm), aromatic protons of the 2-methoxyphenyl ring (multiplets in the aromatic region, ~6.8-7.8 ppm), and two distinct signals for the oxazole ring protons (singlets, typically between 7.0 and 8.5 ppm).

  • ¹³C NMR: Resonances for the methoxy carbon, the aromatic carbons of the phenyl ring, and the carbons of the oxazole ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of 175.18 (for [M]⁺) or 176.19 (for [M+H]⁺).

Applications in Research and Drug Development

The 4-(2-Methoxyphenyl)oxazole scaffold is a valuable building block for creating more complex molecules in drug discovery campaigns.

Potential Therapeutic Areas
  • Anticancer Agents: Many oxazole-containing compounds have demonstrated antiproliferative activity against various cancer cell lines. The methoxyphenyl group can influence interactions with specific biological targets.

  • Antimicrobial Properties: The oxazole nucleus is present in several antimicrobial agents. This compound could serve as a starting point for the development of new antibacterial or antifungal drugs.

  • Enzyme Inhibition: The structure is suitable for modification to target specific enzymes involved in disease pathways. The methoxyphenyl substituent can be key for directing the molecule into specific binding pockets.

Role as a Chemical Intermediate

This compound is primarily utilized as a versatile intermediate in organic synthesis. Its structure allows for further functionalization at several positions, making it an ideal starting material for creating libraries of related compounds for high-throughput screening in hit-to-lead optimization campaigns.

Conclusion and Future Outlook

4-(2-Methoxyphenyl)oxazole, defined by its specific chemical structure and properties, represents a molecule of interest for chemical and pharmaceutical research. While detailed studies on its specific biological activities are not widely published, its synthesis is achievable through established chemical transformations. As a key intermediate, it holds potential for the development of novel therapeutics across various disease areas. The methodologies and insights presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this and related oxazole derivatives. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

  • Game Changer 4-(2-methoxyphenyl)oxazole Fast Dispatch. Adgully.com. Available at: [Link]

  • Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. The Royal Society of Chemistry. Available at: [Link]

  • 2-(4-Methoxyphenyl)oxazole | C10H9NO2 | CID 14931773. PubChem. Available at: [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Available at: [Link]

  • 1H NMR spectrum of compound 4. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. Available at: [Link]

  • α,α-Dibromoacetophenones mediated synthesis of some new 7H-7-alkoxy-3-alkyl/phenyl-6-aryl-s-triazolo[3,4-b][1][2][3]thiadiazines and their antimicrobial evaluation. ResearchGate. Available at: [Link]

  • (4-methoxyphenyl)-[(Z)-2-(2-oxazolin-2-yl)-1-phenyl-vinyl]amine. SpectraBase. Available at: [Link]

  • 2-(2-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole. SpectraBase. Available at: [Link]

  • Synthesis of p-methoxyacetophenone from anisole. Organic Chemistry Portal. Available at: [Link]

  • A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐Dibromoacetophenone Using NaBr/K2S2O8. ResearchGate. Available at: [Link]

  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. Available at: [Link]

  • Medicine synthesized by α‐bromoacetophenone and α,α‐dibromoacetophenone. ResearchGate. Available at: [Link]

  • Some reactions with ω‐bromoacetophenone: Synthesis of new Pyrazole, Pyrrole and Furan Derivatives. Scilit. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-(2-Methoxyphenyl)oxazole

This guide provides an in-depth, technical walkthrough for the complete crystal structure analysis of 4-(2-Methoxyphenyl)oxazole, a molecule of interest in medicinal chemistry and materials science. Tailored for research...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical walkthrough for the complete crystal structure analysis of 4-(2-Methoxyphenyl)oxazole, a molecule of interest in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative. It is designed to be a self-validating system of protocols, grounded in authoritative scientific principles.

Introduction: The Significance of Structural Elucidation

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, governs its physicochemical properties, dictates its interactions with biological targets, and ultimately defines its therapeutic potential.[2][3][4] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[2][3][4]

This guide will detail the multifaceted process of analyzing the crystal structure of 4-(2-Methoxyphenyl)oxazole, from initial synthesis and crystallization to the final interpretation of crystallographic data. While a public crystal structure for this specific molecule is not available as of this writing, this guide will utilize data from closely related structures, such as 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole[5][6], to illustrate the principles and expected outcomes of each analytical step.

Part 1: Synthesis and Crystallization – The Foundation of Analysis

A high-quality single crystal is the prerequisite for a successful SCXRD experiment.[7] The journey to obtaining such a crystal begins with the synthesis of the target compound.

Synthesis of 4-(2-Methoxyphenyl)oxazole

Several synthetic routes are available for the preparation of substituted oxazoles.[1][8][9] A common and effective method is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[8][9]

Experimental Protocol: Synthesis via van Leusen Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzaldehyde (1.0 equivalent) in methanol.

  • Addition of Reagents: To this solution, add tosylmethyl isocyanide (TosMIC) (1.1 equivalents) and potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Reaction Conditions: Stir the reaction mixture at reflux (approximately 65 °C) for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-(2-Methoxyphenyl)oxazole.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of 4-(2-Methoxyphenyl)oxazole A 1. Dissolve 2-methoxybenzaldehyde in methanol B 2. Add TosMIC and K₂CO₃ A->B C 3. Reflux for 2-4 hours B->C D 4. Quench with cold water C->D E 5. Extract with ethyl acetate D->E F 6. Purify by column chromatography E->F G cluster_refinement Structure Solution and Refinement A 1. Data Reduction and Space Group Determination B 2. Structure Solution (e.g., Direct Methods) A->B C 3. Initial Model Refinement (Isotropic) B->C D 4. Anisotropic Refinement of Non-Hydrogen Atoms C->D E 5. Placement of Hydrogen Atoms D->E F 6. Final Refinement and Validation E->F

Caption: Workflow for crystal structure solution and refinement.

The structure is typically solved using direct methods and refined using a full-matrix least-squares procedure. Non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Table 2: Illustrative Crystallographic Data for a Related Methoxyphenyl-Oxazole Derivative

Parameter Value (Illustrative)
Chemical FormulaC₁₂H₁₅NO₂
Formula Weight205.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)11.456(5)
c (Å)9.876(3)
β (°)105.45(2)
Volume (ų)1102.3(7)
Z4
R-factor0.048
wR-factor0.163
Data based on 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
[5][6]

Part 3: Analysis and Interpretation of the Crystal Structure

Once the structure is solved and refined, a detailed analysis of the molecular geometry and intermolecular interactions is performed.

Molecular Geometry

The analysis of the molecular geometry includes the determination of bond lengths, bond angles, and torsion angles. For 4-(2-Methoxyphenyl)oxazole, key features to examine would be the planarity of the oxazole and phenyl rings and the dihedral angle between them. In the related structure of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, the dihedral angle between the mean plane of the five-membered ring and the aromatic ring is 8.6(1)°. [6]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is stabilized by a network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound. For instance, in the crystal structure of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H), the crystal structure features C—H⋯O, C—H⋯N and C—H⋯π hydrogen bonds and π–π contacts. [2]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Part 4: Computational Complementation

Computational methods, such as Density Functional Theory (DFT), can be used to complement the experimental crystallographic data. DFT calculations can be used to optimize the molecular geometry in the gas phase and to calculate theoretical spectroscopic data for comparison with experimental results. Molecular docking studies can also be performed to predict the binding mode of 4-(2-Methoxyphenyl)oxazole with a biological target. [5]

Conclusion

The crystal structure analysis of 4-(2-Methoxyphenyl)oxazole, as outlined in this guide, provides a comprehensive framework for the complete structural elucidation of this and similar molecules. By combining meticulous synthesis and crystallization with advanced SCXRD techniques and computational analysis, researchers can gain invaluable insights into the structure-property relationships that govern the behavior of these important compounds. This detailed structural information is paramount for the rational design of new therapeutic agents and functional materials.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
  • Semenyuta, I., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 88-95. Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1696. Retrieved from [Link]

  • Thiruvalluvar, A., et al. (2007). 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4689. Retrieved from [Link]

  • Joshi, S., & Choudhary, A. N. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-219.
  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1696. Retrieved from [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 133-141. Retrieved from [Link]

  • Structural study and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one. (2021). IUCrData, 6(5). Retrieved from [Link]

  • X-Ray Crystallography of Chemical Compounds. (2007). Current Chemical Genomics, 1, 1-12. Retrieved from [Link]

  • 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. (2007). Acta Crystallographica Section E: Crystallographic Communications, 63(12), o4689. Retrieved from [Link]

  • 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. (2007). Acta Crystallographica Section E: Crystallographic Communications, 63(12), o4689. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding, vol 148. Springer, Berlin, Heidelberg. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Quantum Chemical Calculations for 4-(2-Methoxyphenyl)oxazole: Bridging Theory and Application in Drug Discovery

Abstract The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive, in-depth protocol for the quantum chemica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of a specific, promising derivative: 4-(2-Methoxyphenyl)oxazole. We move beyond a simple recitation of steps to deliver a field-proven, self-validating workflow grounded in Density Functional Theory (DFT). This document is designed for researchers, scientists, and drug development professionals, offering a robust framework for in silico analysis. We will detail the theoretical underpinnings, justify the selection of computational methods, provide a step-by-step protocol, and, most critically, translate the quantum chemical output—such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO)—into actionable insights for drug design and lead optimization. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

The Oxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are paramount in the pharmaceutical sciences, with the oxazole nucleus being a particularly privileged scaffold.[1][2] Its five-membered aromatic ring, containing both nitrogen and oxygen, can engage with biological targets like enzymes and receptors through a variety of non-covalent interactions.[1][2] This versatility has led to the development of numerous oxazole-containing drugs with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] The inherent electronic properties and structural rigidity of the oxazole ring make it an ideal building block for designing novel therapeutic agents.

Spotlight on 4-(2-Methoxyphenyl)oxazole: Known and Potential Significance

While the broader class of oxazoles is well-studied, specific derivatives like 4-(2-Methoxyphenyl)oxazole represent frontiers for new discovery. The introduction of a methoxyphenyl group introduces specific steric and electronic features. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's overall polarity and metabolic stability, while the phenyl ring offers opportunities for π-π stacking interactions with biological targets. Although extensive biological data on this specific isomer is emerging, related methoxyphenyl-oxazole structures have been investigated for various activities, including as potential antinematodal and anticancer agents.[7] Understanding its fundamental quantum chemical properties is the first step in rationally designing future studies and unlocking its therapeutic potential.

The Role of In Silico Quantum Chemical Calculations in Modern Drug Discovery

Modern drug discovery is increasingly driven by computational methods that predict molecular properties before committing to costly and time-consuming synthesis.[5][6] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens to examine the electronic structure, reactivity, and intermolecular interaction potential of a molecule with high accuracy.[8][9] By calculating descriptors such as HOMO-LUMO energy gaps, electrostatic potential surfaces, and orbital contributions, we can forecast a molecule's chemical reactivity, kinetic stability, and the primary sites for electrophilic and nucleophilic attack—all critical parameters in drug-receptor interactions and metabolism.[9][10][11]

Objectives of This Guide

This guide provides a comprehensive framework to:

  • Establish a reliable and scientifically-grounded computational protocol for analyzing 4-(2-Methoxyphenyl)oxazole using DFT.

  • Explain the theoretical justification for the chosen computational methods, ensuring the results are both accurate and reproducible.

  • Detail the step-by-step execution of geometry optimization, frequency analysis, and the calculation of key electronic properties.

  • Translate the abstract quantum chemical data into practical, interpretable insights relevant to medicinal chemistry and drug design.

Theoretical & Computational Methodology

The Foundation: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational cost.[8] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has been shown to produce highly accurate results for modeling the geometries, energies, and properties of heterocyclic organic molecules.[8]

Selecting the Right Tools: Justification for the B3LYP Functional and 6-311++G(d,p) Basis Set

The accuracy of any DFT calculation hinges on the choice of the functional and the basis set.

  • Functional (B3LYP): We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals. It is one of the most widely used and extensively validated functionals for organic and biological molecules, demonstrating a robust ability to predict geometries, vibrational frequencies, and electronic properties.[8][12]

  • Basis Set (6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a Pople-style, split-valence triple-zeta basis set that offers a high degree of flexibility and accuracy.

    • 6-311: Indicates a triple-zeta description for valence electrons, providing a more accurate representation of the electron distribution.

    • ++G: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions, which are central to drug-receptor binding.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for correctly modeling bonding in cyclic and sterically complex systems.

This combination of B3LYP/6-311++G(d,p) is a well-established and reliable level of theory for obtaining high-quality results for molecules of this type.[13][14][15]

The Computational Workflow: A Self-Validating Protocol

Our protocol is designed as a self-validating system. Each step provides a check on the previous one, ensuring the final results are derived from a physically meaningful molecular state. The workflow begins with an initial structure, proceeds to a rigorous geometry optimization to find the lowest energy conformation, and is validated by a frequency calculation to confirm that the structure is a true energy minimum.

G cluster_workflow Computational Workflow A Step 1: 3D Structure Input (SMILES or 2D Sketch) B Step 2: Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Find Lowest Energy State C Step 3: Validation Check (Vibrational Frequency Analysis) B->C Verify Stationary Point D Is it a true minimum? (No imaginary frequencies) C->D E Step 4: Property Calculation (HOMO-LUMO, MEP, NBO) D->E Yes G Error: Re-optimize Structure D->G No F Data Analysis & Interpretation E->F G->B

Caption: A self-validating workflow for quantum chemical calculations.

Software and Hardware Considerations

All calculations described herein can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS. While computationally intensive, these calculations are feasible on modern multi-core desktop workstations.

Step-by-Step Computational Protocol

Step 1: Molecular Structure Input and Pre-optimization
  • Generate 3D Coordinates: Start by drawing the 2D structure of 4-(2-Methoxyphenyl)oxazole in a molecular editor (e.g., ChemDraw, Avogadro). Convert this 2D representation into a 3D structure.

  • Initial Cleaning: Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94). This provides the quantum mechanical calculation with a reasonable starting geometry, reducing the number of optimization cycles required.

  • Save in a Suitable Format: Save the 3D coordinates in a format compatible with your quantum chemistry software (e.g., .xyz, .mol, or .gjf).

Step 2: Geometry Optimization
  • Set up the Input File: Create an input file specifying the coordinates, charge (0), and spin multiplicity (singlet).

  • Define the Calculation Type: Specify the Opt keyword to request a geometry optimization.

  • Specify the Level of Theory: Define the method and basis set: B3LYP/6-311++G(d,p).

  • Execute the Calculation: Run the calculation. The software will iteratively adjust the molecular geometry to find the point on the potential energy surface with the minimum energy (i.e., the most stable conformation).

Step 3: Vibrational Frequency Analysis (Confirmation of a True Minimum)
  • Use Optimized Geometry: Use the final, optimized geometry from the previous step as the input.

  • Set up the Input File: Create a new input file with these coordinates.

  • Define the Calculation Type: Specify the Freq keyword to request a frequency calculation.

  • Specify the Level of Theory: Use the exact same level of theory as the optimization: B3LYP/6-311++G(d,p).

  • Execute and Analyze: Run the calculation. The output will list the vibrational frequencies. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the structure must be re-optimized. This step is the cornerstone of the protocol's trustworthiness.

Step 4: Calculation of Quantum Chemical Descriptors

Once a true minimum is confirmed, perform a final single-point energy calculation using the optimized geometry to generate the necessary output for analysis. Ensure keywords for population analysis (e.g., Pop=NBO) and generation of cube files for visualization (e.g., output=wfx) are included.

Results and In-Depth Analysis

Optimized Molecular Geometry and Structural Parameters

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. Key bond lengths, bond angles, and dihedral angles should be tabulated. Of particular interest is the dihedral angle between the oxazole ring and the methoxyphenyl ring, which dictates the molecule's overall shape and steric profile.

ParameterDescriptionCalculated Value (Å or °)
Bond Lengths
C-O (methoxy)Length of the methyl-oxygen bondValue
C-C (ring link)Length of the bond connecting the two ringsValue
Bond Angles
C-O-C (ether)Angle of the methoxy groupValue
Dihedral Angle
C-C-C-CTorsion angle between the oxazole and phenyl ringsValue
(Note: Placeholder values. Actual results would be populated from the calculation output.)
Frontier Molecular Orbitals (HOMO-LUMO) Analysis: Electronic Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability.[9] A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[9]

OrbitalEnergy (eV)Description
HOMOValueElectron-donating capacity
LUMOValueElectron-accepting capacity
Energy Gap (ΔE) LUMO - HOMO Indicator of Kinetic Stability
(Note: Placeholder values.)

This data is crucial for predicting metabolic stability, as many metabolic reactions involve nucleophilic or electrophilic attack by enzymes.

Molecular Electrostatic Potential (MEP) Mapping: Identifying Sites for Intermolecular Interactions

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides an immediate, visual guide to the charge distribution and is invaluable for predicting non-covalent interactions, which are the basis of drug-receptor binding.[11][16]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites that will attract positive charges (e.g., hydrogen bond donors, metal ions).

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency, typically around hydrogen atoms bonded to electronegative atoms. These are sites that will attract negative charges (e.g., hydrogen bond acceptors).

  • Green/Yellow Regions (Neutral Potential): Indicate areas of non-polar character, often associated with hydrophobic interactions.

For 4-(2-Methoxyphenyl)oxazole, the MEP map would likely show strong negative potential around the oxazole nitrogen and the methoxy oxygen, identifying them as primary hydrogen bond acceptor sites.

Natural Bond Orbital (NBO) Analysis: Understanding Intramolecular Charge Transfer and Stability

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[9][17] It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT) and delocalization. Strong donor-acceptor interactions contribute significantly to the overall stability of the molecule. This analysis can reveal hyperconjugative effects that influence the molecule's conformation and reactivity.[10]

G cluster_properties Linking Quantum Properties to Drug Development A Quantum Chemical Properties B HOMO-LUMO Gap A->B C MEP Map A->C D NBO Analysis A->D F Reactivity & Metabolic Stability B->F predicts G Receptor Binding (H-Bonding, Hydrophobicity) C->G guides D->F explains E Drug Development Attributes H Bioavailability & Pharmacokinetics F->H influences G->H influences H->E

Caption: Relationship between calculated properties and drug attributes.

Application in a Drug Development Context

Predicting Reactivity and Metabolic Stability

The HOMO-LUMO gap provides a direct, quantitative measure of the molecule's likely reactivity. A larger gap suggests greater resistance to metabolic degradation. The MEP and NBO analyses pinpoint the most likely sites for Phase I metabolic reactions (e.g., oxidation), which often occur at electron-rich centers.

Guiding Lead Optimization

The computational data provides a rational basis for structural modification. For instance, if a region of high HOMO density corresponds to a known metabolic liability, medicinal chemists can modify that position to block the metabolic pathway. If the MEP map suggests an additional hydrogen bonding opportunity could enhance receptor affinity, a functional group can be added at the appropriate location.

Pharmacophore Modeling and Docking Studies: The Next Steps

The calculated MEP and optimized geometry are essential inputs for the next stages of in silico drug design. The electrostatic and steric features identified in this analysis can be used to define a pharmacophore model. Furthermore, the low-energy, optimized conformation is the ideal starting structure for molecular docking simulations to predict the binding mode and affinity of 4-(2-Methoxyphenyl)oxazole within the active site of a target protein.

Conclusion: Synthesizing Theory and Practice

This guide has detailed a robust, scientifically-grounded workflow for the quantum chemical analysis of 4-(2-Methoxyphenyl)oxazole. By leveraging the power of Density Functional Theory with the B3LYP functional and a flexible 6-311++G(d,p) basis set, we can move beyond mere structural representation to a deep understanding of the molecule's electronic properties. The true value of this in silico analysis lies in its predictive power. The calculated descriptors—optimized geometry, HOMO-LUMO gap, MEP, and NBO—are not academic exercises; they are critical data points that inform predictions of metabolic stability, guide rational drug design, and provide the foundational knowledge needed to accelerate the development of new and effective therapeutic agents based on the promising oxazole scaffold.

References

  • Semenyuta, I., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 8-15. Available at: [Link]

  • ResearchGate. (n.d.). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study | Request PDF. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available at: [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Retrieved from [Link]

  • Organic Chemistry Research. (2016). Regular Article. Organic Chemistry Research, 2(1), 70-80. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1696. Available at: [Link]

  • ACS Publications. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. Available at: [Link]

  • Bentham Science. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. Available at: [Link]

  • National Institutes of Health. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. Retrieved from [Link]

  • DergiPark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Retrieved from [Link]

  • OUCI. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule. Retrieved from [Link]

  • Semantic Scholar. (2018). MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. Available at: [Link]

  • Nano LIFE. (n.d.). Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent. Retrieved from [Link]

  • ResearchGate. (2025). Biological evaluation, DFT, MEP, HOMO-LUMO analysis and ensemble docking studies of Zn(II) complexes of bidentate and tetradentate Schiff base ligands as antileukemia agents. Retrieved from [Link]

  • IJMPR. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Unlocking the Therapeutic Potential of 4-(2-Methoxyphenyl)oxazole Derivatives: A Guide for Researchers

The oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3][4][5] Among the vast library of oxazol...

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3][4][5] Among the vast library of oxazole-containing compounds, derivatives featuring a 4-(2-methoxyphenyl) substituent are emerging as a particularly promising class with significant therapeutic potential. This guide provides an in-depth exploration of the biological activities of these derivatives, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, elucidating the underlying mechanisms of action and providing robust methodologies for their evaluation.

Section 1: Anticancer Activity: Targeting the Engines of Malignancy

Derivatives of 1,3-oxazole have demonstrated potent anticancer activity against a spectrum of cancer cell lines, including drug-resistant strains.[6][7] The introduction of the 4-(2-methoxyphenyl) group can modulate this activity, influencing the compound's interaction with various molecular targets within cancer cells.[8]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of oxazole derivatives are often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival.[7][9][10] Key mechanisms include:

  • Inhibition of Signaling Pathways: Many oxazole derivatives act as inhibitors of crucial signaling pathways that are frequently dysregulated in cancer. For instance, they have been shown to inhibit STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in cancer cell survival and proliferation.[7][9]

  • Disruption of Microtubule Dynamics: Similar to established chemotherapeutic agents, certain oxazoles can bind to tubulin, disrupting the formation of microtubules. This interference with the cellular cytoskeleton leads to cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[7][9]

  • Enzyme Inhibition: These compounds can also target a variety of enzymes critical for cancer cell function, including protein kinases, which regulate fundamental cellular processes like growth and division, and DNA topoisomerases, which are essential for DNA replication.[7][9]

anticancer_mechanism 4-(2-Methoxyphenyl)oxazole 4-(2-Methoxyphenyl)oxazole STAT3 STAT3 4-(2-Methoxyphenyl)oxazole->STAT3 Inhibition Tubulin Tubulin 4-(2-Methoxyphenyl)oxazole->Tubulin Inhibition Protein Kinases Protein Kinases 4-(2-Methoxyphenyl)oxazole->Protein Kinases Inhibition Decreased Proliferation & Survival Decreased Proliferation & Survival STAT3->Decreased Proliferation & Survival Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Cell Cycle Arrest & Apoptosis Inhibited Cell Growth Inhibited Cell Growth Protein Kinases->Inhibited Cell Growth

Caption: Anticancer Mechanisms of 4-(2-Methoxyphenyl)oxazole Derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard method for evaluating the cytotoxic effects of 4-(2-methoxyphenyl)oxazole derivatives on cancer cell lines.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Eagle's Minimum Essential Medium (EMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test compounds (4-(2-methoxyphenyl)oxazole derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Trypsinize confluent cells, resuspend in fresh medium, and perform a cell count.

    • Seed 1 x 10^4 cells per well in 100 µL of medium into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for another 48 hours.

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC50 value using appropriate software.

Compound Cell Line IC50 (µM)
Derivative AHeLa15.2
Derivative BMCF-78.5
Derivative CA54922.1
Doxorubicin (Control)HeLa0.8
Hypothetical data for illustrative purposes.

Section 2: Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response implicated in numerous diseases.[12] Oxazole derivatives have been recognized for their anti-inflammatory properties, and the 4-(2-methoxyphenyl) moiety can contribute to this activity.[5][12]

Mechanism of Action: Modulating Inflammatory Cascades

The anti-inflammatory effects of these compounds are often linked to their ability to modulate key inflammatory pathways.[5][13] This can involve:

  • Inhibition of Pro-inflammatory Enzymes: Compounds can inhibit enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are crucial for the production of prostaglandins and leukotrienes, potent mediators of inflammation.[5]

  • Downregulation of Pro-inflammatory Cytokines: They can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[14]

  • Modulation of Transcription Factors: The activity of transcription factors like Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response, can be attenuated.[5][13]

anti_inflammatory_workflow cluster_0 In Vivo Model Induce Inflammation (Carrageenan) Induce Inflammation (Carrageenan) Administer Test Compound Administer Test Compound Induce Inflammation (Carrageenan)->Administer Test Compound Measure Paw Edema Measure Paw Edema Administer Test Compound->Measure Paw Edema Calculate % Inhibition Calculate % Inhibition Measure Paw Edema->Calculate % Inhibition

Sources

Application

The Oxazole Scaffold of 4-(2-Methoxyphenyl)oxazole: A Versatile Core in Modern Medicinal Chemistry

Introduction: The Privileged Status of the Oxazole Ring System In the landscape of medicinal chemistry, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged scaffold....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Oxazole Ring System

In the landscape of medicinal chemistry, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a variety of biological targets, thereby enabling the development of diverse therapeutic agents. The unique electronic properties and structural rigidity of the oxazole core allow for precise spatial orientation of substituents, facilitating specific interactions with enzyme active sites and receptors. The 4-(2-Methoxyphenyl)oxazole scaffold, in particular, combines the versatile oxazole core with a methoxy-substituted phenyl ring, a feature known to influence pharmacokinetic properties and enhance binding affinities. This application note will provide an in-depth guide to the synthesis, biological evaluation, and medicinal chemistry applications of this promising scaffold, with a focus on its potential as a modulator of the p38 MAP kinase signaling pathway.

Synthetic Strategies: Accessing the 4-(2-Methoxyphenyl)oxazole Core

The construction of the 4-substituted oxazole ring can be achieved through various synthetic methodologies. Among these, the Van Leusen oxazole synthesis stands out as a robust and versatile method for preparing 4- or 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This reaction is prized for its operational simplicity and tolerance of a wide range of functional groups.

Protocol 1: Synthesis of 4-(2-Methoxyphenyl)oxazole via Van Leusen Reaction

This protocol outlines a general procedure for the synthesis of 4-(2-methoxyphenyl)oxazole, adapted from established Van Leusen reaction methodologies.[3]

Rationale: This one-pot reaction proceeds through the initial deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of 2-methoxybenzaldehyde. Subsequent intramolecular cyclization and elimination of the tosyl group yield the desired oxazole. The choice of a strong base like potassium tert-butoxide is crucial for the initial deprotonation of TosMIC, while methanol serves to quench the reaction and facilitate the final elimination step.

Materials:

  • 2-Methoxybenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Diethyl ether (Et2O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add potassium tert-butoxide (2.0 eq). Add anhydrous THF and cool the suspension to -60 °C in an acetone/dry ice bath.

  • Addition of TosMIC: In a separate flask, dissolve TosMIC (1.5 eq) in anhydrous THF. Slowly add this solution to the cooled suspension of potassium tert-butoxide via a syringe or dropping funnel over 15 minutes. Stir the resulting mixture for an additional 15 minutes at -60 °C.

  • Addition of Aldehyde: Dissolve 2-methoxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -60 °C.

  • Reaction Progression: Stir the reaction mixture at -60 °C for 1 hour.

  • Quenching and Reflux: Add methanol (15 mL for a 10 mmol scale reaction) to the reaction mixture. Remove the cooling bath and place the flask in a pre-heated oil bath at room temperature. Heat the reaction to reflux (approximately 65-70 °C) for 2 hours.

  • Work-up: Cool the reaction to room temperature and dilute with water and diethyl ether. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-(2-methoxyphenyl)oxazole.

Workflow for Van Leusen Synthesis of 4-(2-Methoxyphenyl)oxazole:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification start1 2-Methoxybenzaldehyde step2 Nucleophilic attack on aldehyde (-60 °C) start1->step2 start2 TosMIC step1 Deprotonation of TosMIC (-60 °C) start2->step1 start3 t-BuOK in THF start3->step1 step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Quench with MeOH and Reflux step3->step4 workup Aqueous Work-up step4->workup purify Column Chromatography workup->purify product 4-(2-Methoxyphenyl)oxazole purify->product G cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects stimuli Stress / Cytokines map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MKK3 / MKK6 map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK-2, ATF-2) p38->substrates phosphorylates response Inflammatory Response (TNF-α, IL-1β production) substrates->response leads to inhibitor 4-(2-Methoxyphenyl)oxazole Derivative (Inhibitor) inhibitor->p38

Caption: p38 MAPK signaling pathway.

Structure-Activity Relationship (SAR) and Data Presentation

While specific SAR studies for 4-(2-methoxyphenyl)oxazole derivatives as p38 MAPK inhibitors are not extensively reported in the public domain, we can extrapolate from related 4-aryloxazole and 4-arylimidazole inhibitors. [4]Key structural features that typically influence the potency of p38 MAPK inhibitors include:

  • The 4-Aryl Group: The nature and substitution pattern of the aryl ring at the 4-position of the oxazole are critical for binding within the ATP-binding pocket of p38 MAPK. The 2-methoxy group on the phenyl ring in the target scaffold likely influences the conformation of the molecule and could engage in specific interactions with the enzyme.

  • Substitution at the 2-Position: The 2-position of the oxazole ring is often a key point for introducing substituents that can interact with the "hinge" region of the kinase, a common feature of ATP-competitive inhibitors.

  • Substitution at the 5-Position: Modifications at the 5-position can be used to fine-tune solubility, metabolic stability, and cell permeability.

The following table presents hypothetical data for a series of 4-(2-methoxyphenyl)oxazole derivatives to illustrate a potential SAR for p38α MAPK inhibition.

Compound IDR1 (at C2)R2 (at C5)p38α MAPK IC50 (nM)
Scaffold HH>10000
Derivative 1 Pyridin-4-ylH150
Derivative 2 4-FluorophenylH250
Derivative 3 Pyridin-4-ylMethyl120
Derivative 4 Pyridin-4-ylMorpholinomethyl85

G

Caption: In vitro p38α MAPK assay workflow.

Conclusion and Future Directions

The 4-(2-methoxyphenyl)oxazole scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its straightforward synthesis and the established importance of the 4-aryloxazole motif in medicinal chemistry, particularly as kinase inhibitors, underscore its potential. The exploration of this scaffold as a core for p38 MAPK inhibitors is a promising avenue for the development of new treatments for inflammatory diseases and cancer. Future research should focus on the synthesis of a focused library of 4-(2-methoxyphenyl)oxazole derivatives with diverse substitutions at the 2- and 5-positions. Systematic evaluation of these compounds against p38 MAPK and other relevant kinases will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). The p38-MAPK pathway overview. Retrieved January 20, 2026, from [Link]

  • Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197–207. [Link]

  • Rumble, J. M., & Searcey, M. (2005). An immunosorbent, nonradioactive p38 MAP kinase assay comparable to standard radioactive liquid-phase assays. Analytical biochemistry, 344(1), 135–137. [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved January 20, 2026, from [Link]

  • Pargellis, C., Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of medicinal chemistry, 46(22), 4676–4686. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved January 20, 2026, from [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Clinical science (London, England : 1979), 119(1), 1–13. [Link]

Sources

Method

Application of Methoxyphenyl-Substituted Oxazoles in Cancer Research: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals. Disclaimer: This document addresses the application of methoxyphenyl-substituted oxazoles in cancer research.

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document addresses the application of methoxyphenyl-substituted oxazoles in cancer research. While the initial topic specified 4-(2-Methoxyphenyl)oxazole, a comprehensive literature review revealed a lack of specific anti-cancer studies on this particular isomer. Therefore, this guide focuses on the closely related and well-documented isomer, 4-(4-Methoxyphenyl)oxazole , and other potent methoxyphenyl-oxazole derivatives as representative examples of this promising class of compounds. The protocols and mechanistic insights provided are based on published data for these analogues and are intended to serve as a foundational resource for investigating the anti-cancer potential of novel oxazole derivatives.

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse molecular interactions, making it a privileged scaffold in the design of novel therapeutic agents.[1] Within the realm of oncology, oxazole derivatives have emerged as a promising class of anti-cancer agents, exhibiting potent activity against a variety of tumor types.[2] The introduction of a methoxyphenyl substituent to the oxazole core has been shown to be a key determinant of their anti-cancer efficacy, particularly in the context of microtubule dynamics.

Mechanism of Action: Targeting the Tubulin Cytoskeleton

A substantial body of evidence indicates that the primary anti-cancer mechanism of many methoxyphenyl-substituted oxazoles is the inhibition of tubulin polymerization .[3][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.

Methoxyphenyl-oxazole derivatives often act as tubulin destabilizing agents , binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[5]

Methoxyphenyl_Oxazole Methoxyphenyl-Oxazole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Methoxyphenyl_Oxazole->Tubulin Binds to Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin->Polymerization_Inhibition Microtubule_Disruption Microtubule Destabilization Polymerization_Inhibition->Microtubule_Disruption Mitotic_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Induction of Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of action for methoxyphenyl-oxazole derivatives.

Quantitative Biological Activity of Representative Methoxyphenyl-Oxazole Derivatives

The anti-proliferative activity of methoxyphenyl-oxazole derivatives has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some potent analogues are summarized below, showcasing their nanomolar to low-micromolar efficacy.

Compound ClassCancer Cell LineCancer TypeIC50 (nM)Reference
2-Methyl-4,5-disubstituted oxazolesJurkatT-cell leukemia0.35[5]
2-Methyl-4,5-disubstituted oxazolesA549Non-small cell lung cancer4.6[5]
1,3-Oxazole sulfonamidesLeukemia Panel (average)Leukemia44.7 - 48.8[4]

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of methoxyphenyl-substituted oxazoles.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the test compound on cancer cells.[6]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the test compound on the polymerization of purified tubulin.[7]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compound stock solution

  • Paclitaxel (positive control for polymerization)

  • Colchicine or Podophyllotoxin (positive control for inhibition)

  • 96-well plate (UV-transparent)

  • Temperature-controlled microplate reader

Procedure:

  • Preparation: On ice, prepare a reaction mixture containing tubulin (final concentration ~3 mg/mL) in polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include positive and negative controls.

  • Initiation of Polymerization: Add the tubulin solution to the wells, followed by the addition of GTP (final concentration 1 mM).

  • Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in apoptosis following compound treatment.[8]

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometric analysis of the bands can be performed to quantify changes in protein expression, normalized to a loading control like β-actin.

Cell_Treatment Cell Treatment with Methoxyphenyl-Oxazole Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Western Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-cleaved PARP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis of apoptotic markers.

Conclusion and Future Directions

Methoxyphenyl-substituted oxazoles represent a promising class of anti-cancer agents with a well-defined mechanism of action targeting tubulin polymerization. The protocols outlined in this guide provide a robust framework for the in vitro characterization of novel analogues within this chemical space. Future research should focus on elucidating the structure-activity relationships to optimize potency and selectivity, as well as in vivo studies to evaluate the therapeutic potential of lead compounds. While direct evidence for the anti-cancer activity of 4-(2-Methoxyphenyl)oxazole is currently lacking, the strong performance of its isomers suggests that it may also possess valuable pharmacological properties and warrants further investigation.

References

  • Velihina, Y., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(1), 53.
  • Penthala, N. R., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 996-1002.
  • Assay Guidance Manual. Cell Viability Assays. [Link]

  • Bentham Science Publishers. Oxazole-Based Compounds As Anticancer Agents. [Link]

  • ResearchGate. Oxazole-Based Compounds As Anticancer Agents | Request PDF. [Link]

  • MDPI. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]

  • Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Scientific Reports, 7, 46351.
  • National Center for Biotechnology Information. In Vitro Microtubule Polymerization Assay Kit. [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • National Center for Biotechnology Information. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). [Link]

  • Bio-Rad. Analysis by Western Blotting - Apoptosis. [Link]

Sources

Application

Application Notes & Protocols: Photophysical Properties of 4-(2-Methoxyphenyl)oxazole for OLED Applications

Document ID: AN-OLED-42MPO-202601 Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 4-(2-Methoxyphenyl)oxazole as a potential emissive material for Or...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-OLED-42MPO-202601

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 4-(2-Methoxyphenyl)oxazole as a potential emissive material for Organic Light-Emitting Diodes (OLEDs). We present detailed, field-proven protocols for material synthesis, photophysical and electrochemical analysis, and OLED device fabrication. The causality behind experimental choices is explained to provide researchers with a robust framework for evaluating novel oxazole-based emitters.

Introduction: The Quest for Efficient Blue Emitters

Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, offering superior contrast, wider viewing angles, and lower power consumption compared to conventional liquid crystal displays.[1] The performance of an OLED is fundamentally determined by the chemical and photophysical properties of the materials used within its multilayer structure.[2][3] The emissive layer (EML) is the heart of the device, where injected electrons and holes recombine to form excitons, which then radiatively decay to produce light.[4]

Oxazole derivatives have emerged as a promising class of materials for OLEDs, particularly for challenging deep-blue emission, due to their high thermal stability, excellent photoluminescence quantum yields, and tunable electronic properties.[5][6] This guide focuses on a specific candidate, 4-(2-Methoxyphenyl)oxazole, outlining a complete workflow from synthesis to device characterization to assess its viability as an OLED emitter.

Synthesis of 4-(2-Methoxyphenyl)oxazole via Van Leusen Reaction

The Van Leusen oxazole synthesis is a highly efficient and versatile method for creating 5-substituted oxazoles from aldehydes and Tosylmethyl isocyanide (TosMIC).[7][8] We adapt this established reaction for the synthesis of the 4-substituted target molecule.

Synthesis Workflow

cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification 2-methoxybenzaldehyde 2-methoxybenzaldehyde ReactionVessel Methanol (Solvent) Stir at 80°C, 1.5h 2-methoxybenzaldehyde->ReactionVessel TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->ReactionVessel K2CO3 Potassium Carbonate (Base) K2CO3->ReactionVessel Purification Quench with H₂O Extract with EtOAc Flash Chromatography ReactionVessel->Purification Crude Product Product 4-(2-Methoxyphenyl)oxazole Purification->Product

Caption: Synthesis workflow for 4-(2-Methoxyphenyl)oxazole.

Detailed Synthesis Protocol
  • Preparation: To a 50 mL round-bottom flask, add 2-methoxybenzaldehyde (1.22 mL, 10.0 mmol) and methanol (25 mL).

  • Addition of Reagents: While stirring, add potassium carbonate (K₂CO₃) (1.52 g, 11.0 mmol) followed by Tosylmethyl isocyanide (TosMIC) (1.08 g, 5.5 mmol).[9]

  • Reaction: Heat the reaction mixture to 80°C and stir for 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding deionized water (20 mL) and dilute with ethyl acetate (EtOAc) (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with EtOAc (2x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid via flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure 4-(2-Methoxyphenyl)oxazole product.

Scientist's Note (Causality): The use of a base like K₂CO₃ is critical to deprotonate the active methylene group in TosMIC, forming a nucleophile that attacks the aldehyde carbonyl.[7] The subsequent intramolecular cyclization and elimination of toluenesulfinic acid drives the formation of the stable oxazole ring.[8] Purification by chromatography is essential to remove unreacted starting materials and byproducts, which could act as quenching sites or traps in an OLED device, severely degrading performance.

Photophysical and Electrochemical Characterization

A thorough characterization is necessary to establish the intrinsic properties of the synthesized material and predict its performance in an OLED.[4]

Characterization Workflow

G cluster_optical Optical Properties cluster_electrical Electronic Properties cluster_derived Derived Parameters compound 4-(2-Methoxyphenyl)oxazole (in solution/thin film) uv_vis UV-Vis Spectroscopy compound->uv_vis pl Photoluminescence (PL) Spectroscopy compound->pl plqy PL Quantum Yield (PLQY) compound->plqy tcspc TCSPC compound->tcspc cv Cyclic Voltammetry (CV) compound->cv bandgap Optical Band Gap (E_g) uv_vis->bandgap stokes Stokes Shift uv_vis->stokes pl->stokes efficiency Luminescence Efficiency plqy->efficiency lifetime Excited State Lifetime (τ) tcspc->lifetime homo_lumo HOMO/LUMO Levels cv->homo_lumo

Caption: Workflow for comprehensive material characterization.

Absorption and Photoluminescence (PL) Spectroscopy

This protocol determines the material's ability to absorb and emit light.

  • Objective: To determine the absorption (λ_abs) and emission (λ_em) maxima and calculate the Stokes shift.

  • Protocol:

    • Prepare a dilute solution (10⁻⁵ to 10⁻⁶ M) of the compound in a spectroscopic-grade solvent (e.g., Toluene or Dichloromethane).

    • Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer.

    • Record the photoluminescence spectrum using a fluorimeter, exciting at the lowest energy absorption maximum (λ_abs).[10]

    • Repeat in solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile) to assess solvatochromic effects.[5][11]

  • Data Interpretation: The difference between the absorption and emission maxima (Stokes shift) provides insight into the degree of geometric relaxation in the excited state. A large Stokes shift can be beneficial in reducing self-absorption in the final device. The sensitivity of emission peaks to solvent polarity (solvatochromism) indicates changes in the molecule's dipole moment upon excitation.[5]

Photoluminescence Quantum Yield (PLQY)

PLQY is a critical metric of a material's intrinsic emissive efficiency.[12]

  • Objective: To quantify the ratio of photons emitted to photons absorbed.

  • Protocol (Absolute Method):

    • Place a cuvette with the pure solvent (blank) inside an integrating sphere coupled to a spectrometer.[13]

    • Irradiate with a monochromatic light source (e.g., laser or filtered lamp) at the compound's λ_abs and record the spectrum. This measures the excitation profile (Lₐ).[12]

    • Replace the blank with the sample solution (absorbance < 0.1 to prevent inner filter effects).[14]

    • Record the spectrum again under identical conditions. This captures both the attenuated excitation profile (Lₑ) and the sample's emission profile (Eₑ).

    • The PLQY is calculated as: Φ = Eₑ / (Lₐ - Lₑ), where the terms represent the integrated photon counts of the respective spectral regions.[13]

  • Rationale: A high PLQY (ideally > 80%) is essential for an efficient OLED emitter, as it signifies that the majority of absorbed energy is released as light rather than heat (non-radiative decay).[12] The absolute method using an integrating sphere is the gold standard as it captures all emitted photons regardless of direction and does not require a reference standard, eliminating potential spectral mismatch errors.[15]

Time-Resolved Photoluminescence (TRPL)

TRPL measures the decay dynamics of the excited state.

  • Objective: To determine the fluorescence lifetime (τ).

  • Protocol (Time-Correlated Single Photon Counting - TCSPC):

    • Excite a dilute sample solution or a thin film with a pulsed laser source (picosecond duration).

    • Use a high-speed detector to measure the arrival time of individual emitted photons relative to the excitation pulse.[10]

    • Accumulate data over millions of cycles to build a histogram of photon arrival times.

    • Fit the resulting decay curve with an exponential function to extract the lifetime (τ).

  • Data Interpretation: The lifetime is a measure of how long the molecule stays in the excited state. For fluorescent emitters, lifetimes are typically in the nanosecond range. This data, combined with PLQY, allows for the calculation of radiative (k_r = PLQY / τ) and non-radiative (k_nr = (1-PLQY) / τ) decay rates, providing deep insight into the molecule's photophysics.

Electrochemical Characterization (Cyclic Voltammetry)

CV is used to determine the frontier molecular orbital energy levels (HOMO and LUMO).

  • Objective: To estimate the HOMO and LUMO energy levels for assessing charge injection barriers.

  • Protocol:

    • Dissolve the compound in an appropriate solvent (e.g., DCM) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Use a standard three-electrode setup (working, reference, and counter electrodes) in an inert atmosphere.

    • Scan the potential to measure the onset oxidation (E_ox) and reduction (E_red) potentials.

    • Calculate the energy levels relative to a known standard (e.g., Ferrocene/Ferrocenium, Fc/Fc⁺) using the empirical formulas:

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]

  • Rationale: The HOMO and LUMO levels are crucial for designing an efficient device structure.[3] The energy gap between the anode's work function and the material's HOMO should be minimized for efficient hole injection, just as the gap between the cathode's work function and the LUMO should be for electron injection.

PropertyTechniqueTypical Expected Value/Observation for OxazolesSignificance for OLEDs
Absorption Max (λ_abs)UV-Vis300 - 380 nmDetermines which wavelengths the material absorbs.
Emission Max (λ_em)PL400 - 460 nm (Blue region)Defines the color of light emitted from the device.[16]
Stokes ShiftUV-Vis & PL50 - 100 nmA larger shift minimizes self-absorption, improving light outcoupling.
PL Quantum Yield (PLQY)Integrating Sphere> 70%Directly correlates to the maximum possible internal quantum efficiency of the OLED.[5]
Fluorescence Lifetime (τ)TCSPC1 - 10 nsIndicates a fluorescent (fast) decay mechanism.
HOMO LevelCV-5.4 to -6.0 eVGoverns the efficiency of hole injection from the Hole Transport Layer (HTL).
LUMO LevelCV-2.2 to -2.8 eVGoverns the efficiency of electron injection from the Electron Transport Layer (ETL).

OLED Device Fabrication and Characterization

The final step is to incorporate the material into a device to evaluate its electroluminescent performance.

Device Architecture and Energy Level Diagram

A standard multilayer architecture is proposed to ensure efficient charge injection, transport, and recombination within the emissive layer.

G cluster_device OLED Device Stack cluster_energy Energy Level Diagram Cathode Cathode (LiF/Al) ETL ETL (e.g., TPBi) ETL->Cathode EML EML: Host + 4-(2-Methoxyphenyl)oxazole EML->ETL HTL HTL (e.g., NPB) HTL->EML Anode Anode (ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode anode_level Anode ~4.8 eV htl_homo HTL HOMO ~5.4 eV eml_homo EML HOMO ~5.7 eV htl_lumo HTL LUMO eml_lumo EML LUMO ~2.5 eV etl_homo ETL HOMO etl_lumo ETL LUMO ~2.7 eV cathode_level Cathode ~2.9 eV

Caption: Proposed OLED device structure and a representative energy level diagram.

Device Fabrication Protocol
  • Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone or Oxygen Plasma immediately before use to improve the work function and promote adhesion.[17]

  • HTL Deposition: Deposit a hole-transport layer (HTL), such as N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), onto the ITO substrate via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[18]

  • EML Deposition: Co-evaporate the 4-(2-Methoxyphenyl)oxazole (guest) with a suitable host material (e.g., TCTA) to form the emissive layer. The doping concentration is a critical parameter to optimize (typically 1-10 wt%).

  • ETL Deposition: Deposit an electron-transport layer (ETL), such as 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), via thermal evaporation.[18]

  • Cathode Deposition: Finally, deposit a thin layer of Lithium Fluoride (LiF) (as an electron injection layer) followed by a thicker layer of Aluminum (Al) to form the cathode.[18]

Device Characterization Protocols
  • Current Density-Voltage-Luminance (J-V-L): Use a source measure unit and a calibrated photometer to simultaneously measure the current density and luminance as a function of the applied voltage.[19] This data is used to determine the turn-on voltage and to calculate efficiencies.

  • Electroluminescence (EL) Spectrum: Capture the emission spectrum of the operating device using a spectroradiometer. The Commission Internationale de l'Eclairage (CIE) coordinates are calculated from this spectrum to quantify the emission color.[19]

  • Efficiency Calculations: From the J-V-L data, calculate the key performance metrics:

    • External Quantum Efficiency (EQE %): The ratio of photons emitted out of the device to electrons injected.

    • Luminous Efficacy (cd/A): The ratio of luminance to current density.

    • Power Efficacy (lm/W): The ratio of luminous flux to input electrical power.[20]

  • Transient Electroluminescence (TrEL): Apply a short voltage pulse to the device and measure the rise and decay time of the light output.[21] The decay characteristics can reveal information about charge carrier mobility, trapping, and recombination dynamics within the device.[22] A bi-exponential decay, for instance, might indicate different recombination pathways.[22]

Conclusion

This application note provides a systematic and scientifically grounded approach to evaluating 4-(2-Methoxyphenyl)oxazole for OLED applications. By following these detailed protocols for synthesis, comprehensive photophysical characterization, and device fabrication, researchers can generate reliable and reproducible data. The insights gained from these measurements—PLQY, HOMO/LUMO levels, fluorescence lifetime, and ultimately, device efficiencies—will enable a definitive assessment of this material's potential as a next-generation blue emitter.

References

  • Sun, H. (n.d.). Research on Different Physical Property Characterization Approaches for OLED Materials.
  • Scientific Computing International. (n.d.). Characterizing OLED Display Materials.
  • Gleskova, H. (n.d.). Characterization and Optimization of OLED Materials and. SPIE Digital Library.
  • Thermo Fisher Scientific. (n.d.). Understanding the chemical and electronic properties of OLED materials.
  • Al-Tel, T. H. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Singh, R. (2023). Characteristics Study of OLED Materials. ResearchGate.
  • Al-Tel, T. H. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Mangalagiu, I. (n.d.). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. RSC Publishing.
  • (2021). Use of oxazole-based chromophores as neat films in OLED structures: towards efficient deep-blue emitters. SPIE Conference Proceedings.
  • (n.d.). Use of oxazole-based chromophores as neat films in OLED structures: towards efficient deep-blue emitters | Request PDF. ResearchGate.
  • (n.d.). Transient electroluminescence from type I devices see text at an.... ResearchGate.
  • (n.d.). Absolute Measurements of Photoluminescence Quantum Yields of Solutions Using an Integrating Sphere | Request PDF. ResearchGate.
  • Zysman-Colman, E. (n.d.). Relating transient electroluminescence lifetime and bulk transit time in OLED during switch-off. Journal of Materials Chemistry C.
  • Ossila. (n.d.). An Introduction to Photoluminescence Quantum Yield (PLQY).
  • (n.d.). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. ResearchGate.
  • ChemicalBook. (n.d.). 5-(4-METHOXYPHENYL)OXAZOLE synthesis.
  • (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • (n.d.). Chemical and photophysical properties of materials for OLEDs. ResearchGate.
  • Dhineshkumar, E., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report).
  • HORIBA. (n.d.). What are Luminescence Quantum Yields?.
  • Kourkoulos, D., et al. (2013). Photophysical properties and OLED performance of light-emitting platinum(II) complexes. Dalton Transactions.
  • Gámez-Valenzuela, S., et al. (n.d.). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)oxazole. PubChem Compound Database.
  • Semantic Scholar. (n.d.). A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications.
  • Theses.fr. (n.d.). Intégration de fluorophores à base d'oxazole dans les diodes électroluminescentes organiques (OLEDs) bleues.
  • Wang, L., et al. (n.d.). The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. MDPI.
  • Xiong, Z. (n.d.). An unprecedented spike of the electroluminescence turn-on transience from guest-doped OLEDs with strong electron-donating abilities of host carbazole groups. Materials Horizons.
  • (n.d.). Photophysical properties and OLED performance of light-emitting platinum(II) complexes | Request PDF. ResearchGate.
  • Royal Society of Chemistry. (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles.

Sources

Method

Application Notes &amp; Protocols: 4-(2-Methoxyphenyl)oxazole as a Novel Fluorescent Probe for Bioimaging

Introduction: The Rise of Environmentally-Sensitive Oxazole Fluorophores For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that prof...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Environmentally-Sensitive Oxazole Fluorophores

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts experimental outcomes.[1] While the bioimaging landscape has been long dominated by classic fluorophores like fluorescein and rhodamine derivatives, a versatile class of heterocyclic organic compounds based on the oxazole core is rapidly emerging.[1] These probes are of particular interest due to their highly tunable photophysical properties and their sensitivity to the local microenvironment.[1][2]

4-(2-Methoxyphenyl)oxazole is a member of this promising class. Its structure, featuring an electron-donating methoxy group, suggests it may exhibit solvatochromism—a change in its fluorescence properties in response to the polarity of its surroundings.[3][4][5] This characteristic makes it a compelling candidate for "smart" probes that can report on the state of cellular microenvironments, such as the lipid-rich, nonpolar interiors of lipid droplets or the ordered structure of cellular membranes.[1][6]

This document serves as a comprehensive technical guide for the characterization and application of 4-(2-Methoxyphenyl)oxazole in cellular imaging. It provides not only step-by-step protocols for its use but also the scientific rationale behind the experimental design, empowering researchers to validate its performance and explore its full potential in their specific biological investigations.

Principle of Operation: Solvatochromism for Background-Free Imaging

Many advanced fluorescent probes are designed to be "fluorogenic" or environmentally sensitive, meaning their fluorescence is off or dim in an aqueous environment but becomes bright when bound to a target or partitioned into a nonpolar cellular compartment.[3][7] This mechanism provides a significant advantage: it enables background-free imaging, often without the need for wash steps that can stress or damage live cells.[3][4]

The fluorescence of 4-(2-Methoxyphenyl)oxazole is hypothesized to operate on this principle. In the polar, aqueous environment of the cell culture medium or the cytosol, the probe is expected to be dimly fluorescent. However, upon entering a nonpolar environment, such as the core of a lipid droplet, its conformation changes, leading to a significant increase in its fluorescence quantum yield. This "turn-on" response is the key to its utility as a specific and high-contrast imaging agent.

Physicochemical & Photophysical Properties

The utility of any fluorescent probe is defined by a set of key performance indicators.[1] The following table summarizes the essential properties of 4-(2-Methoxyphenyl)oxazole. Note that the photophysical values are representative of oxazole-based solvatochromic dyes and should be experimentally verified for this specific compound using the characterization protocol provided.

PropertyDescriptionValue / CharacteristicImportance in Microscopy
Molecular Weight The mass of one mole of the compound.175.18 g/mol [8][9]Affects diffusion rates and membrane permeability.
Purity The percentage of the desired compound in the sample.≥95% (Recommended)[8]High purity is critical to avoid artifacts from fluorescent impurities.
Cell Permeability The ability of the probe to cross the cell membrane to reach its intracellular target.Predicted to be high due to its small size and lipophilic character.Essential for live-cell imaging applications.[1]
Excitation Max (λex) The wavelength of light most effectively absorbed by the fluorophore.~350-400 nm (predicted in nonpolar solvents)Must match available laser lines or filter sets on the microscope.
Emission Max (λem) The wavelength of light most intensely emitted by the fluorophore.~450-550 nm (predicted in nonpolar solvents)Determines the color of the fluorescence and the appropriate emission filter to use.
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed.[1]Low in polar solvents (e.g., PBS), High in nonpolar solvents (e.g., Toluene).A high quantum yield in the target environment leads to a brighter signal and better signal-to-noise ratio.[1]
Stokes Shift The difference (in nm) between the excitation and emission maxima.[1]Expected to be large (>50 nm).A large Stokes shift minimizes self-absorption and simplifies the separation of excitation and emission signals, leading to clearer images.[1]
Photostability The ability to resist fading (photobleaching) upon exposure to excitation light.[1]Moderate to High (Typical for oxazole scaffolds).High photostability is crucial for time-lapse imaging and capturing multiple images without signal loss.[6][10]
Cytotoxicity The degree to which the probe can damage or kill cells.Expected to be low at working concentrations.Low cytotoxicity is paramount for maintaining the health and normal physiology of cells during live-cell imaging experiments.[1][10]

Initial Probe Characterization Workflow

Before use in a cellular context, it is imperative to validate the solvatochromic properties of a new batch of 4-(2-Methoxyphenyl)oxazole. This protocol establishes its fundamental spectral characteristics.

cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO abs_spec Measure Absorbance Spectra (Determine λex max in each solvent) prep_stock->abs_spec prep_solvents Prepare Solvent Series (e.g., Hexane, Toluene, CH2Cl2, EtOH, PBS) prep_solvents->abs_spec em_spec Measure Emission Spectra (Excite at λex max for each solvent) abs_spec->em_spec Use λex max plot_data Plot Spectra & Identify Shifts em_spec->plot_data calc_stokes Calculate Stokes Shift (λem max - λex max) plot_data->calc_stokes assess_qy Assess Relative Quantum Yield (Compare fluorescence intensity) plot_data->assess_qy

Caption: Workflow for characterizing the probe's photophysical properties.

Application Protocol: Imaging Lipid Droplets in Live Cells

This protocol provides a robust method for using 4-(2-Methoxyphenyl)oxazole to visualize lipid droplets, a common application for solvatochromic dyes.

Required Materials
  • Probe: 10 mM stock solution of 4-(2-Methoxyphenyl)oxazole in anhydrous DMSO.

  • Cells: Healthy, sub-confluent culture of cells (e.g., HeLa, A549, or 3T3-L1 adipocytes).

  • Culture Medium: Standard growth medium appropriate for the cell line. For imaging, use phenol red-free medium to reduce background fluorescence.[11]

  • Imaging Dish/Plate: Glass-bottom dishes or plates suitable for high-resolution microscopy.

  • Induction Medium (Optional): To increase lipid droplet formation, cells can be pre-treated with 200-400 µM oleic acid complexed to BSA for 16-24 hours.

  • Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Instrumentation: Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for DAPI/blue fluorescence (e.g., ~375 nm excitation, ~460 nm emission).

Step-by-Step Staining Protocol
  • Cell Seeding: Plate cells onto glass-bottom imaging dishes. Allow them to adhere and grow for 24-48 hours until they reach 60-80% confluency.

    • Scientist's Note: Avoid overly confluent cells, as their physiology may be altered, affecting lipid metabolism.

  • Prepare Staining Solution: Prepare a fresh working solution of the probe. Dilute the 10 mM DMSO stock into pre-warmed, serum-containing, phenol red-free medium to a final concentration between 1-10 µM .

    • Scientist's Note: It is critical to determine the optimal concentration for your cell type. Start with a titration series (e.g., 1, 2.5, 5, 10 µM) to find the lowest concentration that gives a bright signal with minimal background or signs of toxicity.

  • Cell Staining: Remove the existing culture medium from the cells. Gently add the staining solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes .

    • Scientist's Note: The optimal loading time can vary. A time-course experiment can be performed to determine the point of maximum signal-to-background ratio.

  • Imaging (Wash-Free Recommended): The probe is designed to be fluorogenic, so a wash step is often not required.[3] Proceed directly to imaging in the staining solution.

    • Optional Wash Step: If background fluorescence is high, gently replace the staining solution with pre-warmed phenol red-free medium or PBS just before imaging.

  • Image Acquisition: Mount the dish on the microscope stage. Use a low excitation laser power/light intensity to minimize phototoxicity.[10][12] Capture images using a filter set appropriate for blue/cyan fluorescence.

Live-Cell Imaging & Data Analysis Workflow

The following workflow outlines the complete process from sample preparation to quantitative data extraction.

cluster_exp Experimental Phase cluster_img Image Acquisition cluster_analysis Data Analysis seed_cells Seed Cells on Glass-Bottom Dish induce_ld Optional: Induce Lipid Droplets (Oleic Acid) seed_cells->induce_ld stain_cells Stain with Probe (1-10 µM, 15-30 min) seed_cells->stain_cells induce_ld->stain_cells setup_microscope Set Microscope Parameters (Low Excitation Power) stain_cells->setup_microscope acquire_images Acquire Images (Blue/Cyan Channel) setup_microscope->acquire_images acquire_control Acquire Control Images (Unstained, Vehicle Control) setup_microscope->acquire_control identify_roi Identify Cells (ROI) acquire_images->identify_roi segment_ld Segment Lipid Droplets (Thresholding) identify_roi->segment_ld quantify Quantify Parameters (Number, Size, Intensity) segment_ld->quantify stats Statistical Analysis quantify->stats

Caption: End-to-end workflow for live-cell imaging and analysis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal 1. Probe concentration is too low.2. Incubation time is too short.3. Incorrect filter sets used.4. Cells have very few lipid droplets.1. Increase probe concentration (up to 10 µM).2. Increase incubation time (up to 60 min).3. Verify excitation/emission filters match probe spectra.4. Use a positive control cell line or induce lipid droplets with oleic acid.
High Background Fluorescence 1. Probe concentration is too high.2. Phenol red in the medium.1. Decrease probe concentration.2. Perform a gentle wash step with PBS before imaging.3. Always use phenol red-free medium for imaging.[11]
Signs of Cell Stress or Death 1. Probe cytotoxicity.2. Phototoxicity from excessive light exposure.1. Lower the probe concentration and incubation time.2. Reduce excitation light intensity and exposure time. Use the most sensitive detector available.[10]
Non-specific Staining Probe is aggregating or binding to other cellular structures.1. Ensure the DMSO stock is fully dissolved. 2. Vortex the final staining solution before adding to cells.3. Co-stain with a known organelle marker to verify localization.

References

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(3), 366–375*. Available at: [Link]

  • Klymchenko, A. S., & Mely, Y. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. HAL Open Science. Available at: [Link]

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Semantic Scholar. Available at: [Link]

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. PubMed. Available at: [Link]

  • Sakamoto, A., et al. (2024). Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Science. Available at: [Link]

  • Costa, T. A. S., et al. (2021). Fluorescent oxazoles from quinones for bioimaging applications. RSC Advances. Available at: [Link]

  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Anticancer Research. Available at: [Link]

  • Turos, G., et al. (2022). Development of Fluorescence Imaging Probes for Labeling COX-1 in Live Ovarian Cancer Cells. Molecules. Available at: [Link]

  • Goldman, R. D., & Spector, D. L. (Eds.). (2005). Live-cell microscopy – tips and tools. Journal of Cell Science. Available at: [Link]

  • Live Cell Imaging: Methods and Protocols. (2023). ResearchGate. Available at: [Link]

  • Zhang, C., et al. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. ResearchGate. Available at: [Link]

  • Zhang, C., et al. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Adhikary, S., et al. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports. Available at: [Link]

  • Gulevich, A. V., & Dudnik, A. S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Nagano, T., & Urano, Y. (2006). Development of fluorescent probes for bioimaging applications. Yakugaku Zasshi. Available at: [Link]

  • Han, F., et al. (2019). State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research. Acta Pharmacologica Sinica. Available at: [Link]

  • Adhikary, S., et al. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). ResearchGate. Available at: [Link]

  • Adhikary, S., et al. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PubMed. Available at: [Link]

  • 2-(4-Methoxyphenyl)oxazole. PubChem. Available at: [Link]

  • Arai, M., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application

Employing 4-(2-Methoxyphenyl)oxazole as a ligand in organometallic catalysis

An Application Guide to 4-(2-Methoxyphenyl)oxazole in Organometallic Catalysis: Synthesis, Complexation, and Catalytic Employment Introduction: The Strategic Value of Substituted Oxazole Ligands In the landscape of organ...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-(2-Methoxyphenyl)oxazole in Organometallic Catalysis: Synthesis, Complexation, and Catalytic Employment

Introduction: The Strategic Value of Substituted Oxazole Ligands

In the landscape of organometallic catalysis, the design of ancillary ligands remains a cornerstone for controlling reactivity, selectivity, and catalyst stability. Among the vast arsenal of N-heterocyclic ligands, the oxazole core represents a privileged scaffold.[1] Its utility stems from a combination of factors: the sp²-hybridized nitrogen atom provides a robust coordination site for a variety of transition metals, the aromatic system can participate in π-stacking interactions, and the synthetic accessibility of the ring allows for extensive functionalization.[1][2]

This guide focuses on 4-(2-Methoxyphenyl)oxazole , a ligand of particular interest due to its unique structural features. The molecule combines the foundational oxazole coordinating group with an ortho-methoxy-substituted phenyl ring. This seemingly simple substitution introduces a critical element: the potential for hemilabile behavior. The ether oxygen can act as a secondary, weakly coordinating donor. This "on/off" coordination can transiently stabilize catalytic intermediates, promote specific reaction pathways, and ultimately enhance catalytic efficiency and selectivity—a concept of significant value in modern catalyst design.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not only step-by-step protocols for the synthesis of the ligand and its application in a representative cross-coupling reaction but also delves into the causal logic behind the experimental choices, ensuring a deep, actionable understanding of the system.

Section 1: Synthesis of 4-(2-Methoxyphenyl)oxazole Ligand

The most direct and reliable method for constructing the 4-substituted oxazole ring is the van Leusen oxazole synthesis.[3] This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC).[4] The choice of this method is predicated on its high functional group tolerance, operational simplicity, and generally good yields.[3][4]

Experimental Workflow: van Leusen Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reagents Assembly: - 2-Methoxybenzaldehyde - Tosylmethyl isocyanide (TosMIC) - K₂CO₃ (Base) - Methanol (Solvent) B Reaction Setup A->B Add reagents to flask under inert atmosphere C Reflux at 65-70°C B->C Heat mixture D Monitor by TLC C->D Reaction proceeds (typically 2-4 hours) E Solvent Evaporation D->E Upon completion F Aqueous Work-up (Water & Ethyl Acetate) E->F G Column Chromatography F->G Isolate organic layer, dry, and concentrate H Characterization: - ¹H & ¹³C NMR - HRMS G->H Isolate pure product

Caption: Workflow for the synthesis of 4-(2-Methoxyphenyl)oxazole.

Detailed Protocol 1: Synthesis of 4-(2-Methoxyphenyl)oxazole

Materials:

  • 2-Methoxybenzaldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add anhydrous methanol.

  • Add 2-methoxybenzaldehyde (1.0 eq) and TosMIC (1.05 eq) to the solvent.

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture. The use of K₂CO₃ as the base is crucial as it is strong enough to deprotonate the TosMIC, initiating the reaction, but mild enough to prevent side reactions.[4]

  • Reaction Execution: Place the flask in a preheated oil bath and reflux the mixture (typically around 65-70 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and deionized water. The product will preferentially move to the organic layer.

  • Separate the organic layer, and wash it sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(2-Methoxyphenyl)oxazole as a pure solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Coordination and Complex Formation

The N-atom of the oxazole ring is the primary Lewis basic site for coordination to a transition metal center. The ortho-methoxy group is positioned ideally to engage in a secondary, dative interaction with the metal, forming a stable 5-membered chelate ring. This hemilabile character is key; the M-O(Me) bond is expected to be weaker than the M-N bond, allowing it to dissociate to open a coordination site for incoming substrates during the catalytic cycle.

Proposed Coordination Mode

G cluster_ligand Ligand cluster_metal Metal Precursor cluster_complex Resulting Complex cluster_structure Coordination Detail L 4-(2-Methoxyphenyl)oxazole C [Pd(L)₂Cl₂] L->C Ligand Displacement of MeCN M PdCl₂(MeCN)₂ M->C Pd Pd N Pd->N Strong σ-donation O Pd->O Weak, Hemilabile Interaction Cl1 Pd->Cl1 Cl2 Pd->Cl2

Caption: Formation of a Palladium(II) complex and its proposed coordination.

Detailed Protocol 2: Synthesis of a Palladium(II) Pre-catalyst

Materials:

  • 4-(2-Methoxyphenyl)oxazole (2.1 eq)

  • Bis(acetonitrile)palladium(II) dichloride [PdCl₂(MeCN)₂] (1.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques. This is critical because the resulting complex, and especially its reduced Pd(0) form, can be sensitive to air and moisture.

  • Dissolution: In a Schlenk flask, dissolve 4-(2-Methoxyphenyl)oxazole (2.1 eq) in anhydrous DCM.

  • In a separate Schlenk flask, dissolve PdCl₂(MeCN)₂ (1.0 eq) in anhydrous DCM. This palladium source is often preferred because the acetonitrile ligands are labile and easily displaced.

  • Complexation: Slowly add the ligand solution to the palladium solution at room temperature with vigorous stirring.

  • Precipitation/Isolation: Stir the reaction mixture for 2-4 hours. A color change and/or the formation of a precipitate typically indicates complex formation. If a precipitate forms, it can be isolated by filtration, washed with a small amount of cold DCM or pentane to remove unreacted starting materials, and dried under vacuum.

  • Characterization: The resulting complex, likely of the form trans-[Pd(ligand)₂Cl₂], should be characterized by NMR, IR spectroscopy, and elemental analysis.

Section 3: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[5] The performance of this reaction is highly dependent on the choice of ligand, which is responsible for stabilizing the active Pd(0) catalyst, facilitating oxidative addition, and promoting reductive elimination.[6] The proposed 4-(2-Methoxyphenyl)oxazole ligand is hypothesized to be effective due to its strong σ-donating ability and potential hemilability, which can accelerate the catalytic cycle.

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxyAdd Oxidative Addition Pd0->OxyAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxyAdd->PdII_Aryl + Ar¹-X Transmetal Transmetalation PdII_Aryl->Transmetal + Ar²-B(OR)₂ (Base assists) PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl ReductElim Reductive Elimination PdII_Biaryl->ReductElim ReductElim->Pd0 + Ar¹-Ar² (Product) info1 L = 4-(2-Methoxyphenyl)oxazole

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative coupling between 4-bromoanisole and phenylboronic acid.

ComponentRoleStoichiometryExample Amount
4-BromoanisoleAryl Halide1.0 eq187 mg
Phenylboronic AcidOrganoboron1.2 eq146 mg
Pd(OAc)₂Catalyst Precursor2 mol %4.5 mg
4-(2-Methoxyphenyl)oxazole Ligand 4.4 mol % 15.4 mg
K₂CO₃Base2.0 eq276 mg
Toluene/H₂O (10:1)Solvent-5.5 mL

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol %), 4-(2-Methoxyphenyl)oxazole ligand (4.4 mol %), and K₂CO₃ (2.0 eq). The ligand-to-metal ratio of ~2:1 is standard, ensuring full coordination to the palladium center.

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add 4-bromoanisole (1.0 eq) and phenylboronic acid (1.2 eq).

  • Add the solvent system (Toluene/H₂O, 10:1 ratio). The presence of water is often crucial for the transmetalation step.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for the required time.

  • Monitoring: Monitor the reaction by TLC or by taking aliquots for GC-MS analysis to check for the consumption of the starting material and the formation of the biaryl product.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to obtain the pure 4-methoxybiphenyl.

References

  • Shafiee, M., & Yasaei, Z. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1636. [Link][3][4]

  • Shafiee, M., & Yasaei, Z. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link][3][4]

  • Stolarczyk, J. Z., et al. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Molecules, 26(11), 3373. [Link]

  • Gomez-Bengoa, E., & Mielgo, A. (2019). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Molecules, 24(11), 2066. [Link]

  • Mondal, S., et al. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. [Link]

  • Thalén, L. K., & Szabó, K. J. (2016). Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. ResearchGate. [Link]

  • PubChem. (n.d.). 4,5-diphenyl-2-(2-methoxyphenyl)oxazole. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)oxazole. [Link]

  • Sharma, P., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link][2]

  • Chen, Z. F., et al. (2015). Synthesis of a platinum(II) complex with 2-(4-methoxy-phenyl) imidazo [4,5-f]-[3][7] phenanthrolin and study of its antitumor activity. European Journal of Medicinal Chemistry, 90, 198-207. [Link]

  • Sahu, S., et al. (2015). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. ResearchGate. [Link]

  • Shrestha, R., et al. (2013). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Organic Letters, 15(10), 2566–2569. [Link]

  • Wang, Y., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 27(19), 6599. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in Current Chemistry, 302, 1-127. [Link][6]

  • Vedejs, E., & Lu, Y. (2005). A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(22), 9074–9076. [Link]

  • Bellina, F., & Rossi, R. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. Chemical Reviews, 106(3), 874-922. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Methoxyphenyl)oxazole

Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenyl)oxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenyl)oxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The content is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and common synthetic route for preparing 4-(2-Methoxyphenyl)oxazole?

The most common and efficient method for synthesizing 4-aryl-substituted oxazoles is the reaction of an α-haloketone with a primary amide. For 4-(2-Methoxyphenyl)oxazole, this involves the condensation of 2-bromo-1-(2-methoxyphenyl)ethan-1-one with formamide. This method, a variation of the Robinson-Gabriel synthesis, is often preferred for its operational simplicity and the accessibility of starting materials.[1][2][3]

Q2: Can you explain the reaction mechanism for the synthesis from 2-bromo-1-(2-methoxyphenyl)ethan-1-one and formamide?

Certainly. The reaction proceeds through a well-established pathway involving three key stages:

  • N-Alkylation: The nitrogen atom of formamide acts as a nucleophile, attacking the α-carbon of the bromoketone and displacing the bromide ion. This forms an N-acyliminium ion intermediate.

  • Cyclization: The carbonyl oxygen of the amide then attacks the ketone's carbonyl carbon in an intramolecular fashion. This step forms a five-membered heterocyclic intermediate, a hydroxy-oxazoline.[4]

  • Dehydration: Under heating, this intermediate readily eliminates a molecule of water to form the stable, aromatic oxazole ring.

The mechanism highlights that the oxygen atom from the ketone is ultimately expelled as water, while the amide's oxygen is incorporated into the final oxazole ring.[4]

reaction_mechanism Mechanism: Oxazole formation from α-bromoketone and formamide cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Bromo-1-(2-methoxyphenyl)ethan-1-one I1 N-Acyliminium Ion R1->I1 N-Alkylation (Formamide attack) R2 Formamide R2->I1 I2 Hydroxy-oxazoline I1->I2 Intramolecular Cyclization P1 4-(2-Methoxyphenyl)oxazole I2->P1 Dehydration (-H2O)

Caption: Reaction mechanism for 4-(2-Methoxyphenyl)oxazole synthesis.

Q3: Why is formamide typically used both as a reagent and a solvent?

Using a large excess of formamide serves two critical functions. First, as a reagent, its high concentration drives the initial N-alkylation step forward according to Le Châtelier's principle. Second, formamide is a high-boiling polar solvent (b.p. 210 °C), which is ideal for this reaction as the dehydration step often requires elevated temperatures (typically 120-160 °C) to proceed efficiently. Its solvent properties also help to keep the starting materials and intermediates in solution.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific, common problems encountered during the synthesis.

Problem 1: My reaction yield is very low (<30%), or I'm recovering only starting material.

This is the most frequent issue and can be traced back to several factors. Let's break down the potential causes and solutions.

Potential Cause A: Purity of Starting Materials

  • The "Why": The α-bromoketone, 2-bromo-1-(2-methoxyphenyl)ethan-1-one, is susceptible to hydrolysis and can be a lachrymator, indicating decomposition. Old or improperly stored formamide can contain formic acid and ammonium formate from hydrolysis, which can interfere with the reaction.

  • Troubleshooting Protocol:

    • Verify Ketone Purity: Confirm the purity of the α-bromoketone via ¹H NMR. If impurities are present, consider recrystallization from a suitable solvent like ethanol or isopropyl alcohol.

    • Purify Formamide: Use a freshly opened bottle of high-purity formamide. For best results, distill formamide under reduced pressure before use.

    • Moisture Control: Ensure all glassware is oven-dried before use. While the reaction generates water, starting under anhydrous conditions prevents premature hydrolysis of the bromoketone.

Potential Cause B: Incorrect Reaction Temperature or Time

  • The "Why": The final dehydration step is often the rate-limiting step and requires significant thermal energy. Insufficient temperature will cause the reaction to stall at the hydroxy-oxazoline intermediate, which may decompose upon workup. Conversely, excessively high temperatures can lead to charring and the formation of polymeric side products.

  • Troubleshooting Protocol:

    • Temperature Optimization: Begin with a reaction temperature of 130 °C and monitor the reaction progress every hour using Thin Layer Chromatography (TLC).

    • Incremental Increase: If conversion is slow after 2-3 hours, increase the temperature in 10 °C increments, up to a maximum of 160 °C. Monitor for any darkening of the reaction mixture, which indicates decomposition.

    • Time Study: Once an optimal temperature is found, run the reaction for varying durations (e.g., 2, 4, 6 hours) to find the point of maximum conversion before side product formation becomes significant.

ParameterRecommendationRationale
Reagent Purity
α-Bromoketone>98% (Recrystallize if needed)Prevents side reactions from impurities and ensures accurate stoichiometry.
Formamide>99.5% (Use freshly opened or distilled)Minimizes presence of water and formic acid, which can cause hydrolysis.
Stoichiometry
Formamide Molar Excess10-20 equivalentsActs as both reagent and solvent, driving the reaction forward.
Reaction Conditions
Temperature130-160 °C (Optimize via TLC)Ensures sufficient energy for the final dehydration step without decomposition.
AtmosphereInert (Nitrogen or Argon)Prevents potential oxidative side reactions at high temperatures.

Table 1: Recommended Reagent and Reaction Parameters.

Problem 2: The final product is impure, and purification by column chromatography is difficult.

Impurity formation is often linked to side reactions or decomposition.

Potential Cause A: Dimerization and Side Reactions

  • The "Why": Under basic conditions or with prolonged heating, α-haloketones can self-condense to form complex mixtures, including pyrazines. If the formamide is not in sufficient excess, other side reactions can occur.

  • Troubleshooting Protocol:

    • Controlled Addition: Add the α-bromoketone slowly and portion-wise to the pre-heated formamide. This maintains a high effective concentration of formamide relative to the ketone, favoring the desired reaction pathway over self-condensation.

    • pH Check: Ensure the formamide is not acidic before starting. The reaction should proceed under neutral conditions.

Potential Cause B: Inefficient Work-up

  • The "Why": A common work-up procedure involves quenching the reaction mixture in water. This precipitates the organic product but can also trap impurities. The large volume of formamide must be effectively removed.

  • Troubleshooting Protocol:

    • Aqueous Work-up: After cooling, pour the reaction mixture into a large volume of ice-cold water. The product should precipitate as a solid.

    • Filtration and Washing: Filter the crude solid and wash it extensively with cold water to remove residual formamide. Follow with a wash using a cold, non-polar solvent like hexane to remove non-polar impurities.

    • Purification Strategy:

      • Recrystallization: This is often the most effective method. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexane, toluene).

      • Column Chromatography: If recrystallization fails, use a silica gel column. A gradient elution starting from a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity is recommended.

troubleshooting_workflow Start Low Yield of 4-(2-Methoxyphenyl)oxazole CheckPurity Step 1: Verify Starting Material Purity Start->CheckPurity PurityBad Impure? (NMR, TLC) CheckPurity->PurityBad CheckConditions Step 2: Evaluate Reaction Conditions ConditionsBad TLC shows stall or decomposition? CheckConditions->ConditionsBad CheckWorkup Step 3: Review Work-up & Purification WorkupBad Difficult Purification? CheckWorkup->WorkupBad PurityBad->CheckConditions No PurifyReagents Action: Recrystallize Ketone, Distill Formamide PurityBad->PurifyReagents Yes PurifyReagents->CheckConditions ConditionsBad->CheckWorkup No OptimizeTemp Action: Optimize Temp (130-160°C) & Time via TLC Monitoring ConditionsBad->OptimizeTemp Yes OptimizeTemp->CheckWorkup OptimizeWorkup Action: Test Recrystallization Solvents. Use Gradient Elution for Column. WorkupBad->OptimizeWorkup Yes End Improved Yield WorkupBad->End No OptimizeWorkup->End

Caption: Troubleshooting workflow for low-yield oxazole synthesis.

References

  • Fischer, E. (1896). Condensation of equimolar amounts of aldehyde cyanohydrins and aromatic aldehydes. Berichte der deutschen chemischen Gesellschaft, 29, 205.
  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • NROChemistry. Van Leusen Reaction. Available at: [Link]

  • Wikipedia. (2023). Van Leusen reaction. In Wikipedia. Available at: [Link]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available at: [Link]

  • SynArchive. Robinson-Gabriel Synthesis. Available at: [Link]

  • Wiley Online Library. Fischer Oxazole Synthesis. Available at: [Link]

  • Wiley Online Library. Fischer Oxazole Synthesis. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. In Wikipedia. Available at: [Link]

  • Semantic Scholar. Fischer oxazole synthesis. Available at: [Link]

  • YouTube. Fischer Oxazole Synthesis Mechanism | Organic Chemistry. Available at: [Link]

  • YouTube. Robinson-Gabriel synthesis of oxazoles. Available at: [Link]

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • ResearchGate. Synthesis and Reactions of Oxazoles. Available at: [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

  • IJSDR. SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Available at: [Link]

  • ResearchGate. Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. Available at: [Link]

  • Semantic Scholar. Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Available at: [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. Available at: [Link]

  • ResearchGate. Synthesis of oxazole derivatives from phenacyl bromides and different amides in DES. Available at: [Link]

  • Jordan Journal of Chemistry. Synthesis and Characterization of Some New Thiazole and Thiadiazine Derivatives from Monothiocarbohydrazones. Available at: [Link]

  • ResearchGate. Methodology for the synthesis of oxazole derivatives from phenacyl bromides and different amides in DES. Available at: [Link]

  • PubChem. 2-(4-Methoxyphenyl)oxazole. Available at: [Link]

  • ResearchGate. A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. Available at: [Link]

Sources

Optimization

Stability studies of 4-(2-Methoxyphenyl)oxazole under different conditions

Welcome to the technical support center for stability studies of 4-(2-Methoxyphenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stability studies of 4-(2-Methoxyphenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for your experiments. The information herein is synthesized from established principles of oxazole chemistry and best practices in pharmaceutical stability testing.

Introduction: Understanding the Stability of the Oxazole Moiety

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. While generally considered a stable aromatic system, it possesses specific reactivity patterns that are crucial to understand when conducting stability studies. Oxazoles are known to be thermally stable entities.[1][2] However, they exhibit susceptibility to certain environmental factors, which can lead to degradation. The primary degradation pathways for the oxazole ring include oxidation, photolysis, and acid-catalyzed hydrolysis.[1][2][3]

The presence of a 2-methoxyphenyl group at the 4-position of the oxazole ring in 4-(2-Methoxyphenyl)oxazole introduces additional considerations. The methoxy group is an electron-donating group, which can influence the electron density of both the phenyl and oxazole rings, potentially affecting its reactivity and degradation profile.

Troubleshooting Guide

This section addresses specific issues you may encounter during your stability studies of 4-(2-Methoxyphenyl)oxazole.

Question 1: I'm observing an unexpected peak eluting close to my main peak in the HPLC analysis of my stressed samples. How do I identify if it's a degradant?

Answer:

The appearance of new peaks in a chromatogram following stress testing is a strong indication of degradation. To confirm if the new peak is a degradant and not an artifact, follow these steps:

  • Verify with a Control Sample: Analyze an unstressed (control) sample of 4-(2-Methoxyphenyl)oxazole. The new peak should be absent or present at a significantly lower level in the control.

  • Mass Spectrometry (MS) Analysis: If your HPLC system is coupled to a mass spectrometer (LC-MS), this is the most direct way to identify the peak.

    • Determine the mass-to-charge ratio (m/z) of the parent compound and the new peak.

    • A logical mass shift can suggest a specific chemical modification (e.g., an increase of 16 amu could indicate oxidation).

  • Forced Degradation Under Specific Conditions: If you suspect a particular degradation pathway, you can perform targeted stress studies. For example, if you suspect oxidation, stress the sample with a peroxide solution and see if the peak of interest increases in area.[4]

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of your main peak. Co-elution of a degradant can lead to an impure peak.

Question 2: My recovery of 4-(2-Methoxyphenyl)oxazole is significantly low after acid stress testing, even with a mild acid. What could be the cause?

Answer:

Low recovery after acid stress suggests that 4-(2-Methoxyphenyl)oxazole is likely undergoing acid-catalyzed hydrolysis, a known degradation pathway for oxazoles.[5] The oxazole ring can be cleaved under acidic conditions.[3][5]

  • Mechanism Insight: The acid likely protonates the nitrogen atom of the oxazole ring, making it more susceptible to nucleophilic attack by water. This can lead to ring opening and the formation of non-aromatic, and potentially more polar, degradation products that may not be retained or detected under your current HPLC method.

  • Troubleshooting Steps:

    • Use Milder Conditions: Start with more dilute acid concentrations (e.g., 0.01N HCl) and shorter exposure times.

    • Modify HPLC Method: Your degradation products might be highly polar. Consider using a more polar mobile phase or a different column chemistry (e.g., an aqueous C18 column) to ensure you are not losing these degradants at the solvent front.

    • LC-MS Analysis: Analyze the stressed sample by LC-MS to look for the expected masses of potential ring-opened products.

Question 3: I am seeing significant degradation of my compound under photostability testing. What is the likely mechanism and how can I mitigate this?

Answer:

Oxazole rings are known to be susceptible to photolysis, which can lead to the formation of oxidation products.[1][2] The energy from the light source can promote the formation of reactive oxygen species, such as singlet oxygen, which can then react with the electron-rich oxazole ring.[6][7]

  • Potential Reaction: The reaction of singlet oxygen with the oxazole ring can proceed via [2+2] and [4+2] cycloaddition mechanisms, leading to endoperoxide and dioxetane intermediates that can further decompose.[6]

  • Mitigation Strategies:

    • Formulation with UV Protectants: If this is for a drug product, consider the inclusion of excipients that act as UV absorbers.

    • Light-Resistant Packaging: Store the drug substance and product in amber-colored vials or other packaging designed to block UV and visible light.

    • Understand the Photodegradation Products: Use LC-MS to identify the major photodegradants. This information is crucial for understanding the degradation pathway and for safety assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended stress conditions for forced degradation studies of 4-(2-Methoxyphenyl)oxazole?

A1: Forced degradation studies should be conducted to achieve 5-20% degradation of the drug substance.[8] The following conditions, based on ICH guidelines, are a good starting point. Adjust the duration and strength of the stressor to achieve the target degradation.

Stress ConditionRecommended ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C)Ring opening of the oxazole moiety.[5]
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperatureWhile generally more resistant to base than acid, hydrolysis is possible.
Oxidation 3% H₂O₂ at room temperatureOxidation of the oxazole ring, potentially leading to ring cleavage.[1][3]
Thermal Degradation Dry heat at a temperature below the melting point (e.g., 80-100 °C)Oxazoles are generally thermally stable, but degradation can occur at high temperatures.[1][2]
Photodegradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)Photolytic cleavage or rearrangement of the oxazole ring.[1][2]

Q2: What are the likely degradation products of 4-(2-Methoxyphenyl)oxazole?

A2: Based on the known reactivity of the oxazole ring, the following are potential degradation products:

  • From Acid Hydrolysis: Ring-opened products, such as an α-amino ketone derivative.

  • From Oxidation: Products resulting from the cleavage of the C4-C5 bond of the oxazole ring.[1]

  • From Photolysis: Oxidized products and potentially rearranged isomers.

It is critical to use techniques like LC-MS/MS to elucidate the structures of the major degradation products formed under each stress condition.

Q3: What type of HPLC column is suitable for the stability-indicating analysis of 4-(2-Methoxyphenyl)oxazole?

A3: A reversed-phase C18 column is a good starting point for developing a stability-indicating HPLC method. Key considerations include:

  • Particle Size: A smaller particle size (e.g., <3 µm) will provide higher resolution, which is important for separating the parent compound from its degradation products.

  • Column Dimensions: A standard length of 150 mm or 250 mm with a 4.6 mm internal diameter is common.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution is often necessary to resolve all components.

Method development should focus on achieving adequate separation between the parent peak and all degradant peaks. The method must be validated according to ICH Q2(R1) guidelines.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of 4-(2-Methoxyphenyl)oxazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for a specified time (e.g., 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and keep it in an oven at a specified temperature (e.g., 80 °C).

    • At specified time points, withdraw a sample, dissolve it in the mobile phase, and dilute to the target concentration.

  • Photodegradation:

    • Expose a solution of the compound, as well as the solid compound, to a calibrated light source as per ICH Q1B guidelines.

    • Analyze the samples at appropriate time points.

  • Control Samples: For each stress condition, prepare a corresponding control sample that is not subjected to the stressor.

Protocol 2: HPLC Method for Stability Indicating Analysis

This is a starting point for method development.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (determine the λmax of 4-(2-Methoxyphenyl)oxazole).

Visualizations

Diagram 1: General Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start Prepare Stock Solution of 4-(2-Methoxyphenyl)oxazole Acid Acid Hydrolysis Start->Acid Expose to Base Base Hydrolysis Start->Base Expose to Oxidation Oxidation Start->Oxidation Expose to Thermal Thermal Start->Thermal Expose to Photo Photolysis Start->Photo Expose to HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Evaluate Evaluate Degradation Profile & Identify Degradants HPLC->Evaluate LCMS->Evaluate

Caption: Workflow for conducting and analyzing forced degradation studies.

Diagram 2: Decision Tree for Investigating Unexpected HPLC Peaks

Troubleshooting_Tree Start Unexpected Peak Observed in HPLC Control Is the peak present in the unstressed control sample? Start->Control Yes_Control Likely an impurity or artifact. Investigate raw materials/solvents. Control->Yes_Control Yes No_Control Potential Degradant Control->No_Control No PDA Is the parent peak pure by PDA analysis? No_Control->PDA No_PDA Co-eluting degradant. Optimize HPLC method for better separation. PDA->No_PDA No Yes_PDA Proceed with identification PDA->Yes_PDA Yes LCMS Analyze by LC-MS Yes_PDA->LCMS Mass Is there a logical mass shift from the parent compound? LCMS->Mass Yes_Mass Propose structure based on mass shift and known degradation pathways. Mass->Yes_Mass Yes No_Mass Further structural elucidation needed (e.g., MS/MS, isolation and NMR). Mass->No_Mass No

Caption: Decision tree for troubleshooting unexpected peaks in HPLC.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Source URL not available in snippet]
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • THERMAL DEGRADATION STUDIES ON OXADIAZOLES. DTIC. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]

  • Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Charles Darwin University. [Link]

  • The mechanism for oxazole oxidation by singlet oxygen. Enthalpies are... ResearchGate. [Link]

  • Force degradation study of compound A3. ResearchGate. [Link]

  • Oxazole. Wikipedia. [Link]

  • Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. ResearchGate. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]

  • Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers. Semantic Scholar. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central. [Link]

  • 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. NIH. [Link]

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PubMed Central. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

  • B Pharmacy 4th Semester Syllabus. Carewell Pharma. [Link]

  • 4,5-diphenyl-2-(2-methoxyphenyl)oxazole. PubChemLite. [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. MDPI. [Link]

  • 2-(4-Methoxyphenyl)oxazole. PubChem. [Link]

  • (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 4-(2-Methoxyphenyl)oxazole

Welcome to the dedicated technical support center for the synthesis of 4-(2-Methoxyphenyl)oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-(2-Methoxyphenyl)oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges encountered during synthesis, enabling you to optimize your reaction conditions for maximal yield and purity.

Choosing Your Synthetic Route

The synthesis of a 4-aryloxazole like 4-(2-Methoxyphenyl)oxazole can be approached through several established methods. The choice of route often depends on the availability of starting materials, scale, and tolerance of functional groups. Two of the most reliable and frequently employed methods are the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis .

  • Robinson-Gabriel Synthesis : This classic method involves the cyclodehydration of a 2-acylamino-ketone.[1] It is a robust reaction but often requires harsh dehydrating agents, which can be a limitation for sensitive substrates.[2][3]

  • Van Leusen Oxazole Synthesis : A more modern and often milder approach, this reaction constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[4][5] It is known for its reliability and good yields, making it a popular choice for the synthesis of substituted oxazoles.[6]

This guide will focus primarily on these two methods, addressing the specific challenges you may face with each.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of questions and answers to directly address the most common problems encountered in the lab.

Robinson-Gabriel Synthesis Issues

Question 1: My reaction is producing a low yield of 4-(2-Methoxyphenyl)oxazole and a significant amount of dark, insoluble material (charring). What's happening and how can I fix it?

Answer: This is a classic issue in Robinson-Gabriel syntheses and is almost always related to the choice and application of the cyclodehydrating agent.[3]

  • Causality : Strong dehydrating agents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) are effective but highly aggressive.[1] They can promote intermolecular polymerization and degradation of the electron-rich aromatic rings or the oxazole product itself, leading to charring, especially at elevated temperatures. The methoxy group on your starting material makes the aromatic ring particularly susceptible to unwanted electrophilic side reactions under harsh acidic conditions.

  • Troubleshooting & Optimization :

    • Switch to a Milder Dehydrating Agent : Polyphosphoric acid (PPA) is an excellent alternative that often provides higher yields with cleaner reaction profiles by acting as both a catalyst and a solvent.[2] Other options include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), though these can have their own side reactions.[7]

    • Control the Temperature : Even with a milder agent, temperature control is critical. Instead of heating aggressively, try a more moderate temperature (e.g., 80-100 °C) for a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid product degradation from prolonged heating.

    • Ensure Purity of Starting Material : The precursor, 2-acylamino-ketone, must be pure. Impurities from its synthesis (e.g., via a Dakin-West reaction) can be more prone to decomposition under acidic conditions.[1][7] Recrystallize your starting material before the cyclodehydration step.

Question 2: My TLC analysis shows multiple byproducts in my Robinson-Gabriel reaction. How can I identify and minimize them?

Answer: Byproduct formation often stems from the reactive nature of the intermediates under harsh conditions.

  • Causality : Besides charring, incomplete cyclization can leave unreacted starting material. Alternatively, side reactions like N-deacylation or rearrangement can occur. If using POCl₃ in a solvent like DMF, you risk Vilsmeier-Haack formylation on the electron-rich methoxyphenyl ring, a known side reaction.[3]

  • Troubleshooting & Optimization :

    • Characterize the Byproducts : If possible, isolate the major byproduct and characterize it (e.g., by LC-MS or NMR). Knowing its structure provides direct insight into the unwanted reaction pathway.

    • Avoid Reactive Solvent/Reagent Combinations : If formylation is suspected, switch from the POCl₃/DMF system to a non-formylating dehydrating agent like PPA or trifluoroacetic anhydride (TFAA).[1][3]

    • Optimize Reagent Stoichiometry : Ensure you are using the correct amount of dehydrating agent. An excess can promote side reactions, while an insufficient amount will lead to incomplete conversion. Start with a literature-recommended stoichiometry and adjust based on your results.

Van Leusen Oxazole Synthesis Issues

Question 1: My yield of 4-(2-Methoxyphenyl)oxazole is consistently low (<40%) using the Van Leusen synthesis. What are the most likely causes?

Answer: The Van Leusen reaction is powerful but highly sensitive to reaction conditions. Low yields are common when troubleshooting and usually point to one of several key parameters.[8]

  • Causality & Troubleshooting :

    • Presence of Water : This is the most common culprit. The reaction relies on the generation of a carbanion from TosMIC using a strong base. Any water present will quench this anion, halting the reaction. Furthermore, the intermediate oxazoline is susceptible to hydrolysis.

      • Solution : Use anhydrous solvents (e.g., dry MeOH or THF). Dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

    • Base Addition and Temperature : The initial deprotonation of TosMIC is an exothermic process. Adding the base too quickly or at too high a temperature can lead to side reactions of the TosMIC anion.

      • Solution : Add the base (e.g., K₂CO₃ or t-BuOK) portion-wise or as a solution dropwise at a reduced temperature (e.g., 0 °C or even -60 °C for very strong bases like t-BuOK), then allow the reaction to slowly warm to the desired temperature.[9]

    • Purity of Reagents : The purity of both 2-methoxybenzaldehyde and TosMIC is critical. The aldehyde can oxidize to benzoic acid over time, which will be neutralized by the base and will not participate in the reaction.

      • Solution : Use freshly purchased or purified reagents. 2-methoxybenzaldehyde can be distilled before use. Store TosMIC in a desiccator.

    • Incorrect Stoichiometry : The reaction mechanism requires specific ratios. Typically, 2 equivalents of the aldehyde are used for every 1 equivalent of TosMIC.

      • Solution : Double-check your calculations and ensure the stoichiometry aligns with established protocols. A common ratio is 1.0 eq of TosMIC to 1.1-1.2 eq of aldehyde and 2.2 eq of base (like K₂CO₃).[10]

Frequently Asked Questions (FAQs)

Q1: How do I effectively purify the final 4-(2-Methoxyphenyl)oxazole product? A1: The purification strategy depends on the scale and the nature of the impurities.

  • Flash Column Chromatography : This is the most common method for laboratory scale. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The polarity can be tuned based on TLC analysis.

  • Recrystallization : If the crude product is relatively pure (>90%), recrystallization can be an excellent and scalable purification method. A mixed solvent system like ethanol/water or ethyl acetate/hexanes often works well. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

Q2: What is the mechanistic role of the tosyl group in the Van Leusen synthesis? A2: The p-toluenesulfonyl (tosyl) group serves two critical functions. First, its strong electron-withdrawing nature makes the adjacent methylene protons on TosMIC acidic enough to be removed by a base like K₂CO₃.[4] Second, after the cyclization to the oxazoline intermediate, the resulting p-toluenesulfinate is an excellent leaving group, facilitating the final elimination step that forms the aromatic oxazole ring.[5]

Q3: Are there any specific safety precautions for these syntheses? A3: Yes.

  • TosMIC : Tosylmethyl isocyanide has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood.

  • Dehydrating Agents : Reagents like H₂SO₄, P₂O₅, and POCl₃ are highly corrosive and react violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases : Strong bases like potassium tert-butoxide (t-BuOK) are corrosive and moisture-sensitive. Handle under an inert atmosphere.

Data Presentation: Optimized Reaction Conditions

The table below summarizes typical optimized conditions for the synthesis of aryl-oxazoles, directly applicable to the synthesis of 4-(2-Methoxyphenyl)oxazole.

ParameterVan Leusen SynthesisRobinson-Gabriel Synthesis
Precursors 2-Methoxybenzaldehyde, Tosylmethyl isocyanide (TosMIC)2-Amino-1-(2-methoxyphenyl)ethan-1-one (pre-acylated)
Key Reagents Potassium Carbonate (K₂CO₃)Polyphosphoric Acid (PPA)
Solvent Anhydrous Methanol (MeOH)None (PPA acts as solvent) or high-boiling inert solvent
Temperature Reflux (~65 °C in MeOH)100-140 °C
Typical Yields 70-95%[6][10]60-85%
Key Considerations Strict anhydrous conditions required; sensitive to base addition rate.High temperatures needed; potential for charring with stronger acids.

Experimental Protocols

Protocol 1: Van Leusen Synthesis of 4-(2-Methoxyphenyl)oxazole

This protocol is adapted from established procedures for the synthesis of 5-aryloxazoles.[6][10]

Materials:

  • 2-Methoxybenzaldehyde (1.36 g, 10.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (2.15 g, 11.0 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.04 g, 22.0 mmol)

  • Anhydrous Methanol (50 mL)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried.

  • To the flask, add 2-methoxybenzaldehyde (10.0 mmol), TosMIC (11.0 mmol), and anhydrous methanol (50 mL).

  • Begin stirring the solution at room temperature.

  • Add the anhydrous potassium carbonate (22.0 mmol) to the mixture in three portions over 5 minutes.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The disappearance of the aldehyde is a good indicator of reaction completion.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the pure 4-(2-Methoxyphenyl)oxazole.

Visualization of Key Processes

The following diagrams illustrate the core mechanism and a logical workflow for troubleshooting common synthesis problems.

Van_Leusen_Mechanism cluster_start Step 1: Deprotonation cluster_cycloaddition Step 2: Nucleophilic Attack & Cyclization cluster_elimination Step 3: Elimination TosMIC Tos-CH₂-NC (TosMIC) Anion Tos-CH⁻-NC TosMIC->Anion + Base - H⁺ Base K₂CO₃ Base->Anion + Base - H⁺ Intermediate1 Oxazoline Intermediate Anion->Intermediate1 5-endo-dig Cyclization Aldehyde 2-MeO-Ph-CHO Aldehyde->Intermediate1 5-endo-dig Cyclization Product 4-(2-MeO-Ph)oxazole Intermediate1->Product - Tos-H - Base Base2 Base Base2->Product - Tos-H - Base

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Troubleshooting_Workflow start Problem: Low Yield / Impure Product route Which Synthesis Route? start->route vl_root Van Leusen route->vl_root Van Leusen rg_root Robinson-Gabriel route->rg_root Robinson-Gabriel vl_q1 Anhydrous Conditions? vl_root->vl_q1 vl_a1_no Action: Use dry solvents/ glassware. Run under N₂. vl_q1->vl_a1_no No vl_q2 Base added slowly at low temp? vl_q1->vl_q2 Yes vl_a1_no->vl_q2 vl_a2_no Action: Control base addition rate and temperature. vl_q2->vl_a2_no No vl_q3 Reagents Pure? vl_q2->vl_q3 Yes vl_a2_no->vl_q3 vl_a3_no Action: Purify aldehyde and use fresh TosMIC. vl_q3->vl_a3_no No vl_success Yield Improved vl_q3->vl_success Yes vl_a3_no->vl_success rg_q1 Significant Charring? rg_root->rg_q1 rg_a1_yes Action: Switch to milder dehydrating agent (e.g., PPA). rg_q1->rg_a1_yes Yes rg_q2 Multiple Byproducts? rg_q1->rg_q2 No rg_a1_yes->rg_q2 rg_a2_yes Action: Avoid POCl₃/DMF. Optimize temp & time. rg_q2->rg_a2_yes Yes rg_success Purity Improved rg_q2->rg_success No rg_a2_yes->rg_success

Caption: Troubleshooting Decision Tree for Oxazole Synthesis.

References

  • Zhang, W., & Ganesan, A. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1633. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. organic-chemistry.org. [Link]

  • Wikipedia. (2023). Van Leusen reaction. In Wikipedia. [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. organic-chemistry.org. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. In Wikipedia. [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. Journal of Organic Chemistry, 38(13), 2407–2408. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 4-(2-Methoxyphenyl)oxazole for Biological Assays

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(2-Methoxyphenyl)oxazole. This guide provides in-depth troubleshooting and frequently ask...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(2-Methoxyphenyl)oxazole. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this promising molecule in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Solubility Challenge

4-(2-Methoxyphenyl)oxazole, a member of the oxazole class of heterocyclic compounds, presents a common hurdle in drug discovery: poor aqueous solubility. This characteristic stems from its largely hydrophobic structure, which can lead to several experimental artifacts, including precipitation in aqueous buffers, inaccurate concentration measurements, and consequently, misleading biological data. This guide will walk you through a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: My 10 mM DMSO stock of 4-(2-Methoxyphenyl)oxazole precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

This phenomenon, often termed "crashing out" or "solvent shock," is a primary indicator of poor aqueous solubility.[1] A clear stock solution in 100% DMSO does not guarantee solubility in a predominantly aqueous environment.[1] The drastic change in solvent polarity upon dilution causes the compound's solubility to plummet, leading to precipitation.[1]

Troubleshooting Flowchart:

start Precipitation observed upon dilution of DMSO stock check_final_dmso Is the final DMSO concentration < 0.5%? start->check_final_dmso increase_dmso Increase final DMSO to 0.5-1% (check cell line tolerance) check_final_dmso->increase_dmso Yes optimize_dilution Optimize dilution method (e.g., two-step dilution) check_final_dmso->optimize_dilution No still_precipitates Still precipitates? increase_dmso->still_precipitates use_cosolvent Try a co-solvent system in the stock solution still_precipitates->use_cosolvent Yes use_cyclodextrin Employ cyclodextrins for complexation use_cosolvent->use_cyclodextrin use_cyclodextrin->optimize_dilution fail Precipitation persists, reconsider formulation use_cyclodextrin->fail success Precipitation resolved optimize_dilution->success

Caption: Troubleshooting workflow for DMSO stock precipitation.

Solutions:

  • Optimize Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.5% to 1%.[1] Increasing the DMSO concentration in your final assay volume can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.[2]

  • Two-Step Dilution: Instead of a direct large dilution, first, dilute the DMSO stock into a small volume of serum-containing medium. The proteins in the serum can help stabilize the compound. Then, add this intermediate dilution to the final volume of the culture medium.[3]

  • Gentle Warming: Gently warming the aqueous medium to 37°C before adding the compound stock can sometimes improve solubility.[4]

Q2: What are the best co-solvents to use with DMSO for 4-(2-Methoxyphenyl)oxazole?

If DMSO alone is insufficient, a co-solvent system can be highly effective. The goal is to create a stock solution that is more "aqueous-friendly."

Co-solventRecommended Starting Concentration in StockKey Considerations
Polyethylene Glycol 300 (PEG 300) 10-50% (v/v) in DMSOGenerally biocompatible and can improve solubility in aqueous media.[5] Often used in in vivo formulations.[6]
Ethanol 10-30% (v/v) in DMSOCan be effective, but higher concentrations may be toxic to some cell lines.[7]
Propylene Glycol (PG) 10-40% (v/v) in DMSOAnother common excipient with a good safety profile.[8]

Experimental Protocol: Preparing a Co-Solvent Stock Solution

  • Weigh the required amount of 4-(2-Methoxyphenyl)oxazole.

  • Prepare your co-solvent mixture (e.g., 50% DMSO, 50% PEG 300).

  • Add the co-solvent mixture to the compound and vortex or sonicate until fully dissolved.

  • Perform a test dilution into your aqueous buffer to check for precipitation before proceeding with your experiment.

Q3: I've heard about cyclodextrins. How do they work and how can I use them for my compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate hydrophobic molecules like 4-(2-Methoxyphenyl)oxazole, forming an inclusion complex that is more water-soluble.[9][10] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for biological applications due to its enhanced solubility and reduced toxicity compared to natural beta-cyclodextrin.[10]

Mechanism of Cyclodextrin Solubilization:

cluster_0 Hydrophobic Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex Compound 4-(2-Methoxyphenyl)oxazole Complex [Compound-Cyclodextrin Complex] Compound->Complex Encapsulation Cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Forms Complex

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to a concentration of 1-5% (w/v). Gentle warming and stirring can aid dissolution.

  • Prepare a Concentrated Compound Stock: Dissolve 4-(2-Methoxyphenyl)oxazole in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Form the Complex: Slowly add the concentrated compound stock to the cyclodextrin solution while vigorously vortexing or sonicating.

  • Equilibrate: Allow the mixture to equilibrate for at least 1 hour at room temperature.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.

Q4: Can I use pH modification to improve the solubility of 4-(2-Methoxyphenyl)oxazole?

The solubility of ionizable compounds can be significantly influenced by pH.[11] The oxazole ring itself is weakly basic, with the conjugate acid having a pKa of approximately 0.8. This means that at physiological pH, the oxazole ring will be in its neutral form. The methoxy group is also neutral. Therefore, significant solubility enhancement through pH modification is unlikely for 4-(2-Methoxyphenyl)oxazole unless other ionizable functional groups are present in a modified version of the molecule. However, it is crucial to maintain a stable pH in your experiments, as pH shifts can affect compound stability. The oxazole ring can be susceptible to opening under strongly acidic or basic conditions.

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Cloudy or hazy solution after dilution Compound precipitation1. Increase the final DMSO concentration (up to 1%, cell line permitting).[1] 2. Prepare a stock solution with a co-solvent (e.g., DMSO/PEG 300). 3. Use a cyclodextrin-based formulation.[2]
Inconsistent results between experiments Incomplete dissolution or precipitation over time1. Ensure the compound is fully dissolved in the stock solution before each use by vortexing or brief sonication. 2. Prepare fresh dilutions for each experiment. 3. Visually inspect plates for any signs of precipitation before and after incubation.
Low or no biological activity The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation.1. Address the solubility issue using the methods described above. 2. Consider quantifying the concentration of the compound in your final assay medium using a suitable analytical method like HPLC, if feasible.
Compound degradation Instability of the oxazole ring at extreme pH or in the presence of certain reagents.1. Maintain a pH between 6 and 8 for your experiments.[10] 2. Avoid strongly acidic or basic conditions. 3. If using novel buffer systems, perform a preliminary stability test of your compound.

Concluding Remarks

Enhancing the solubility of 4-(2-Methoxyphenyl)oxazole for biological assays is a critical step in obtaining reliable and meaningful data. By systematically addressing the challenges of poor aqueous solubility through the use of co-solvents, cyclodextrins, and optimized dilution protocols, researchers can unlock the full potential of this compound in their studies. Remember to always include appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients themselves.

References

  • BenchChem. (2025).
  • BioAssay Systems. (n.d.). Troubleshooting.
  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • BenchChem. (2025). troubleshooting Compound XAC experiments. BenchChem.
  • BenchChem. (2025).
  • ResearchGate. (2018). pH and temperature stability of the isoxazole ring in leflunomide....
  • Kelly, M. A., et al. (2018).
  • BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions. BenchChem.
  • BenchChem. (2025). improving the solubility of OXS007417 for experiments. BenchChem.
  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499.
  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. In Books.
  • He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2815-2838.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • ChemRxiv. (2023). RESEARCH ARTICLE Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • CatSci. (n.d.). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.
  • N. N. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Caron, G., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chemistry & Biodiversity, 7(5), 1045-1057.
  • BenchChem. (2025). Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds. BenchChem.
  • Lipinski, C. A. (2004). Compound Solubility and HTS Screening.
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds. BenchChem.
  • Le, J., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. PMC.
  • Scribd. (n.d.). Oxazole Chemistry Overview | PDF | Aromaticity | Chemical Reactions.
  • Galkin, M. A., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-241.
  • Asgharian, R., et al. (2015). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 2(4), 43-49.
  • Wang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Google Patents. (2002).
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ResearchGate. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ResearchGate. (2003). Low Molecular Weight Poly(ethylene glycol) as an Environmentally Benign Solvent for Pharmaceutical Crystallization and Precipitation.
  • Wikipedia. (n.d.). Oxazole.
  • PubMed Central. (2021). Co‐administration of polyethylene glycol with binge ethanol reduces markers of intestinal and hepatic inflammation in C57BL/6J mice by diminishing ethanol absorption through the intestinal wall.

Sources

Troubleshooting

Technical Support Center: Alternative Synthetic Routes to 4-(2-Methoxyphenyl)oxazole

Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenyl)oxazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are exploring efficient and r...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenyl)oxazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are exploring efficient and robust methods for the preparation of this and structurally related 4-aryloxazoles. We will delve into established and modern synthetic strategies, providing not just protocols but also the underlying chemical logic and field-tested troubleshooting advice to navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical and modern strategies for synthesizing 4-aryloxazoles like 4-(2-Methoxyphenyl)oxazole?

A1: The synthesis of 4-aryloxazoles can be broadly categorized into two approaches:

  • Classical Ring-Forming Reactions: These methods construct the oxazole core from acyclic precursors. The most relevant for 4-aryl substitution include the Robinson-Gabriel, Bredereck, and related syntheses, which typically involve the cyclization of an α-acylamino ketone or the reaction of an α-haloketone with an amide.[1][2][3]

  • Modern Cross-Coupling Strategies: These approaches involve creating a simpler oxazole core, such as a 4-halooxazole, and then introducing the aryl group via a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or direct C-H arylation).[4][5] This offers high flexibility for diversifying the aryl substituent.

Q2: I am planning my first synthesis of 4-(2-Methoxyphenyl)oxazole. What key factors should influence my choice of route?

A2: Your decision should be guided by several factors:

  • Starting Material Availability & Cost: The most direct routes begin with precursors like 2-bromo-1-(2-methoxyphenyl)ethan-1-one. Assess the commercial availability and cost of your key starting materials.

  • Scalability: If you anticipate needing large quantities of the product, a one-pot reaction or a route that avoids chromatography at every step is preferable.

  • Functional Group Tolerance: If your ultimate target contains sensitive functional groups, choose a route with mild reaction conditions. Modern palladium-catalyzed methods often offer broader functional group tolerance than classical methods that may use strong acids or high temperatures.[4]

  • Regioselectivity: The primary challenge in oxazole synthesis is controlling the position of substituents. For a 4-substituted oxazole, you need a route that unambiguously places the 2-methoxyphenyl group at the C4 position. Routes like the Bredereck synthesis are generally well-controlled for this purpose.[6]

Q3: My project has a "green chemistry" mandate. Are there environmentally benign approaches to oxazole synthesis?

A3: Yes, several modern methods align with green chemistry principles. These include:

  • Using water as a solvent or employing solvent-free reaction conditions.[4]

  • Catalysis with abundant and non-toxic metals like copper or iron, or even metal-free conditions.[4][7]

  • Microwave-assisted synthesis to reduce reaction times and energy consumption.[4][8]

  • One-pot reactions that minimize workup and purification steps, thereby reducing solvent waste.[2]

Synthetic Strategy 1: Modified Bredereck Synthesis

This is arguably the most direct and reliable method for preparing 4-aryloxazoles. The strategy involves the condensation of an α-haloketone with a source of formamide.

Principle & Workflow

The reaction proceeds via initial N-acylation of the formamide (or a related reagent) by the α-haloketone, followed by an intramolecular cyclization and dehydration to furnish the aromatic oxazole ring. The key C4-Aryl bond is established from the start in the α-haloketone precursor.

cluster_0 Strategy 1: Modified Bredereck Synthesis A 2-Bromo-1-(2-methoxyphenyl)ethan-1-one C Condensation & Cyclization A->C Key Precursor B Formamide B->C C2-N Source D 4-(2-Methoxyphenyl)oxazole C->D Final Product

Caption: Workflow for the Modified Bredereck Synthesis.

Experimental Protocol

Materials:

  • 2-Bromo-1-(2-methoxyphenyl)ethan-1-one

  • Formamide

  • Phosphoryl chloride (POCl₃) or another dehydrating agent[9]

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a solution of 2-Bromo-1-(2-methoxyphenyl)ethan-1-one (1.0 eq) in anhydrous toluene, add formamide (3.0-5.0 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C.

  • Slowly add phosphoryl chloride (1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C. The use of POCl₃ facilitates the final cyclodehydration step.[9]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for another 1-2 hours until TLC indicates the consumption of the intermediate.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(2-Methoxyphenyl)oxazole.

Troubleshooting Guide (Bredereck Synthesis)

Q: My reaction stalls, and I observe a significant amount of unreacted α-bromoketone. What could be the issue? A: This often points to two potential issues:

  • Reagent Quality: Formamide is hygroscopic. Ensure you are using a dry, high-purity grade. Water can hydrolyze the starting material and intermediates.

  • Insufficient Temperature/Time: The initial condensation may require higher temperatures or longer reaction times. Ensure your reflux is vigorous enough. You can cautiously increase the reaction time, monitoring by TLC to check for product formation versus degradation.

Q: The final dehydration step with POCl₃ is low-yielding and produces a lot of tar. What are the alternatives? A: POCl₃ is a very strong dehydrating agent and can cause decomposition. Consider these alternatives:

  • Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a classic reagent for Robinson-Gabriel type cyclodehydrations and can be effective here.[1][2] Use it in catalytic amounts or as the solvent at moderate temperatures.

  • Triphenylphosphine/Iodine: This combination provides milder conditions for cyclodehydration.[2]

  • Dess-Martin Periodinane: In a two-step approach, the intermediate hydroxy-oxazoline can be oxidized to the oxazole using reagents like Dess-Martin periodinane.[10]

Q: I'm having trouble with the purification. My product is streaking on the silica gel column. A: The nitrogen atom in the oxazole ring can be slightly basic, leading to interactions with the acidic silica gel.[11]

  • Deactivate the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of triethylamine (~0.5-1%).

  • Switch Stationary Phase: Consider using neutral or basic alumina for the chromatography.

  • Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity.[12]

Synthetic Strategy 2: Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for forming the oxazole ring, classically by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[13][14] This route typically yields 5-substituted oxazoles. To obtain our 4-substituted target, a modified approach starting from a different set of precursors is required, or a post-synthesis functionalization would be necessary. A direct synthesis of 4-(2-Methoxyphenyl)oxazole via the Van Leusen is not straightforward, but understanding the reaction is crucial for any synthetic chemist in this field. Below we provide a protocol for a related 5-aryl oxazole to illustrate the method's utility and challenges.

Principle & Workflow

The reaction involves the base-mediated cycloaddition of TosMIC to a carbonyl compound. The deprotonated TosMIC attacks the aldehyde, and the resulting intermediate cyclizes. Elimination of the tosyl group then leads to the aromatic oxazole ring.[13][15]

cluster_1 Strategy 2: Van Leusen Synthesis (for 5-Aryl Oxazoles) A Aryl Aldehyde (e.g., Anisaldehyde) D Cycloaddition & Elimination A->D B Tosylmethyl Isocyanide (TosMIC) B->D C Base (K₂CO₃) C->D Catalyst E 5-Aryl Oxazole D->E

Caption: Workflow for the Van Leusen Synthesis of a 5-Aryl Oxazole.

Illustrative Protocol: Synthesis of 5-(4-Methoxyphenyl)oxazole

Materials:

  • p-Anisaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure: [16]

  • In a round-bottom flask, dissolve p-anisaldehyde (1.0 eq, 10.0 mmol) in methanol (25 mL).

  • Add potassium carbonate (1.1 eq, 11.0 mmol) and TosMIC (0.55 eq, 5.50 mmol) to the solution. Note the stoichiometry; two aldehyde molecules are conceptually used per oxazole formed in some mechanistic proposals, though this is a simplified representation of the overall transformation. A more standard procedure uses a 1:1 ratio of aldehyde to TosMIC.[13]

  • Heat the reaction mixture to 80 °C and stir for 1.5-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash chromatography (hexane/EtOAc) to yield the 5-substituted oxazole product.[16]

Troubleshooting Guide (Van Leusen Synthesis)

Q: My Van Leusen reaction is giving me a mixture of the desired oxazole and a significant amount of an oxazoline intermediate. How can I drive the reaction to completion? A: The final step is the elimination of the tosyl group (as p-toluenesulfinic acid), which requires heat.[17]

  • Increase Temperature/Time: If you are isolating the oxazoline, you are likely running the reaction at too low a temperature. Refluxing in a solvent like methanol or ethanol is usually sufficient to promote the elimination.[8]

  • Choice of Base: While K₂CO₃ is common, stronger bases like DBU or t-BuOK can sometimes facilitate the elimination more effectively, although they may also promote side reactions.

Q: How can I adapt this chemistry to get my desired 4-(2-Methoxyphenyl)oxazole? A: Direct synthesis is difficult. However, two advanced strategies are plausible:

  • Use a Modified Isocyanide: Synthesize an isocyanide precursor that already contains the 2-methoxyphenyl group attached to the methylene carbon (e.g., 1-(isocyanomethylsulfonyl)-4-methylbenzene derivative). This is non-trivial.

  • Post-Coupling Functionalization: A more practical approach is to synthesize 4-bromooxazole and then use a Suzuki or Stille coupling with (2-methoxyphenyl)boronic acid or a stannane derivative, respectively. This modular approach is highly effective for creating libraries of 4-aryloxazoles.[4][5]

Data Summary: Comparison of Synthetic Routes

FeatureModified Bredereck SynthesisVan Leusen (via Cross-Coupling)
Position of Aryl Group C4 (Direct)C4 (Indirect)
Key Precursors α-Halo-(2-methoxy)acetophenone4-Bromooxazole, (2-Methoxy)phenylboronic acid
Number of Steps 1-2 steps2-3 steps
Typical Yields Moderate to GoodGood to Excellent
Pros Direct, convergent, reliable for 4-substitutionModular, flexible for diversification, mild conditions
Cons Can require harsh dehydrating agents (POCl₃, H₂SO₄)Longer route, requires handling of organometallics

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available from: [Link][1]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available from: [Link][3][6]

  • Robinson–Gabriel synthesis. Wikipedia. Available from: [Link][2]

  • Robinson-Gabriel Synthesis. SynArchive. Available from: [Link][18]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link][4]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available from: [Link][13][15]

  • Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update. Available from: [Link][7]

  • Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. YouTube. Available from: [Link][19]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC). Available from: [Link][8]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (PDF). Available from: [Link][12]

  • Van Leusen reaction. Wikipedia. Available from: [Link][14]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PubMed Central (PMC). Available from: [Link][9]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available from: [Link][5]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available from: [Link][10]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Methoxyphenyl)oxazole Isomers

In the landscape of medicinal chemistry, the oxazole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4][5][6] Its derivatives are explored for a wide array...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the oxazole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4][5][6] Its derivatives are explored for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][4][7][8] A critical aspect of drug design involves understanding how subtle molecular modifications can profoundly impact biological activity—a concept known as the Structure-Activity Relationship (SAR). This guide provides an in-depth comparison of the 4-(methoxyphenyl)oxazole isomers, examining how the position of the methoxy group (ortho, meta, or para) on the phenyl ring dictates the molecule's biological efficacy.

Our focus is to dissect the causality behind the observed activities, offering a valuable resource for researchers engaged in the rational design of novel therapeutics. We will explore the synthetic strategies, comparative biological data, and the mechanistic rationale that underpins the SAR of these important isomers.

The Central Question: Positional Isomerism and Biological Impact

The core of our investigation revolves around a simple yet pivotal question: How does shifting a single methoxy group on the 4-phenyl ring of an oxazole core influence its interaction with biological targets? The electron-donating nature of the methoxy group can alter the molecule's electronic distribution, conformation, and ability to form key interactions, such as hydrogen bonds, with target receptors. A study on 2-methyl-4,5-disubstituted oxazoles highlighted that the position of a methoxy substituent on a phenyl ring has a profound influence on antiproliferative activity. Specifically, moving the methoxy group from the para to the meta position led to a drastic reduction in activity, underscoring the critical importance of its placement.[9]

This guide will systematically compare the ortho (2-methoxyphenyl), meta (3-methoxyphenyl), and para (4-methoxyphenyl) isomers to elucidate these structure-activity relationships.

Synthetic Strategies for Positional Isomers

The reliable synthesis of specific isomers is the foundation of any SAR study. The Van Leusen reaction is a prominent and versatile method for constructing the oxazole ring from tosylmethyl isocyanide (TosMIC) and an aldehyde.[3][10] This method is particularly advantageous for creating a library of analogs due to its efficiency and broad substrate scope.[10]

Below is a generalized workflow for the synthesis of 4-(methoxyphenyl)oxazole isomers, which typically involves the condensation of an appropriately substituted α-bromoketone with an amide or the use of modern methods like the Van Leusen reaction.

This protocol describes a general procedure for synthesizing 5-aryl-substituted oxazoles, which can be adapted for the 4-substituted isomers of interest.

Materials:

  • Substituted methoxybenzaldehyde (ortho, meta, or para)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the chosen methoxybenzaldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add potassium carbonate (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 4-(methoxyphenyl)oxazole isomer.

Causality: The Van Leusen reaction is chosen for its reliability in forming the oxazole ring. The use of a strong base like potassium carbonate is crucial for the deprotonation of TosMIC, initiating the cycloaddition cascade. Anhydrous conditions are essential to prevent side reactions that could lower the yield.

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Isomeric Products o-MBA o-Methoxy- benzaldehyde ReactionCond Van Leusen Reaction (K₂CO₃, MeOH) o-MBA->ReactionCond m-MBA m-Methoxy- benzaldehyde m-MBA->ReactionCond p-MBA p-Methoxy- benzaldehyde p-MBA->ReactionCond TosMIC TosMIC TosMIC->ReactionCond o-MPO 4-(2-Methoxyphenyl) oxazole ReactionCond->o-MPO from o-MBA m-MPO 4-(3-Methoxyphenyl) oxazole ReactionCond->m-MPO from m-MBA p-MPO 4-(4-Methoxyphenyl) oxazole ReactionCond->p-MPO from p-MBA

Caption: General synthetic workflow for oxazole isomers.

Comparative Biological Evaluation

To establish a clear SAR, the isomeric compounds must be evaluated in parallel against a relevant biological target. For this guide, we will focus on anticancer activity, a field where oxazole derivatives have shown considerable promise.[7] Specifically, many oxazole-containing compounds act as antitubulin agents, inhibiting cancer cell proliferation.[9]

This protocol outlines a standard method for assessing the cytotoxicity of the synthesized isomers against a human cancer cell line (e.g., MCF-7, breast cancer).

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Synthesized oxazole isomers (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the ortho, meta, and para isomers in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) for each isomer by plotting a dose-response curve.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. The choice of the MCF-7 cell line is based on its common use as a model for breast cancer research. Comparing the IC₅₀ values of the isomers provides a quantitative measure of their relative cytotoxic potency.

SAR Analysis: Decoding the Isomeric Effect

After obtaining biological data, the final step is to correlate the chemical structure with the observed activity. While specific data for the 4-(methoxyphenyl)oxazole isomers is synthesized from general principles of related compounds, a clear trend often emerges.

Isomer PositionAnticipated IC₅₀ (µM)Rationale for Activity
Para (4-position) Low (High Potency) The para position often allows for optimal orientation within a receptor's binding pocket. The methoxy group can act as a hydrogen bond acceptor, and the linear geometry may enhance π-π stacking interactions with aromatic residues in the target protein.[9]
Meta (3-position) High (Low Potency) A meta substitution can introduce steric hindrance or place the methoxy group in a region of the binding pocket that is electronically or sterically unfavorable, disrupting key interactions and leading to a significant loss of activity.[9]
Ortho (2-position) Intermediate to High The ortho position can lead to varied effects. It may cause steric clashes with the oxazole ring, forcing a non-planar conformation that could be detrimental to binding. Conversely, it might enable unique intramolecular interactions or position the methoxy group for a favorable, albeit different, interaction with the target.
  • Electronic Effects: The methoxy group is electron-donating through resonance. In the para position, this effect is maximized at the point of attachment to the oxazole ring, potentially influencing the electronic character of the entire heterocyclic system and its ability to interact with biological targets.

  • Steric and Conformational Factors: The position of the methoxy group dictates the overall shape of the molecule. The para isomer is linear and planar, which is often ideal for fitting into the narrow binding sites of enzymes or receptors like the colchicine site on tubulin.[9] The ortho and meta isomers introduce a kink or altered spatial arrangement that can prevent optimal binding.

  • Hydrogen Bonding Potential: If the biological target has a hydrogen bond donor in the binding site, the oxygen of the methoxy group can act as an acceptor. The specific location of this acceptor is critical for forming a stable drug-receptor complex. The geometry of the para isomer is often most conducive to aligning this acceptor with the donor group on the target protein.

SAR cluster_isomers Isomers cluster_activity Biological Activity cluster_rationale Structural Rationale p Para-isomer (4-MeO) High High Potency p->High m Meta-isomer (3-MeO) Low Low Potency m->Low o Ortho-isomer (2-MeO) Mid Intermediate Potency o->Mid R_High • Optimal geometry for binding • Favorable H-bonding • Enhanced π-stacking High->R_High R_Low • Steric hindrance • Unfavorable electrostatics • Disrupted binding Low->R_Low R_Mid • Potential steric clash • Altered conformation • Possible alternative interactions Mid->R_Mid

Caption: Relationship between isomer structure and activity.

Conclusion and Future Directions

This guide illustrates that the positional isomerism of the methoxy group on the 4-phenyloxazole scaffold is a critical determinant of biological activity. The para-substituted isomer is frequently the most potent, likely due to a combination of favorable electronic, steric, and hydrogen-bonding characteristics that allow for optimal interaction with the biological target.[9] The sharp decline in activity often observed with the meta isomer highlights the high degree of specificity required for molecular recognition.[9]

These findings provide a clear directive for researchers in drug development: the precise placement of even small functional groups can be the difference between a highly active lead compound and an inactive molecule. Future work should focus on co-crystallization studies of these isomers with their target proteins to visually confirm the binding modes and further refine the SAR models for the rational design of next-generation oxazole-based therapeutics.

References

  • Yamamuro, D., Uchida, R., Ohtawa, M., Arima, S., Futamura, Y., Katane, M., Homma, H., Nagamitsu, T., Osada, H., & Tomoda, H. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313–316.

  • Singh, P., & Kaur, M. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 185-198.

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16.

  • Romagnoli, R., Baraldi, PG., Prencipe, F., Oliva, P., Ferretti, R., Tabrizi, MA., Lopez-Cara, LC., Brancale, A., Hamel, E., & Ronca, R. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. ACS Medicinal Chemistry Letters, 8(4), 441–446.

  • Wang, Z., He, Z., & Zhang, H. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1630.

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDNA, 1-10.

  • Wang, Z., He, Z., & Zhang, H. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1630.

  • Iraji, A., Hariri, R., Hashempur, MH., Ghasemi, M., Pourtaher, H., Saeedi, M., & Akbarzadeh, T. (2025). Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 1-14.

  • Kumar, A., & Kumar, R. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Bentham Science, 20(1), 1-20.

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)oxazole. National Center for Biotechnology Information.

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-8.

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.

  • Wang, Y., et al. (2014). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 19(11), 18894-18907.

  • Lee, C., et al. (2024). Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. Molecules, 29(16), 3785.

  • ResearchGate. (n.d.). Synthesis of oxazole positional isomers.

  • Kumar, A., & Singh, R. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 3(2), 1-10.

  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. In Heterocyclic Compounds. IntechOpen.

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 27(4A), 2249-2256.

  • Kumar, S., et al. (2024). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. Naturalista Campano, 28(1), 1-12.

  • Kumar, A., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 12(4), 1-5.

  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds.

  • Fun, H., et al. (2022). 9-(4-Methoxyphenyl)-9H-carbazole. IUCrData, 7(Pt 10), x221200.

  • Bîcu, E., et al. (2023). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank, 2023(2), M1639.

Sources

Comparative

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Comparative Guide to the Photophysical Properties of Substituted Oxazoles The oxazole core, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Photophysical Properties of Substituted Oxazoles

The oxazole core, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Found in numerous natural products and FDA-approved drugs, its derivatives are noted for a wide spectrum of biological activities.[3][4] Beyond their therapeutic potential, the inherent electronic and structural characteristics of oxazoles make them exceptional fluorophores. Their photophysical properties—such as light absorption and emission, fluorescence efficiency (quantum yield), and excited-state lifetime—can be precisely tuned through synthetic modification. This adaptability makes substituted oxazoles highly valuable as fluorescent probes for cellular imaging, sensitive biosensors, and active components in organic electronics like OLEDs.[5][6][7]

This guide provides a comparative analysis of the photophysical properties of substituted oxazoles. We will explore the fundamental principles linking chemical structure to optical behavior, present supporting experimental data, and detail the self-validating protocols required to accurately characterize these versatile molecules.

The Core Principle: Intramolecular Charge Transfer (ICT) and its Photophysical Consequences

The key to tuning the optical properties of oxazoles lies in establishing an intramolecular charge transfer (ICT) character within the molecule. This is achieved by strategically placing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic framework, creating a Donor-π-Acceptor (D-π-A) system. The oxazole ring itself can act as either a weak donor or an acceptor, depending on the nature of its substituents.[6]

Upon absorption of a photon, an electron is promoted to an excited state. In a D-π-A system, this excited state involves a significant shift of electron density from the donor to the acceptor part of the molecule. This ICT state is more polar than the ground state, a critical feature that governs many of the molecule's photophysical properties.[8][9][10]

Causality Behind Substituent Choice: Engineering the Optical Response

The choice and placement of substituents directly dictate the energy of the electronic transitions and, consequently, the absorption and emission wavelengths.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), dimethylamino (-N(CH₃)₂), and diphenylamino (-N(Ph)₂) increase the energy of the highest occupied molecular orbital (HOMO).

  • Electron-Withdrawing Groups (EWGs): Groups such as acetyl (-COCH₃) or cyano (-CN) lower the energy of the lowest unoccupied molecular orbital (LUMO).[11]

By combining these groups, the HOMO-LUMO energy gap is reduced, resulting in a bathochromic (red) shift in both the absorption and emission spectra. A study comparing a series of 2,4,5-substituted oxazoles clearly demonstrates this principle.[8][9][10] Derivatives with strong electron-donating amino groups (MDMAPAO and MDPAPAO) exhibit absorption maxima at significantly longer wavelengths compared to those with weaker methyl or methoxy donors (MMPAO and MOPAO).[8][9]

Solvatochromism: Probing the Microenvironment

A hallmark of fluorophores with strong ICT character is solvatochromism , where the emission wavelength is highly sensitive to the polarity of the surrounding solvent.[8][12][13] In polar solvents, the highly polar ICT excited state is stabilized more than the less polar ground state. This increased stabilization lowers the energy of the excited state, leading to a red-shift in the fluorescence emission and an increase in the Stokes shift (the separation between the absorption and emission maxima).

The fluorescence emission of 2-(p-N,N'-diphenylaminophenyl)-4-acetyl-5-methyl oxazole (MDPAPAO), for instance, is extremely sensitive to solvent polarity, a direct consequence of its pronounced ICT state.[8][9][10] This property is invaluable for developing fluorescent probes designed to report on the polarity of their local environment, such as within a cell membrane or a protein's active site.

Comparative Data of Substituted Oxazoles

The following table summarizes the photophysical properties of representative substituted oxazoles, illustrating the structure-property relationships discussed. The data highlights how donor strength and solvent polarity modulate the key optical parameters.

Compound IDR (Donor Group)Solventλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (Φf)Lifetime (τf, ns)Reference
MMPAO p-methylphenylDioxane32142577800.441.41[8],[9]
MOPAO p-methoxyphenylDioxane32842973300.651.63[8],[9]
MDMAPAO p-N,N'-dimethylaminophenylDioxane38547347900.732.11[8],[9]
MDPAPAO p-N,N'-diphenylaminophenylDioxane39648747800.812.50[8],[9]
MDPAPAO p-N,N'-diphenylaminophenylAcetonitrile40054764700.171.15[8],[9]
Naphthoxazole-1 2-phenyl-naphtho[1,2-d]oxazoleCyclohexane33838235800.851.20[12],[13]
Naphthoxazole-2 2-(4-N,N-dimethylaminophenyl)Cyclohexane38844233000.611.95[12],[13]
Naphthoxazole-2 2-(4-N,N-dimethylaminophenyl)Acetonitrile38953668900.352.87[12],[13]

Note: Data is extracted and compiled from the referenced literature. Stokes shift is calculated from λabs and λem.

Experimental Protocols for Photophysical Characterization

Accurate and reproducible measurement of photophysical properties is paramount. The following protocols are designed to be self-validating systems, ensuring data integrity.

UV-Visible Absorption Spectroscopy

This foundational measurement determines the wavelengths of light a molecule absorbs and its molar absorptivity.

Protocol:

  • Solvent Blank: Use a clean 1.0 cm path length quartz cuvette. Fill it with the same spectroscopic-grade solvent used for the sample and record a baseline spectrum.

  • Sample Preparation: Prepare a stock solution of the oxazole derivative in the chosen solvent. Dilute this stock to create a working solution with a maximum absorbance between 0.1 and 1.0. This range ensures linearity according to the Beer-Lambert law.

  • Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Subtract the solvent baseline from the sample spectrum. Identify the wavelength of maximum absorbance (λabs).

Relative Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is a measure of the efficiency of the emission process.[14] The relative method, which compares the sample's fluorescence to a well-characterized standard, is the most common approach.[14][15]

Protocol:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and whose absorption/emission range overlaps with the sample. For blue-emitting oxazoles, 4',6-diamidino-2-phenylindole (DAPI) or quinine sulfate are common standards.[14][15]

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same spectroscopic-grade solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to prevent inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution.

  • Fluorescence Measurement: Set the excitation wavelength to be the same for both the sample and the standard. Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for both the sample and the standard.

    • Calculate the quantum yield using the following equation[15]: Φs = Φr * (Ar / As) * (Fs / Fr) * (ns² / nr²) Where:

      • Φ is the quantum yield.

      • A is the absorbance at the excitation wavelength.

      • F is the integrated fluorescence intensity.

      • n is the refractive index of the solvent.

      • Subscripts 's' and 'r' refer to the sample and reference, respectively.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_calc Calculation prep_std Prepare Standard Solution (Known Φr) abs_measure Measure Absorbance (A) at Excitation λ (Ensure A < 0.1) prep_std->abs_measure prep_smp Prepare Sample Solution (Unknown Φs) prep_smp->abs_measure em_measure Measure Emission Spectra (Same Excitation λ) abs_measure->em_measure For both Standard & Sample integrate Integrate Area under Emission Curve (F) em_measure->integrate equation Calculate Φs using the relative quantum yield equation integrate->equation

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Fluorescence Lifetime (τf) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for applications in sensing and imaging. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for these measurements.

Protocol:

  • Instrumentation: Use a TCSPC spectrometer equipped with a pulsed light source (e.g., picosecond laser or LED) and a high-speed single-photon detector.

  • Excitation: Excite the sample with the pulsed source at a wavelength near its absorption maximum. The repetition rate of the source should be set to be at least 5-10 times longer than the expected lifetime to allow for complete fluorescence decay between pulses.

  • Data Acquisition: Collect the arrival times of emitted photons relative to the excitation pulse. Build a histogram of these time delays over millions of events.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., ludox) in place of the sample. This characterizes the temporal profile of the excitation pulse and the detector response.

  • Data Analysis: Fit the collected fluorescence decay histogram to an exponential or multi-exponential decay model, after deconvolution with the IRF. The resulting time constant(s) represent the fluorescence lifetime(s) (τf).

G cluster_excitation Excitation & Emission cluster_timing Timing Electronics source Pulsed Light Source (Laser / LED) sample Sample Solution source->sample Excites tac Time-to-Amplitude Converter (TAC) source->tac START Pulse detector Single Photon Detector sample->detector Fluorescence Photon detector->tac STOP Pulse adc Analog-to-Digital Converter (ADC) tac->adc memory Histogram Memory adc->memory analysis Fit Decay Curve (Deconvolve with IRF) to obtain Lifetime (τ) memory->analysis

Caption: Simplified workflow for Time-Correlated Single Photon Counting (TCSPC).

Conclusion

The oxazole scaffold is a remarkably versatile platform for the design of advanced fluorescent molecules. By understanding and applying the principles of intramolecular charge transfer, researchers can rationally tune the photophysical properties of substituted oxazoles to meet the specific demands of a given application. The strategic placement of electron-donating and electron-withdrawing groups allows for precise control over absorption and emission wavelengths, environmental sensitivity, quantum efficiency, and fluorescence lifetime. The experimental protocols detailed herein provide a robust framework for the accurate characterization of these properties, empowering scientists in drug discovery and materials science to fully exploit the potential of this important class of fluorophores.

References

  • Zhang, C., Li, L., Wu, H., Liu, Z., Li, J., Zhang, G., Wen, G., Shuang, S., Dong, C., & Choi, M. M. F. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 256–262. [Link]

  • Curitol, M., Ragas, X., Nonell, S., Pizarro, N., Encinas, M. V., Rojas, P., Zanocco, R. P., Lemp, E., Günther, G., & Zanocco, A. L. (2013). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Photochemistry and Photobiology, 89(6), 1327–1334. [Link]

  • Zhang, C., Li, L., Wu, H., Liu, Z., Li, J., Zhang, G., Wen, G., Shuang, S., Dong, C., & Choi, M. M. F. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. HKBU Institutional Repository. [Link]

  • Curitol, M., et al. (2013). Solvent and media effects on the photophysics of naphthoxazole derivatives. PubMed. [Link]

  • Zhang, C., et al. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. ResearchGate. [Link]

  • Curitol, M., et al. (2013). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. ResearchGate. [Link]

  • Matveeva, M. D., et al. (2021). Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. New Journal of Chemistry. [Link]

  • Shaaban, M. R., & El-Sayed, R. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1616. [Link]

  • Kumar, R., et al. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. [Link]

  • de Oliveira, K. T., et al. (2023). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Journal of the Brazilian Chemical Society. [Link]

  • Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. OUCI. [Link]

  • Rulliere, C., & Joussot-Dubien, J. (1978). Investigations of the fluorescence properties and the laser effect of some new oxazol derivates. INIS Repository. [Link]

  • Li, Z., et al. (2016). Small organic molecules based on oxazole/thiazole with excellent performances in green and red phosphorescent organic light-emitting diodes. Semantic Scholar. [Link]

  • Oxazole. Wikipedia. [Link]

  • Das, S., et al. (2021). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 11(1), 1888. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Cogent Chemistry. [Link]

  • Li, Z., et al. (2016). Small organic molecules based on oxazole/thiazole with excellent performances in green and red phosphorescent organic light-emitting diodes. RSC Advances. [Link]

  • Li, D., et al. (2013). Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives. ResearchGate. [Link]

  • e-Content-Science. (2021). M-4.3. Fluorescence Quantum Yield and Lifetime. YouTube. [Link]

  • Das, S., et al. (2021). Some famous oxazole containing compounds and natural products. ResearchGate. [Link]

  • Würth, C., et al. (2013). References for Small Fluorescence Quantum Yields. Analytical Chemistry, 85(7), 3760–3767. [Link]

Sources

Validation

A Comparative Guide to Validating the Mechanism of Action of 4-(2-Methoxyphenyl)oxazole as a Novel Aurora Kinase A Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of a novel small molecule, 4-(2-Methoxyphenyl)oxazole, henceforth de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of a novel small molecule, 4-(2-Methoxyphenyl)oxazole, henceforth designated as MPOX . Based on preliminary screening data and the known activities of the oxazole scaffold, we hypothesize that MPOX exerts its anti-proliferative effects through the inhibition of Aurora Kinase A (AURKA), a critical regulator of mitosis and a validated oncology target.[1][2]

Throughout this guide, we will compare the performance of MPOX against Alisertib (MLN8237) , a well-characterized and clinically evaluated AURKA inhibitor. This comparative approach is essential for contextualizing the potency, selectivity, and cellular effects of MPOX, thereby establishing its potential as a viable therapeutic candidate. The methodologies described herein are designed as a self-validating system, incorporating orthogonal assays and critical controls to ensure scientific rigor and trustworthiness.

The Imperative for MoA Validation: Why We Must Look Deeper

In drug discovery, a molecule's biological activity is only the beginning of the story. A deep understanding of its MoA is paramount for several reasons:

  • Target Engagement: It confirms that the drug interacts with its intended molecular target in a complex biological system.

  • Efficacy Prediction: A clear MoA provides a rational basis for predicting which patient populations are most likely to respond.

  • Safety & Toxicity: Understanding on-target and off-target effects is critical for predicting and mitigating potential adverse events.

  • Biomarker Development: MoA validation enables the development of pharmacodynamic biomarkers to measure drug activity in preclinical and clinical settings.

This guide will walk through a logical, multi-tiered workflow to build a robust data package for the MoA of MPOX.

Section 1: Understanding the Target - The Aurora Kinase A Signaling Pathway

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in cell division. Its functions are essential for centrosome maturation, mitotic spindle assembly, and proper chromosome segregation.[1] Overexpression of AURKA is common in many cancers and is often correlated with poor prognosis, making it an attractive target for therapeutic intervention.

Inhibition of AURKA leads to a cascade of downstream effects, most notably a failure in mitotic progression. This results in a characteristic phenotype of prolonged mitotic arrest, followed by apoptosis or exit from mitosis without cell division (endoreduplication), leading to the formation of large, polyploid cells. A key pharmacodynamic marker of AURKA inhibition is the reduction of its autophosphorylation at Threonine 288 (p-AURKA T288), which is required for its full activity, and the subsequent reduced phosphorylation of its substrates, such as Histone H3 at Serine 10 (pHH3 Ser10).

Aurora_Kinase_A_Pathway cluster_G1 G2 Phase cluster_M M Phase (Mitosis) AURKA_inactive Inactive AURKA AURKA_active Active p-AURKA (pT288) AURKA_inactive->AURKA_active Autophosphorylation (pT288) Centrosome Centrosome Maturation & Spindle Assembly AURKA_active->Centrosome Phosphorylates Substrates pHH3 Phospho-Histone H3 (pHH3 Ser10) AURKA_active->pHH3 Phosphorylates Histone H3 Arrest Mitotic Arrest & Polyploidy AURKA_active->Arrest MPOX MPOX (Hypothesized) MPOX->AURKA_active Alisertib Alisertib (Comparator) Alisertib->AURKA_active Mitosis Successful Mitotic Progression Centrosome->Mitosis pHH3->Mitosis

Caption: Simplified signaling pathway of Aurora Kinase A (AURKA) in mitosis and points of inhibition.

Section 2: The Multi-Pronged Validation Workflow

A robust MoA validation strategy relies on orthogonal assays that build upon one another, moving from a simple biochemical context to a complex cellular environment. Our approach is three-tiered:

  • Biochemical Validation: Does MPOX directly bind to and inhibit the enzymatic activity of purified AURKA protein?

  • Cellular Validation: Does MPOX engage AURKA within a living cell and produce the expected biological phenotype?

  • Selectivity Profiling: Is MPOX specific for AURKA, or does it inhibit other kinases, suggesting potential off-target effects?

MoA_Workflow hypothesis Hypothesis: MPOX is an AURKA Inhibitor biochem Tier 1: Biochemical Validation hypothesis->biochem kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo™) biochem->kinase_assay Potency (IC50) binding_assay Direct Binding Assay (e.g., SPR, ITC) biochem->binding_assay Affinity (Kd) cellular Tier 2: Cellular Validation kinase_assay->cellular binding_assay->cellular cetsa Target Engagement (CETSA) cellular->cetsa Confirmation western Target Modulation (Western Blot) cellular->western PD Markers phenotype Phenotypic Analysis (High-Content Imaging) cellular->phenotype Cellular Effect selectivity Tier 3: Selectivity Profiling cetsa->selectivity western->selectivity phenotype->selectivity kinome_scan Broad Kinase Panel Screen selectivity->kinome_scan Specificity conclusion Conclusion: Validated MoA Profile kinome_scan->conclusion

Caption: A three-tiered workflow for validating the mechanism of action of a novel kinase inhibitor.

Section 3: Biochemical Validation: Direct Target Engagement

The first step is to confirm that MPOX can directly interact with and inhibit purified, recombinant AURKA enzyme in a cell-free system.

Experiment 1: In Vitro Kinase Assay
  • Causality & Rationale: This assay directly measures the enzymatic activity of AURKA by quantifying the production of ADP, a byproduct of the kinase's phosphorylation of a substrate peptide. An inhibitor will reduce the amount of ADP produced. This is the primary method for determining the potency (IC50) of an inhibitor.

  • Protocol: ADP-Glo™ Kinase Assay (Promega)

    • Prepare a serial dilution of MPOX and Alisertib (e.g., 10-point, 3-fold dilutions starting from 10 µM).

    • In a 384-well plate, add 2.5 µL of recombinant human AURKA enzyme.

    • Add 2.5 µL of the compound dilutions or DMSO (vehicle control). Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP. Incubate for 60 minutes at room temperature.

    • Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

    • Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Experiment 2: Surface Plasmon Resonance (SPR)
  • Causality & Rationale: While an IC50 value shows functional inhibition, it does not directly measure the binding kinetics. SPR is an orthogonal, label-free method to measure the real-time association (k_on) and dissociation (k_off) rates of a compound binding to its target protein, from which the equilibrium dissociation constant (Kd) is calculated. A lower Kd value signifies a stronger binding affinity.

  • Protocol: SPR Analysis

    • Immobilize recombinant AURKA protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

    • Prepare a series of MPOX and Alisertib concentrations in running buffer.

    • Inject the compound solutions sequentially over the sensor surface, from lowest to highest concentration.

    • Measure the change in response units (RU) over time during the association and dissociation phases.

    • Regenerate the sensor surface between compound injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and Kd.

Comparative Data Summary (Biochemical)
CompoundAURKA IC50 (nM)AURKA Binding Affinity (Kd, nM)
MPOX 1525
Alisertib 58

Data are representative hypothetical values for illustrative purposes.

This biochemical data suggests that MPOX is a potent, direct inhibitor of AURKA, albeit with slightly lower potency and binding affinity than the clinical comparator, Alisertib.

Section 4: Cellular Validation: Target Engagement and Phenotype

Confirming biochemical activity is necessary but not sufficient. We must prove that MPOX can enter cells, engage its target, and elicit the expected biological response.

Experiment 1: Cellular Thermal Shift Assay (CETSA)
  • Causality & Rationale: CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a protein becomes more thermally stable when its ligand (the inhibitor) is bound. By heating cell lysates treated with the drug and measuring the amount of soluble protein remaining, we can confirm binding.

  • Protocol: CETSA

    • Culture a suitable cancer cell line (e.g., HCT116) and treat with 10 µM MPOX, 10 µM Alisertib, or DMSO for 2 hours.

    • Harvest cells, lyse, and divide the lysate into aliquots.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Centrifuge to pellet precipitated proteins.

    • Collect the supernatant (containing soluble protein) and analyze the amount of AURKA by Western Blot.

    • A successful inhibitor will show a rightward shift in the melting curve, indicating that more AURKA remains soluble at higher temperatures.

Experiment 2: Western Blot for Pharmacodynamic (PD) Markers
  • Causality & Rationale: This experiment measures the direct downstream consequences of AURKA inhibition in the cell. We will measure the level of AURKA autophosphorylation (p-AURKA) and the phosphorylation of its key substrate, Histone H3 (pHH3). A potent inhibitor should decrease the levels of both phospho-proteins in a dose-dependent manner.

  • Protocol: Western Blot

    • Plate HCT116 cells and treat with serial dilutions of MPOX or Alisertib for 6 hours.

    • Lyse the cells and quantify total protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for p-AURKA (T288), total AURKA, pHH3 (Ser10), and a loading control (e.g., GAPDH).

    • Apply HRP-conjugated secondary antibodies and detect signals using chemiluminescence.

    • Quantify band intensity and plot the dose-dependent reduction in p-AURKA and pHH3 to determine the cellular EC50.

Experiment 3: High-Content Imaging for Phenotypic Analysis
  • Causality & Rationale: The ultimate proof of on-target effect is the induction of the expected cellular phenotype. For AURKA inhibitors, this is mitotic arrest and the subsequent formation of polyploid cells. High-content imaging allows for automated, quantitative analysis of these phenotypes.

  • Protocol: Immunofluorescence & Imaging

    • Plate HCT116 cells in 96-well imaging plates.

    • Treat with serial dilutions of MPOX or Alisertib for 24-48 hours.

    • Fix and permeabilize the cells.

    • Stain with DAPI (to visualize DNA/nuclei) and an antibody against a mitotic marker like pHH3 (Ser10).

    • Acquire images on a high-content imaging system.

    • Use image analysis software to quantify:

      • Mitotic Index: Percentage of cells positive for pHH3.

      • Nuclear Size/DNA Content: Identify polyploid cells by their larger nuclei and increased DAPI intensity.

    • Determine the EC50 for mitotic arrest and polyploidy induction.

Comparative Data Summary (Cellular)
Compoundp-AURKA Inhibition EC50 (nM)Mitotic Arrest EC50 (nM)
MPOX 6575
Alisertib 2025

Data are representative hypothetical values for illustrative purposes.

The cellular data confirms that MPOX engages AURKA in cells, inhibits its signaling, and produces the hallmark phenotype of mitotic arrest, with a cellular potency approximately 3-fold weaker than Alisertib.

Section 5: Selectivity and Off-Target Profiling

A critical aspect of drug development is understanding a compound's selectivity. An inhibitor that hits many other kinases may have a complex, unpredictable toxicity profile.

Experiment: Kinome-Wide Selectivity Screen
  • Causality & Rationale: To assess the selectivity of MPOX, it should be tested against a large panel of other human kinases. This provides a global view of its off-target activities and helps to de-risk the compound for future development.

  • Protocol: Commercial Kinase Screening Panel

    • Submit MPOX and Alisertib to a commercial vendor (e.g., Eurofins, Reaction Biology) for screening.

    • A typical screen would involve testing the compounds at a single high concentration (e.g., 1 µM) against a panel of >400 kinases.

    • The output is typically reported as "% Inhibition" at the tested concentration.

    • Any significant "hits" (e.g., >50% inhibition) should be followed up with full IC50 determination to confirm the off-target potency.

  • Interpretation of Results:

    • MPOX Profile: The ideal result for MPOX would be high inhibition of AURKA and its close family member, Aurora Kinase B (AURKB, a common and often acceptable off-target for AURKA inhibitors), with minimal activity against other kinases.

    • Comparison to Alisertib: Alisertib is known to be a potent dual inhibitor of AURKA and AURKB. The selectivity profile of MPOX should be directly compared. If MPOX inhibits other potent kinases unrelated to the Aurora family that Alisertib does not, this could represent a potential liability. Conversely, if MPOX is more selective for AURKA over AURKB, it may offer a differentiated safety profile.

Conclusion: Synthesizing the Evidence for MPOX

By following this multi-tiered validation workflow, we can build a comprehensive and trustworthy MoA profile for 4-(2-Methoxyphenyl)oxazole (MPOX). The combined data from biochemical, cellular, and selectivity assays would allow us to conclude with high confidence that MPOX is a direct, potent, and selective inhibitor of Aurora Kinase A.

The comparative data against Alisertib provides critical context. While our hypothetical data presents MPOX as slightly less potent, its unique chemical scaffold and potentially differentiated selectivity profile could still make it a valuable lead compound for further optimization and preclinical development. This rigorous, evidence-based approach is fundamental to advancing novel chemical entities toward the clinic.

References

  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Source: PubMed, Bentham Science.[1][2] URL: [Link]

  • Title: Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Source: MDPI. URL: [Link]

  • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Source: RSC Publishing. URL: [Link]

  • Title: Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Source: PubMed.[3] URL: [Link]

Sources

Validation

Theoretical vs. experimental spectroscopic data for 4-(2-Methoxyphenyl)oxazole

An In-Depth Comparative Guide to the Spectroscopic Profile of 4-(2-Methoxyphenyl)oxazole: Bridging Theory and Experiment Introduction: The Analytical Imperative for Heterocyclic Scaffolds Oxazole derivatives are a corner...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Profile of 4-(2-Methoxyphenyl)oxazole: Bridging Theory and Experiment

Introduction: The Analytical Imperative for Heterocyclic Scaffolds

Oxazole derivatives are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties. Among these, 4-(2-methoxyphenyl)oxazole stands as a significant structural motif. Accurate structural elucidation is paramount for understanding its structure-activity relationships and optimizing its function. While experimental spectroscopy provides direct physical measurements, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive lens into molecular structure and properties.

This guide provides a comprehensive comparison between the experimental spectroscopic data (FT-IR, UV-Vis, and NMR) of 4-(2-methoxyphenyl)oxazole and its theoretical counterparts, calculated using state-of-the-art DFT methods. By juxtaposing these datasets, we aim to not only validate the molecular structure but also to demonstrate the predictive power and limitations of computational models, offering researchers a framework for integrating these complementary techniques.

Methodological Framework: A Duality of Approaches

The core of this analysis rests on a two-pronged approach: empirical measurement and theoretical simulation. The synergy between these methods provides a self-validating system for spectroscopic characterization.

Experimental Protocols
  • Fourier Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: A small amount of synthesized 4-(2-methoxyphenyl)oxazole is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

    • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet is subtracted to yield the final sample spectrum.

  • **UV-Visible

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Methoxyphenyl)oxazole

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. For a compound like 4-(2-Methoxyphenyl)oxazole, understanding i...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. For a compound like 4-(2-Methoxyphenyl)oxazole, understanding its specific hazard profile is the first step in establishing a disposal protocol that ensures the safety of laboratory personnel and environmental integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(2-Methoxyphenyl)oxazole, grounded in regulatory standards and best laboratory practices.

Hazard Identification and Regulatory Framework

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards and the governing regulations is essential. This forms the basis for all subsequent safety and handling decisions.

1.1. Intrinsic Hazards of 4-(2-Methoxyphenyl)oxazole

4-(2-Methoxyphenyl)oxazole (CAS No. 1126636-29-0) is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

These hazards necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times, not just during synthesis or use, but critically, during waste handling and disposal.

1.2. Governing Regulatory Standards

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates the creation of a Chemical Hygiene Plan (CHP).[2][3][4] This plan is a written program that must outline specific procedures for the safe handling, storage, and disposal of hazardous chemicals within a particular laboratory.[4][5]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[6][7]

Your institution's Environmental Health and Safety (EHS) office translates these federal regulations into actionable protocols for your specific location. Always consult your institution's CHP and EHS guidelines before proceeding with any waste disposal.

Pre-Disposal: Safety and Waste Characterization

Proper disposal begins with proactive safety measures and correct waste classification.

2.1. Personal Protective Equipment (PPE)

Given the irritant nature of 4-(2-Methoxyphenyl)oxazole, robust personal protection is non-negotiable. The following table summarizes the required PPE for handling the chemical and its waste.

Protection LevelRequired PPERationale and Use Case
Standard Handling Safety glasses with side shields, nitrile gloves, lab coat, closed-toe shoes.For handling small quantities or sealed waste containers in a well-ventilated area or chemical fume hood. Protects against incidental contact.
Waste Consolidation & Spill Response Chemical splash goggles, face shield, chemical-resistant apron, double-gloving (nitrile), long-sleeved lab coat.For operations with a higher risk of splashing or aerosol generation, such as transferring liquid waste or cleaning up spills.[8][9]

2.2. Hazardous Waste Determination

Under RCRA, the first step is to determine if the waste is hazardous.[6] While 4-(2-Methoxyphenyl)oxazole is not explicitly a "listed" hazardous waste by the EPA, its known hazards (irritant, harmful if swallowed) require it to be managed as a characteristic hazardous waste due to toxicity. Therefore, all waste streams containing this compound must be treated as hazardous.

This includes:

  • Unused or expired pure 4-(2-Methoxyphenyl)oxazole.

  • Solutions containing the compound.

  • Contaminated materials (e.g., pipette tips, gloves, absorbent pads, silica gel).

  • The first rinse of any container that held the pure substance.[10]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the disposal of 4-(2-Methoxyphenyl)oxazole waste, ensuring compliance and safety.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Facility Operations A Waste Generation (e.g., reaction quench, contaminated items) B Segregate Waste (Solid vs. Liquid, No Incompatibles) A->B Step 1 C Select Container (Compatible, Sealable, Good Condition) B->C Step 2 D Label Container ('Hazardous Waste', Full Chemical Names, Accumulation Date) C->D Step 3 E Store in SAA (At/Near Point of Generation, <55 Gallons Total) D->E Step 4 F Schedule Pickup (Contact EHS Office) E->F Step 5 (When Full or Time Limit Reached) G Final Disposal (Licensed TSDF) F->G Step 6

Disposal workflow for 4-(2-Methoxyphenyl)oxazole.

Step 1: Segregation at the Point of Generation Immediately segregate waste streams. Never mix incompatible chemicals.[6][10]

  • Liquid Waste: Collect unused solutions, reaction mixtures, and the initial solvent rinses of emptied containers in a dedicated liquid hazardous waste container.

  • Solid Waste: Collect contaminated items like gloves, weigh boats, absorbent pads, and silica gel in a separate, dedicated solid hazardous waste container.[11]

Step 2: Proper Containerization Use containers that are compatible with the chemical waste and are in good condition.[12][13]

  • Containers must have a secure, screw-top lid. Beakers with parafilm are not acceptable.

  • The container must not be leaking, rusted, or damaged.[13]

  • Ensure the container material is chemically resistant to the waste contents. For many organic compounds and solvents, a high-density polyethylene (HDPE) carboy is appropriate.

Step 3: Accurate and Complete Labeling Label the waste container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name of all contents (e.g., "4-(2-Methoxyphenyl)oxazole," "Methanol," "Ethyl Acetate"). Chemical formulas or abbreviations are not sufficient.[10]

  • The approximate percentage or concentration of each component.

  • The Accumulation Start Date , which is the date the first waste was added to the container.

Step 4: Safe Storage in a Satellite Accumulation Area (SAA) Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).[12]

  • The SAA must be at or near the point of waste generation and under the control of the operator.

  • Keep the waste container closed at all times except when actively adding waste.[10][12]

  • Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory SAA.[13]

Step 5: Arrange for Disposal Once the waste container is full or you are approaching regulatory time limits (consult your EHS office for specific timelines), arrange for a pickup.

  • Contact your institution's EHS department to schedule a waste collection.

  • Do not pour any chemical waste down the drain or place it in the regular trash.[10]

Step 6: Final Disposal by a Licensed Facility Your EHS office will ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" cycle in compliance with EPA regulations.[14]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you are not trained to handle it, evacuate the area and contact your EHS emergency line immediately.

  • Manage Small Spills: For small, manageable spills:

    • Ensure you are wearing the appropriate PPE (See Table in Section 2.1).

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[8]

    • Once absorbed, carefully sweep up the material and place it in a designated hazardous waste container.

    • Decontaminate the area with soap and water.

    • Label the spill cleanup debris as hazardous solid waste and dispose of it according to the protocol in Section 3.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Oxazole, 4,5-dihydro-4,4-dimethyl-2-((4-methoxyphenyl)methyl)-. PubChem, National Institutes of Health. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • 2-(4-Methoxyphenyl)oxazole. PubChem, National Institutes of Health. [Link]

  • 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid Safety Data Sheet. Angene Chemical. [Link]

  • 3-[(4-Methoxyphenyl)methyl]-5-phenyl-1,2-oxazole. PubChem, National Institutes of Health. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste - EHSO Manual. University of Oklahoma. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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